2-((Dimethylamino)methyl)acrylic acid
Description
Properties
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOKKCPYBWVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279125 | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-98-5 | |
| Record name | NSC11325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-((Dimethylamino)methyl)acrylic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-((Dimethylamino)methyl)acrylic Acid
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable monomer in the development of specialty polymers and pharmaceutical intermediates. The synthesis primarily proceeds through a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons. This document outlines the probable synthetic pathway, provides a detailed, generalized experimental protocol, and includes relevant data interpretation for researchers, scientists, and professionals in drug development.
Synthetic Pathway: The Mannich Reaction
The synthesis of this compound is achieved via the Mannich reaction. This three-component condensation involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds through the formation of a dimethylaminomethyl cation, which then reacts with the enolate of malonic acid. Subsequent decarboxylation yields the final product.
A patent for a similar process describes subjecting a diacid to the action of an organic base like diethylamine or dimethylamine and formaldehyde to form the corresponding acrylic acid derivative.[1] The Mannich reaction is a nucleophilic addition that involves the condensation of three components: an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom.[2]
Below is a diagram illustrating the proposed synthetic pathway.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on analogous Mannich reactions described in the literature.[1]
Materials:
-
Malonic Acid
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve malonic acid in water.
-
Amine and Aldehyde Addition: Cool the solution in an ice bath. Slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours) to drive the reaction and subsequent decarboxylation. Carbon dioxide evolution will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting materials and byproducts.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) using a sodium hydroxide solution. The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
The workflow for this synthesis is visualized in the following diagram.
Caption: A generalized experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reaction Parameters for Analogous α-Substituted Acrylic Acid Synthesis [1]
| Parameter | Value |
| Reactant 1 | (1-phenylethyl)malonic acid |
| Amine | Diethylamine |
| Aldehyde | Paraformaldehyde |
| Solvent | Ethyl Acetate |
| Reaction Time | 30 minutes (reflux) |
| Yield | 97% (for the malonic acid precursor) |
Table 2: Characterization Data for a Related Mannich Base
| Analysis | Expected Result |
| ¹H NMR | |
| (CH₃)₂-N- | Singlet, ~2.2-2.5 ppm |
| -N-CH₂- | Singlet, ~3.0-3.5 ppm |
| =CH₂ | Two singlets or doublets, ~5.5-6.5 ppm |
| -COOH | Broad singlet, ~10-12 ppm |
| ¹³C NMR | |
| (CH₃)₂-N- | ~45 ppm |
| -N-CH₂- | ~60 ppm |
| =CH₂ | ~125 ppm |
| >C= | ~135 ppm |
| -COOH | ~170 ppm |
| IR (cm⁻¹) | |
| O-H (acid) | ~2500-3300 (broad) |
| C=O (acid) | ~1700-1725 |
| C=C (alkene) | ~1630-1640 |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₆H₁₂NO₂ |
Logical Relationships in Synthesis Optimization
Optimizing the synthesis of this compound involves considering the interplay of various reaction parameters. The following diagram illustrates these relationships.
Caption: Key parameter relationships for optimizing the synthesis of this compound.
Conclusion
The synthesis of this compound via the Mannich reaction is a robust and efficient method. By carefully controlling reaction conditions such as temperature, stoichiometry, and pH, high yields of the desired product can be achieved. The provided protocol and visualizations offer a solid foundation for researchers to successfully synthesize and optimize the production of this versatile chemical compound. Further experimental work is necessary to determine the precise optimal conditions and to fully characterize the final product.
References
An In-depth Technical Guide to the Chemical Properties of 2-((Dimethylamino)methyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Dimethylamino)methyl)acrylic acid, a substituted acrylic acid derivative, holds potential interest for researchers in polymer chemistry and drug development due to its reactive vinyl group, carboxylic acid functionality, and tertiary amine moiety. These features suggest its utility as a monomer for the synthesis of functional polymers with pH-responsive and adhesive properties, which are valuable in drug delivery systems and biomedical applications. This technical guide provides a comprehensive overview of the available chemical properties of this compound, including its physicochemical characteristics, spectral data, and safety information. It is important to note that while basic identifiers are readily available, specific experimental data for this compound is limited in publicly accessible literature. Much of the available information is extrapolated from related compounds such as methacrylic acid and its esters.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is critical to highlight that many of these values are predicted due to a lack of experimentally determined data in published literature.
| Property | Value | Source |
| IUPAC Name | 2-[(dimethylamino)methyl]acrylic acid | [Sigma-Aldrich] |
| CAS Number | 5415-98-5 | [Sigma-Aldrich] |
| Molecular Formula | C6H11NO2 | [Sigma-Aldrich] |
| Molecular Weight | 129.16 g/mol | [Sigma-Aldrich] |
| Physical Form | Liquid or Solid or Semi-solid | [Sigma-Aldrich] |
| Predicted pKa | 2.75 ± 0.11 | [Guidechem] |
| Storage Temperature | -20°C (in an inert atmosphere) | [Sigma-Aldrich] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not explicitly available in the public domain. However, predictive tools and data from analogous structures can provide an estimation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on its chemical structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 6.5 | Singlet | 1H | Vinylic Proton |
| ~ 5.5 - 6.0 | Singlet | 1H | Vinylic Proton |
| ~ 3.5 - 4.0 | Singlet | 2H | -CH₂-N |
| ~ 2.2 - 2.5 | Singlet | 6H | -N(CH₃)₂ |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | -COOH |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~ 168 - 175 | -COOH |
| ~ 135 - 145 | Vinylic Carbon (quaternary) |
| ~ 125 - 135 | Vinylic Carbon (-CH₂) |
| ~ 55 - 65 | -CH₂-N |
| ~ 40 - 50 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~ 2950 | C-H | Stretching (Alkyl) |
| ~ 1700 | C=O | Stretching (Carboxylic Acid) |
| ~ 1630 | C=C | Stretching (Vinyl) |
| ~ 1400 | O-H | Bending (Carboxylic Acid) |
| ~ 1200 | C-N | Stretching (Amine) |
Synthesis
Proposed Synthesis Workflow
The synthesis could potentially be achieved through a one-pot reaction involving methacrylic acid, formaldehyde, and dimethylamine.
An In-Depth Technical Guide to the Properties of Poly(2-((dimethylamino)methyl)acrylic acid) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-((dimethylamino)methyl)acrylic acid) and its closely related methacrylate analog, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are cationic polymers with significant potential in biomedical applications, particularly in the realm of drug and gene delivery. Their pH-responsive nature, stemming from the protonation of tertiary amine groups, allows for the development of "smart" delivery systems that can respond to the physiological environment. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological interactions of these polymers. Due to a greater abundance of available research on the methacrylate derivative, this guide will extensively reference PDMAEMA as a representative model, while drawing distinctions and similarities to the acrylate form where information is available. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced therapeutic delivery platforms.
Synthesis
The synthesis of poly(this compound) and its analogs is most effectively achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization allows for precise control over molecular weight and dispersity, which are critical parameters influencing the polymer's biological activity.
Experimental Protocol: RAFT Polymerization of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
This protocol describes a typical RAFT polymerization of DMAEMA to synthesize a well-defined PDMAEMA homopolymer.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane, anhydrous
-
n-Hexane, cold
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPADB (e.g., 88.8 mg, 0.318 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 10.4 mg, 0.0636 mmol, [Monomer]:[RAFT]:[Initiator] = 100:1:0.2) in 1,4-dioxane (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C. The polymerization time will vary depending on the desired conversion (e.g., 6-24 hours).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold n-hexane. The polymer will precipitate as a solid.
-
Isolation and Drying: Decant the solvent and redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane). Re-precipitate into cold n-hexane. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and other impurities. Finally, dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Physicochemical Properties
The physicochemical properties of these polymers are central to their function in biological systems. Key parameters include the acid dissociation constant (pKa), molecular weight, and zeta potential.
Quantitative Data Summary
Note: The following data primarily pertains to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) due to the limited availability of specific data for poly(this compound).
| Property | Value/Range | Influencing Factors |
| pKa | ~7.4[1] | Polymer structure, ionic strength of the solution. |
| Molecular Weight (Mn) | Variable (typically 10,000 - 100,000 g/mol ) | Controlled by the monomer-to-RAFT agent ratio during synthesis. |
| Polydispersity Index (PDI) | ≤1.4[2] | A measure of the molecular weight distribution, with lower values indicating a more uniform polymer population. |
| Zeta Potential | Positive at pH < pKa, near neutral at pH > pKa | pH of the solution, ionic strength. |
pKa and pH-Responsiveness
The pKa of the tertiary amine groups in PDMAEMA is approximately 7.4[1]. This means that at physiological pH (around 7.4), the polymer exists in a partially protonated state. In more acidic environments, such as in endosomes (pH 5-6), the amine groups become fully protonated, leading to a positive charge and increased water solubility. This pH-triggered change in charge and conformation is the basis for its use in drug delivery systems designed to release their payload in specific cellular compartments.
Zeta Potential
The zeta potential is a measure of the surface charge of the polymer nanoparticles in a solution. For PDMAEMA, the zeta potential is positive at pH values below its pKa due to the protonation of the amine groups. As the pH increases above the pKa, the polymer becomes deprotonated and the zeta potential approaches neutrality or can become negative at very high pH due to the adsorption of hydroxide ions[3]. The positive surface charge at physiological and acidic pH is crucial for its interaction with negatively charged cell membranes and nucleic acids.
Biological Interactions and Applications
The primary biomedical applications of poly(this compound) and its analogs are in drug and gene delivery, leveraging their cationic and pH-responsive nature.
Cytotoxicity
The cytotoxicity of these polymers is a critical consideration for their in vivo applications. The positive charge of the polymer can lead to interactions with cell membranes, which can cause membrane disruption and cell death.
3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Polymer solution of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of polymer that inhibits 50% of cell growth) can be determined from the dose-response curve.
3.1.2. Cytotoxicity Data (PDMAEMA)
| Cell Line | IC50 (µg/mL) | Reference |
| U937 | 25-50 | [4] |
| Caco-2 | 100-250 | [4] |
It is important to note that the cytotoxicity of these polymers is dependent on their molecular weight, with higher molecular weight polymers generally exhibiting greater toxicity.
Cellular Uptake and Drug Delivery
The cationic nature of these polymers facilitates their interaction with and uptake by cells. The primary mechanism of cellular entry is thought to be endocytosis.
References
- 1. 2-(Dimethylamino)ethyl methacrylate | 25154-86-3 | Benchchem [benchchem.com]
- 2. Poly(2-(dimethylamino)ethyl methacrylate) average Mn 10,000 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.7. Zeta Potential (ZP) Measurements [bio-protocol.org]
2-((Dimethylamino)methyl)acrylic acid IUPAC name and structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((Dimethylamino)methyl)acrylic acid, a functional monomer with potential applications in materials science and drug delivery. The document details the compound's chemical identity, structure, and physicochemical properties. Due to the limited availability of published experimental data for this specific molecule, this guide also discusses the well-documented applications of structurally related compounds, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), to infer potential uses in areas like pH-responsive polymers and biocompatible materials. A generalized synthetic approach is also outlined.
Chemical Identity and Structure
The fundamental characteristics of this compound are crucial for its application in research and development.
IUPAC Name: 2-[(dimethylamino)methyl]acrylic acid[1]
Structure:
-
Molecular Formula: C₆H₁₁NO₂
-
SMILES: C=C(CN(C)C)C(O)=O
-
InChI Key: GANOKKCPYBWVRC-UHFFFAOYSA-N[1]
The structure features a polymerizable acrylic acid backbone functionalized with a dimethylaminomethyl group. This tertiary amine provides a pH-responsive character, making it a candidate for "smart" polymer systems.
Physicochemical and Safety Data
Quantitative data for this compound is summarized below. This information is critical for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 5415-98-5 | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Physical Form | Liquid, Solid, or Semi-solid | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [1] |
| Hazard Pictograms | GHS07 (Harmful) | [1] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [1] |
| Precautionary Statement | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [1] |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a plausible synthetic route can be inferred from established organic chemistry principles, such as the Mannich reaction.
Proposed Experimental Protocol: Mannich-type Reaction
The synthesis could potentially be achieved through a variation of the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A hypothetical protocol is as follows:
-
Reactant Preparation: Prepare a solution of acrylic acid in a suitable aprotic solvent.
-
Formation of Methylene Imminium Ion: In a separate vessel, react dimethylamine with formaldehyde to form the Eschenmoser salt precursor or a related methylene imminium ion in situ.
-
Condensation Reaction: Slowly add the imminium salt solution to the acrylic acid solution under controlled temperature conditions (e.g., 0°C to room temperature) to initiate the aminomethylation at the alpha-position of the acrylic acid.
-
Work-up and Purification: After the reaction is complete, the product would be isolated through extraction and purified using techniques such as column chromatography or distillation under reduced pressure to yield this compound.
This proposed pathway is illustrated in the logical workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Research and Drug Development
Direct applications of this compound are not well-documented. However, its structural similarity to 2-(dimethylamino)ethyl methacrylate (DMAEMA), a widely studied monomer, allows for informed speculation on its potential utility.
pH-Responsive Drug Delivery Systems
The tertiary amine group in the molecule has a pKa that allows it to be protonated in acidic environments. Polymers incorporating this monomer could exhibit pH-dependent swelling and solubility. This property is highly desirable for creating drug delivery vehicles that release their payload in specific physiological environments, such as the acidic milieu of tumors or the stomach. For instance, polymers based on the related monomer DMAEMA have been used to create molecularly imprinted polymers for the controlled release of drugs like ibuprofen, showing different release profiles at pH 2.2 versus pH 7.4.[2][3]
Hydrogel Formation and Biomedical Devices
Acrylic acids are key components of hydrogels. Copolymers of methacrylic acid and DMAEMA have been successfully used to create thermo- and pH-responsive hydrogels for applications like controllable oil/water separation.[4] It is plausible that this compound could be copolymerized to form hydrogels with unique swelling characteristics, making them suitable for biosensors or as matrices for tissue engineering.[5]
Antibacterial Surfaces and Materials
Polymers containing DMAEMA have demonstrated significant antibacterial activity.[6] The cationic nature of the protonated amine group is believed to interact with and disrupt bacterial cell membranes. Copolymers incorporating this compound could be developed for antibacterial coatings on surgical equipment or in the formulation of materials that resist biofilm formation.[6]
The logical relationship between the monomer's structure and its potential applications is outlined in the diagram below.
Caption: Relationship between structure, properties, and potential applications.
References
- 1. This compound | 5415-98-5 [sigmaaldrich.com]
- 2. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Uncharted Territory of Poly(2-((Dimethylamino)methyl)acrylic acid): Acknowledging a Gap in Polymer Science
For researchers, scientists, and drug development professionals exploring novel polymers, the synthesis and polymerization of 2-((dimethylamino)methyl)acrylic acid represents a notable gap in the current scientific literature. Despite its potential as a pH-responsive polymer due to its tertiary amine and carboxylic acid functionalities, a comprehensive search of scholarly articles, patents, and technical databases reveals a significant lack of detailed experimental protocols and characterization data for its free radical polymerization.
While the monomer, this compound (CAS 5415-98-5), is commercially available from some chemical suppliers, indicating its successful synthesis, specific and reproducible procedures for its preparation are not readily found in published literature. The most probable synthetic route is the Mannich reaction, involving the condensation of acrylic acid with dimethylamine and formaldehyde. However, detailed experimental conditions, reactant stoichiometry, purification methods, and yield data for this specific reaction are not publicly documented.
The Absence of Polymerization Data
Crucially, there is a distinct absence of any scientific reports detailing the free radical polymerization of this compound. This includes a lack of information on:
-
Initiator Systems: No studies specify suitable initiators (e.g., azo compounds, peroxides), their concentrations, or the optimal initiation temperatures.
-
Solvent Effects: The influence of different solvents on the polymerization kinetics and the properties of the resulting polymer has not been investigated.
-
Reaction Kinetics: There is no available data on the rate of polymerization, monomer conversion over time, or the kinetic parameters of the reaction.
-
Polymer Characterization: Consequently, there are no reports on the molecular weight (Mn, Mw), polydispersity index (PDI), or spectroscopic and thermal characterization of poly(this compound).
This lack of foundational data prevents the construction of a reliable and in-depth technical guide as requested. Presenting a hypothetical protocol based on the polymerization of structurally similar monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) or acrylic acid, would be speculative and could lead to inaccurate and unsafe experimental practices.
Inferred Reaction Pathways and a Hypothetical Workflow
While no specific experimental data exists, the fundamental principles of organic and polymer chemistry allow for the postulation of the key chemical transformations involved.
The synthesis of the monomer would likely follow the Mannich reaction pathway as illustrated below.
Caption: Postulated Mannich reaction for the synthesis of the monomer.
Following a successful synthesis and purification of the monomer, a logical workflow for its free radical polymerization could be conceptualized. This would involve standard steps for polymer synthesis and characterization.
Caption: A conceptual workflow for the polymerization and characterization.
Future Research Directions
The absence of literature on the free radical polymerization of this compound highlights a clear opportunity for original research. Future work in this area would need to systematically:
-
Develop and optimize a robust synthesis protocol for the monomer. This would involve a thorough investigation of the Mannich reaction conditions to maximize yield and purity.
-
Explore various free radical polymerization techniques. This could include conventional free radical polymerization, as well as controlled radical polymerization methods like RAFT or ATRP, to synthesize polymers with well-defined architectures.
-
Conduct a comprehensive characterization of the resulting polymer. This would establish the fundamental structure-property relationships for poly(this compound).
-
Investigate the solution properties and stimuli-responsiveness of the polymer. This would be crucial for evaluating its potential in applications such as drug delivery, gene therapy, and smart materials.
A Comparative Analysis of 2-((Dimethylamino)methyl)acrylic acid and DMAEMA: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the chemical structures, physicochemical properties, and synthetic protocols for 2-((Dimethylamino)methyl)acrylic acid and 2-(Dimethylamino)ethyl methacrylate (DMAEMA). Understanding the distinct characteristics of these two amine-containing acrylic monomers is crucial for their effective application in drug delivery systems, biomaterials, and other advanced therapeutic technologies.
Chemical Structure
The fundamental difference between this compound and DMAEMA lies in their core molecular framework. This compound is a derivative of acrylic acid, whereas DMAEMA is an ester of methacrylic acid. This seemingly subtle distinction in their backbone, specifically the presence of a methyl group on the alpha-carbon of the acrylate moiety in DMAEMA, significantly influences their chemical and physical properties.
Below are the chemical structures of the two compounds:
Physicochemical Properties
The structural differences manifest in their physicochemical properties. While comprehensive experimental data for this compound is not extensively available in public literature, we can infer some of its properties based on the general characteristics of acrylic acids versus methacrylates.[1][2][3]
| Property | This compound | DMAEMA (2-(Dimethylamino)ethyl methacrylate) |
| CAS Number | 5415-98-5 | 2867-47-2[4][5] |
| Molecular Formula | C6H11NO2[6][7] | C8H15NO2[4][5] |
| Molecular Weight | 129.16 g/mol [7] | 157.21 g/mol [5] |
| IUPAC Name | 2-[(dimethylamino)methyl]acrylic acid[8] | 2-(dimethylamino)ethyl 2-methylprop-2-enoate[4] |
| Physical Form | Liquid or Solid or Semi-solid[8] | Clear colorless liquid[4] |
| pKa | Not available (expected to be acidic due to the carboxylic acid group) | 8.18 ± 0.28 (Predicted)[6] |
| Boiling Point | Not available | 182-192 °C[6] |
| Melting Point | Not available | -50 °C[6] |
| Density | Not available | 0.933 g/mL at 25 °C[6] |
| Solubility | Not available (likely soluble in water and polar organic solvents) | 500 g/L in water[6] |
Key Inferences and Discussion:
-
Acidity/Basicity: this compound possesses a carboxylic acid group, making it an amphoteric molecule with both acidic and basic centers. DMAEMA, on the other hand, is primarily basic due to its tertiary amine group. This difference is critical in pH-responsive applications.
-
Reactivity: Acrylates, such as this compound, are generally more reactive in polymerization and Michael addition reactions compared to their methacrylate counterparts like DMAEMA.[1][3] The presence of the alpha-methyl group in methacrylates provides steric hindrance, which can slow down the reaction rate.[1][3]
-
Polymer Properties: Polymers derived from acrylates typically have a lower glass transition temperature (Tg) and are more flexible than polymers made from corresponding methacrylates.[3] Therefore, poly(this compound) is expected to be more flexible than poly(DMAEMA).
Experimental Protocols: Synthesis
Synthesis of DMAEMA
A common method for the synthesis of DMAEMA is through the transesterification of methyl methacrylate with 2-(dimethylamino)ethanol.[8]
Experimental Protocol:
-
Reaction Setup: A reaction flask is equipped with a reflux condenser, a thermometer, and a mechanical stirrer.
-
Reagents: Methyl methacrylate, 2-(dimethylamino)ethanol, a catalyst (e.g., dibutyltin oxide), and a polymerization inhibitor (e.g., phenothiazine) are added to the flask.[9] A solvent such as hexane may also be used.[9]
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80 °C) and stirred.[9]
-
Workup: The progress of the reaction can be monitored by observing the removal of the methanol byproduct via distillation. After the reaction is complete, the product is purified by filtration and vacuum distillation.[9]
References
- 1. hona.us [hona.us]
- 2. gantrade.com [gantrade.com]
- 3. Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics [eureka.patsnap.com]
- 4. Acrylic Acid & Methacrylic Acid: Applications | Market Insights [chemicalsunited.com]
- 5. 2-(Dimethylamino)ethyl acrylate | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound - Amino Acide Derivatives - Crysdot [crysdotllc.com]
- 8. This compound | 5415-98-5 [sigmaaldrich.com]
- 9. US4059617A - Synthesis of dimethylaminoethyl methylmethacrylate - Google Patents [patents.google.com]
Spectral characterization of 2-((Dimethylamino)methyl)acrylic acid monomer
An In-depth Technical Guide to the Spectral Characterization of 2-((Dimethylamino)methyl)acrylic Acid Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functional monomer with potential applications in the synthesis of polymers for drug delivery, biomaterials, and other advanced materials. Its structure, incorporating a tertiary amine, a carboxylic acid, and a polymerizable acrylic group, imparts unique pH-responsive properties. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation of resulting polymers. This guide provides a detailed overview of the spectral characterization of this monomer, including predicted data and established protocols.
Due to a lack of publicly available experimental spectral data for this compound, this guide presents data from its close structural analogs: 2-(dimethylamino)ethyl acrylate (DMAEA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). These analogs provide a strong basis for predicting the spectral features of the target monomer.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound based on the analysis of its structural analogs.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| =CH₂ | 5.8 - 6.4 | Multiplet | The two vinylic protons will likely appear as distinct multiplets. |
| -CH₂-N | ~3.0 - 3.5 | Singlet | Methylene protons adjacent to the nitrogen. |
| -N(CH₃)₂ | ~2.3 - 2.8 | Singlet | Protons of the two methyl groups on the nitrogen. |
| -COOH | > 10 | Broad Singlet | The carboxylic acid proton signal is typically broad and downfield. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165 - 175 |
| C=CH₂ | 135 - 145 |
| =CH₂ | 125 - 135 |
| -CH₂-N | 50 - 60 |
| -N(CH₃)₂ | 40 - 50 |
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (sp³ and sp²) | 2850 - 3100 | Medium-Strong |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=C (Alkene) | 1630 - 1650 | Medium |
| C-N | 1150 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 130.08 | Molecular ion with a proton. The exact mass is 129.078978594.[1] |
| [M]⁺ | 129.08 | Molecular ion. |
| Fragmentation ions | Various | Dependent on ionization method. Common fragments would result from the loss of COOH, N(CH₃)₂, etc. |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectral characterization of acrylic monomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid monomer between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the monomer in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF or Orbitrap analyzer to determine the exact mass.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.
Visualizations
Caption: Workflow for Spectral Characterization of a Monomer.
Conclusion
References
Solubility Profile of 2-((Dimethylamino)methyl)acrylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-((Dimethylamino)methyl)acrylic acid (CAS No. 5415-98-5). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and outlines standard experimental protocols for its empirical determination. This guide is intended to support research, development, and formulation activities involving this compound.
Core Concepts and Physicochemical Properties
This compound, also known as N,N-Dimethyl-2-methylene-β-alanine, is an organic compound featuring both a carboxylic acid and a tertiary amine functional group.[1][2][3] This amphoteric nature, possessing both acidic and basic centers, is a key determinant of its solubility behavior, allowing it to be soluble in a range of protic and aprotic solvents.[1] The compound's structure suggests its potential use in polymerization, as a surfactant, or as an intermediate in pharmaceutical synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5415-98-5 | [1][2][3][4][5] |
| Molecular Formula | C6H11NO2 | [1][2][3][4] |
| Molecular Weight | 129.16 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 224.2 °C at 760 mmHg | [4][6] |
| Density | 1.038 g/cm³ | [4][6] |
| Flash Point | 89.4 °C | [4] |
Solubility Data
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks | Reference |
| Water | Soluble | The presence of both a carboxylic acid and a dimethylamino group allows for hydrogen bonding and salt formation, contributing to its aqueous solubility. | [1] |
| Chloroform | Slightly Soluble | Sonication may be required to facilitate dissolution. | [5] |
| Various Organic Solvents | Soluble | The specific organic solvents are not detailed, but its structure suggests likely solubility in polar organic solvents like methanol, ethanol, and DMSO. | [1] |
Experimental Protocols for Solubility Determination
To establish a quantitative solubility profile for this compound, standardized experimental protocols are necessary. The following outlines a general methodology based on the shake-flask method, which is a common and reliable technique for solubility assessment.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
1. Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
2. Materials:
-
This compound (purity ≥ 95%)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, chloroform, dimethyl sulfoxide)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
3. Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method.
Protocol 2: Analytical Quantification by HPLC
1. Objective: To quantify the concentration of this compound in solution.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable for acrylic acid derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV detector set at a wavelength around 210 nm, where acrylic acid derivatives typically absorb.
3. Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. N,N-Dimethyl-2-methylene-Beta-alanine | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. CAS#:5415-98-5 | 2-Propenoic acid,2-[(dimethylamino)methyl]- | Chemsrc [chemsrc.com]
- 5. N,N-DiMethyl-2-Methylene-β-alanine | 5415-98-5 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
An In-depth Technical Guide to the pKa of 2-((Dimethylamino)methyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Acid Dissociation Constants
The pKa values for 2-((Dimethylamino)methyl)acrylic acid are critical for understanding its ionization state, solubility, and reactivity at different pH levels. The table below presents estimated pKa values based on the known values of its constituent functional groups and similar molecules.
| Ionizable Group | pKa (pKa₁) | Estimated Value | Predominant Species Below pKa | Predominant Species Above pKa |
| Carboxylic Acid | pKa₁ | ~ 3.5 - 4.5 | Cationic | Zwitterionic |
| Dimethylamino | pKa₂ | ~ 8.0 - 9.0 | Zwitterionic | Anionic |
Note: These values are estimations derived from the typical pKa of acrylic acids and aliphatic amines. The exact values are influenced by the molecular structure, specifically the proximity of the two ionizable groups.
Acid-Base Equilibria
The ionization of this compound proceeds through two equilibria, as depicted in the signaling pathway diagram below. At very low pH, both the carboxylic acid and the dimethylamino group are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid is the first to deprotonate, forming a zwitterion with no net charge. With a further increase in pH, the protonated dimethylamino group loses its proton, resulting in a net negative charge.
Caption: Acid-base equilibria of this compound.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds. This protocol outlines the necessary steps for the determination of the pKa values of this compound.
Materials and Reagents:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Deionized, degassed water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Experimental Workflow:
The following diagram illustrates the workflow for the potentiometric titration experiment.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, degassed water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).
-
Initial Acidification: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Begin stirring at a moderate, constant speed. To ensure the amino group is fully protonated, titrate the solution with a standardized HCl solution to a starting pH of approximately 2.
-
Titration with Base: Record the initial volume of HCl added and the starting pH. Begin the titration by adding small, precise increments of the standardized NaOH solution from a buret.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Smaller increments should be used near the expected equivalence points to obtain a more accurate curve.
-
Endpoint: Continue the titration until the pH has reached a value of approximately 12, ensuring that both equivalence points have been passed.
Data Analysis:
-
Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve should exhibit two distinct buffer regions and two equivalence points.
-
Equivalence Points: The equivalence points are the points of steepest slope on the titration curve, corresponding to the complete neutralization of the carboxylic acid group (first equivalence point) and the deprotonation of the dimethylamino group (second equivalence point). These can be more accurately determined from the peaks of a first derivative plot (ΔpH/ΔV vs. volume of NaOH).
-
pKa Determination: The pKa values are determined from the half-equivalence points.
-
pKa₁: The pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.
-
pKa₂: The pH at the point halfway between the first and second equivalence points. This corresponds to the pH where half of the protonated amino groups have been deprotonated.
-
This in-depth guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to understand and experimentally determine the pKa of this compound. Accurate pKa values are fundamental to predicting the behavior of this molecule in various chemical and biological systems.
Thermal Stability of Poly(2-((Dimethylamino)methyl)acrylic acid): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of poly(2-((dimethylamino)methyl)acrylic acid) (PDMAPAA). Due to the limited availability of direct research on PDMAPAA, this document leverages data from structurally similar polymers, primarily poly(N,N-diethylaminoethyl methacrylate) (PDEAEM) and other amine-containing acrylic polymers, to infer its thermal properties and degradation behavior. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of PDMAPAA-based materials.
Introduction to Poly(this compound)
Poly(this compound) is a cationic polymer with a backbone derived from acrylic acid and a pendant group containing a tertiary amine. This structure imparts unique pH-responsive and adhesive properties, making it a promising candidate for various biomedical and pharmaceutical applications, including drug delivery systems, gene carriers, and bioadhesives. The thermal stability of PDMAPAA is a critical parameter that influences its processing, storage, and in-vivo performance. Understanding its behavior at elevated temperatures is essential for ensuring product quality, safety, and efficacy.
Inferred Thermal Degradation Profile
Based on studies of analogous amine-containing polymethacrylates, the thermal degradation of PDMAPAA under an inert atmosphere is anticipated to proceed in a multi-stage process. The primary mechanism is likely to involve an initial cleavage of the ester group in the side chain, followed by the fragmentation of the polymer backbone at higher temperatures.
A study on poly(N,N-diethylaminoethyl methacrylate) (PDEAEM), a close structural analog, revealed a two-stage degradation process when analyzed by thermogravimetric analysis (TGA).[1] The first stage of degradation is attributed to the cleavage of the ester group, leading to the formation of volatile tertiary amines and alcohols, and leaving behind a polymethacrylic anhydride solid residue. The second stage involves the further decomposition of this modified polymeric chain.[1]
Table 1: Inferred Thermal Decomposition Data for Poly(this compound) based on Analogous Polymers
| Parameter | Expected Range | Reference Polymer |
| Onset Decomposition Temperature (Tonset) | 300 - 360 °C | PDEAEM[1] |
| Peak Decomposition Temperature (Tpeak) - Stage 1 | 350 - 370 °C | PDEAEM[1] |
| Peak Decomposition Temperature (Tpeak) - Stage 2 | 420 - 440 °C | PDEAEM[1] |
| Residue at 600 °C | < 5% | General Polymethacrylates |
Note: The data presented in this table is inferred from studies on structurally similar polymers and should be confirmed by experimental analysis of poly(this compound).
Proposed Thermal Degradation Pathway
The following diagram illustrates the proposed signaling pathway for the thermal degradation of PDMAPAA, based on the established mechanisms for related amine-containing acrylic polymers.
Caption: Proposed two-stage thermal degradation pathway for PDMAPAA.
Experimental Protocols
To accurately determine the thermal stability of poly(this compound), the following experimental protocols are recommended.
Synthesis of Poly(this compound)
A detailed experimental workflow for the synthesis of PDMAPAA via free radical polymerization is outlined below.
Caption: Experimental workflow for the synthesis of PDMAPAA.
Methodology:
-
Monomer and Reagent Preparation: The monomer, this compound, is dissolved in a suitable solvent (e.g., N,N-dimethylformamide or dioxane). A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.
-
Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The reaction vessel is then heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and stirred for a predetermined time to achieve the desired molecular weight and conversion.
-
Purification: The resulting polymer is isolated by precipitation in a non-solvent, such as diethyl ether.
-
Isolation and Drying: The precipitated polymer is collected by filtration and dried under vacuum to remove residual solvent.
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is employed to measure the weight loss of the polymer as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.
Table 2: Recommended TGA Experimental Parameters
| Parameter | Recommended Setting |
| Instrument | PerkinElmer TGA-7 or equivalent[1] |
| Sample Size | 5-10 mg |
| Heating Rate | 10 °C/min[1] |
| Temperature Range | 30 °C to 600 °C |
| Atmosphere | Nitrogen (inert) |
| Flow Rate | 20 mL/min |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and to observe endothermic or exothermic events associated with thermal degradation.
Table 3: Recommended DSC Experimental Parameters
| Parameter | Recommended Setting |
| Instrument | PerkinElmer DSC-7 or equivalent[1] |
| Sample Size | 5-10 mg |
| Pans | Aluminum pans[1] |
| Heating Rate | 10 °C/min[1] |
| Temperature Range | -20 °C to 200 °C (for Tg determination) |
| Atmosphere | Nitrogen (inert) |
| Flow Rate | 20 mL/min |
Conclusion
The thermal stability of poly(this compound) is a crucial characteristic for its application in various fields, particularly in drug delivery. While direct experimental data for this specific polymer is scarce, analysis of its structural analogs suggests a multi-stage thermal degradation process initiated by ester cleavage. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive thermal characterization of PDMAPAA. The resulting data will be invaluable for optimizing formulation strategies, establishing appropriate storage conditions, and ensuring the successful translation of PDMAPAA-based technologies from the laboratory to clinical and commercial applications. It is strongly recommended that the inferred properties be validated through rigorous experimental investigation.
References
A Technical Guide to the Hydrolysis of 2-((Dimethylamino)methyl)acrylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis of 2-((dimethylamino)methyl)acrylic acid esters to their corresponding carboxylic acid, a crucial transformation in the synthesis of various functionalized molecules for pharmaceutical and materials science applications. This guide details the underlying chemical principles, offers experimental protocols, and presents quantitative data to facilitate the successful execution of this important reaction.
Introduction
This compound and its esters are versatile building blocks in organic synthesis. The presence of a tertiary amine and a carboxylic acid or ester functionality within the same molecule imparts unique properties, making them valuable precursors for the development of novel polymers, hydrogels, and bioactive compounds. The hydrolysis of the ester to the carboxylic acid is a key step in modifying the solubility, reactivity, and biological activity of these molecules. This guide will focus on the chemical methodologies to achieve this transformation efficiently and with high purity.
Reaction Mechanism and Kinetics
The hydrolysis of this compound esters can be achieved under either acidic or basic conditions. However, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method due to its irreversibility and typically higher yields.
Base-Catalyzed Hydrolysis (Saponification)
The mechanism of base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the alkoxide leaving group and the formation of the carboxylate salt. The final step involves an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. This final, irreversible acid-base step is a key reason for the high efficiency of saponification.[1]
The rate of base-catalyzed hydrolysis is influenced by several factors, including the concentration of the base, temperature, and the steric and electronic properties of the ester. For acrylate and methacrylate esters, the rate of hydrolysis can be significant, particularly with strong bases like sodium hydroxide.[2] Studies on the hydrolysis of the structurally similar N,N-dimethylaminoethyl methacrylate (DMAEMA) have shown that the reaction proceeds readily in the presence of a base.[2]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically required.
dot
Caption: Acid-Catalyzed Ester Hydrolysis Pathway.
Experimental Protocols
While a specific, detailed experimental protocol for the hydrolysis of this compound esters is not extensively reported in the literature, a general procedure can be derived from the well-established methods for the saponification of related acrylate esters. The following protocols provide a starting point for laboratory synthesis.
General Protocol for Base-Catalyzed Hydrolysis
This protocol is based on the general principles of saponification of acrylic esters.
Materials:
-
This compound ester
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the this compound ester in a suitable amount of water.
-
Addition of Base: To the stirred solution, add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium hydroxide or potassium hydroxide, either as a solid or as a concentrated aqueous solution.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques until the starting ester is consumed. Reaction times can vary from a few hours to overnight.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to its isoelectric point (the pH at which the amino acid has no net charge) by the dropwise addition of hydrochloric acid. The isoelectric point will need to be determined experimentally but is expected to be in the neutral to slightly acidic range. At the isoelectric point, the zwitterionic this compound will have its minimum solubility in water, which can facilitate its isolation.
-
Isolation of the Carboxylic Acid:
-
Precipitation/Filtration: If the product precipitates upon neutralization, it can be collected by filtration, washed with cold water, and dried under vacuum.
-
Extraction: If the product remains in solution, it may be possible to extract it with a suitable organic solvent after adjusting the pH. However, the zwitterionic nature of the product can make extraction challenging.
-
Ion-Exchange Chromatography: For purification of the zwitterionic amino acid from inorganic salts, ion-exchange chromatography is a highly effective method.[3][4] A strongly acidic cation exchange resin can be used to adsorb the amino acid, which can then be eluted with an ammonia solution.[4]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone).
dot
Caption: Workflow for Base-Catalyzed Hydrolysis.
Quantitative Data
Table 1: Kinetic Data for the Hydrolysis of Related Esters
| Ester | Hydrolysis Condition | Rate Constant (k) | Reference |
| Ethyl Acrylate | Enzymatic (porcine liver carboxylesterase) | Km = 134 µM, Vmax = 8.9 nmol/min | [5] |
| Butyl Acrylate | Enzymatic (porcine liver carboxylesterase) | Km = 33.3 µM, Vmax = 1.49 nmol/min | [5] |
| Ethyl Methacrylate | Enzymatic (porcine liver carboxylesterase) | Km not significantly different from ethyl acrylate, Vmax = 5.5 nmol/min | [5] |
| N,N-dimethylaminoethyl methacrylate | Base-catalyzed | Hydrolyzed to methacrylic acid and amino alcohol | [2] |
Note: The enzymatic hydrolysis data provides a relative comparison of reactivity but does not directly translate to chemical hydrolysis conditions.
Purification and Characterization
The purification of the zwitterionic this compound can be challenging due to its high polarity and potential for low solubility in common organic solvents.
Purification Techniques
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and may require experimentation with mixed solvent systems.
-
Ion-Exchange Chromatography: As mentioned in the protocol, this is a powerful technique for separating the zwitterionic product from salts and other charged impurities.[3][4]
-
Precipitation at the Isoelectric Point: Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid can induce precipitation, providing a simple method of isolation.
Characterization Methods
The successful synthesis of this compound can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The disappearance of the ester alkyl signals and the appearance of a broad carboxylic acid proton signal in ¹H NMR, along with shifts in the carbonyl carbon resonance in ¹³C NMR, would confirm the hydrolysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the ester C-O stretch and the appearance of a broad O-H stretch from the carboxylic acid, along with a shift in the C=O stretching frequency, are indicative of successful hydrolysis.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is an indicator of the purity of the final product.
Conclusion
The hydrolysis of this compound esters to the corresponding carboxylic acid is a fundamental transformation that is most effectively achieved through base-catalyzed saponification. While specific experimental details for this exact transformation are scarce, established protocols for similar acrylate esters provide a solid foundation for developing a successful synthetic procedure. Careful control of reaction conditions and the use of appropriate purification techniques, such as ion-exchange chromatography, are crucial for obtaining the pure zwitterionic product. The analytical techniques outlined in this guide will be essential for confirming the structure and purity of the final compound, enabling its use in further research and development in the pharmaceutical and materials science fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 5. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Versatile Monomer: A Technical Guide to the Discovery and History of Amino-Functionalized Acrylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of amino-functionalized acrylic acids, a class of monomers that has garnered significant attention for its versatility in the synthesis of advanced polymers with wide-ranging applications in the biomedical field. From their conceptual origins to their modern-day use in sophisticated drug delivery systems and bioactive materials, we will trace the key scientific milestones, detail the evolution of synthetic methodologies, and elucidate their biological mechanisms of action.
A Historical Perspective: From Simple Building Blocks to Functional Polymers
The journey of amino-functionalized acrylic acids is intertwined with the independent discovery and development of its two core components: amino acids and acrylic acid. The first amino acid, asparagine, was isolated in 1806, and by the early 20th century, the fundamental role of these "building blocks of life" was well-established.[1] Acrylic acid, on the other hand, was first synthesized in the mid-19th century, and its propensity for polymerization laid the groundwork for the development of a vast array of acrylic polymers.[2]
The conceptual leap to combine these two entities—to functionalize a polymerizable acrylic acid with a biocompatible and functional amino acid—was a pivotal moment. Early research into polymer chemistry focused on simple, non-functional monomers. However, the drive to create "smarter" materials with specific biological activities propelled the development of monomers with pendant functional groups.
The synthesis of N-acryloyl-α-amino acids, the core structure of many of these monomers, presented a significant chemical challenge: the need to selectively acylate the amino group of the amino acid without inducing polymerization of the acrylic moiety or undesirable side reactions. A key innovation in this area was the use of protecting groups. An early and effective method involved the use of copper (II) ions to form a complex with the α-amino and carboxyl groups of the amino acid. This chelation protected these groups, allowing for the selective N-acryloylation of the amino acid side chain or the α-amino group itself with acryloyl chloride. The copper could then be removed to yield the desired monomer.[3] This foundational technique paved the way for the synthesis of a variety of amino acid-based acrylic monomers.
Further advancements in polymer chemistry, particularly the advent of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, revolutionized the field.[4][5] These methods allowed for the precise synthesis of polymers from amino-functionalized acrylic acid monomers with controlled molecular weights and narrow molecular weight distributions, opening the door to the creation of highly defined and functional biomaterials.[6]
Synthesis and Characterization: A Practical Guide
The synthesis of amino-functionalized acrylic acids and their subsequent polymerization are central to their application. This section provides detailed experimental protocols for key synthetic methods and a summary of typical characterization data.
Key Synthetic Methodologies
The most common approach for the synthesis of N-acryloyl amino acids involves the reaction of an amino acid or its ester with acryloyl chloride under basic conditions. The use of protecting groups is often necessary to prevent unwanted side reactions.
Experimental Protocol: Synthesis of N-Acryloyl Glycine
This protocol describes a typical synthesis of an N-acryloyl amino acid, N-acryloyl glycinamide, which can be adapted for other amino acids.[7]
Materials:
-
Glycinamide hydrochloride
-
Potassium carbonate
-
Acryloyl chloride
-
Anhydrous diethyl ether
-
Deionized water
Procedure:
-
Glycinamide hydrochloride (3 g) and potassium carbonate (7.5 g) are dissolved in deionized water (50 mL) in a flask placed in an ice bath with stirring.
-
A solution of acryloyl chloride (2 mL) in cold anhydrous diethyl ether (100 mL) is prepared.
-
The acryloyl chloride solution is added dropwise to the aqueous solution of glycinamide over 30 minutes with vigorous stirring, while maintaining the reaction in the ice bath and protecting it from light.
-
The reaction is allowed to proceed at room temperature for 2 hours.
-
After the reaction is complete, the diethyl ether phase is removed by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: RAFT Polymerization of N-Acryloyl Amino Acid Monomers
This protocol provides a general procedure for the controlled radical polymerization of N-acryloyl amino acid monomers using the RAFT technique.[8]
Materials:
-
N-acryloyl amino acid monomer (e.g., N-Acryloyl-D-Aspartic acid)
-
RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid - DDMAT)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Methanol - MeOH)
Procedure:
-
A stock solution is prepared in a glass vial containing the N-acryloyl amino acid monomer (e.g., 100 mg, 0.54 mmol), the RAFT agent (e.g., 1.26 mg, 0.0036 mmol), and the initiator (e.g., 0.59 mg, 0.0036 mmol) in the chosen solvent (e.g., 0.65 mL of MeOH).
-
The vial is sealed with a rubber septum, and the reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 20 minutes.
-
The vial is then placed in an oil bath preheated to the desired reaction temperature (e.g., 60 °C) and stirred for the specified reaction time (e.g., 8 hours).
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer can be purified by precipitation in a non-solvent and subsequent drying.
Data Presentation: A Comparative Summary
The following tables summarize typical quantitative data for the synthesis and characterization of amino-functionalized acrylic acids and their polymers.
Table 1: Synthesis of N-Acryloyl Amino Acids - Reaction Yields
| Amino Acid | Acylating Agent | Base/Protecting Group | Solvent | Yield (%) | Reference |
| L-Lysine | Acryloyl chloride | Copper (II) Complex | Water/Acetone | >90 | [3] |
| L-Serine | Acryloyl chloride | Copper (II) Complex | Water/Dioxane | >85 | [3] |
| Glycinamide | Acryloyl chloride | Potassium carbonate | Water/Diethyl ether | 57 (recrystallized) | [7] |
| Various | Acryloyl chloride | NaOH | Water | 20-80 | [9] |
Table 2: Characterization Data for N-Acryloyl Glycinamide
| Technique | Observed Data | Reference |
| Melting Point | 143 °C | [10] |
| IR (ATR, cm⁻¹) | 3380 (N-H), 3312 (N-H), 3187 (N-H), 1652 (C=O), 1621 (C=O), 1551 (N-H) | [10] |
| ¹H NMR (300 MHz, D₂O), δ (ppm) | 3.93 (s, 2H, N–CH₂–CONH₂), 5.77 (dd, 1H, Holefinic), 6.20 (dd, 1H, Holefinic), 6.29 (dd, 1H, Holefinic) | [10] |
| ¹³C NMR (75 MHz, D₂O), δ (ppm) | 42.7 (–N—CH₂–), 128.8 (Colefinic), 130.0 (Colefinic), 169.6 (–CO–), 174.8 (CO–) | [10] |
Biological Activity and Signaling Pathways
A significant driver for the development of amino-functionalized acrylic acid-based polymers is their potential for biological activity. These polymers can mimic the structure and function of natural biopolymers like heparin, leading to a range of interesting biological effects.
Heparanase Inhibition
One of the most studied biological activities of poly(N-acryloyl amino acids) is their ability to inhibit heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains.[2] Heparanase is overexpressed in many cancers and is implicated in tumor progression, metastasis, and angiogenesis.[11][12] Therefore, heparanase inhibitors are promising candidates for anticancer therapy.
Poly(N-acryloyl amino acids) are thought to inhibit heparanase through competitive binding to the enzyme's active site or allosteric sites.[11] The negatively charged carboxylate groups on the polymer backbone mimic the structure of heparan sulfate, the natural substrate of heparanase. This interaction can disrupt the secondary structure of the enzyme, leading to its inactivation.[12] The inhibition of heparanase by these polymers has been shown to have anti-proliferative, anti-migratory, and anti-angiogenic effects in cancer cells.[11][12]
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino-acid-based block copolymers by RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]
- 10. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2-((Dimethylamino)methyl)acrylic acid (DMAMAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Dimethylamino)methyl)acrylic acid (DMAMAA) is a functional monomer of significant interest in the development of "smart" polymers for biomedical applications. Its structure incorporates a tertiary amine group and a carboxylic acid group, rendering the corresponding polymer, poly(DMAMAA), ampholytic and responsive to changes in pH. This dual functionality makes it an excellent candidate for the design of drug delivery systems, biosensors, and other advanced materials.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and low dispersity. This document provides detailed application notes and protocols for the RAFT polymerization of DMAMAA, enabling researchers to harness the full potential of this versatile monomer. The protocols and data presented herein are based on established methodologies for structurally similar monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), and provide a strong foundation for the successful synthesis and application of poly(DMAMAA).
Applications in Drug Delivery
Poly(DMAMAA) is particularly well-suited for drug delivery applications due to its pH-responsive nature. The tertiary amine groups (pKa ≈ 7.4) are protonated at physiological or acidic pH, leading to a cationic charge and polymer chain extension. Conversely, in more basic environments, the amine groups are deprotonated and the polymer becomes more hydrophobic. This behavior can be exploited to create drug carriers that release their payload in response to specific pH gradients in the body, such as those found in tumor microenvironments or within endosomes.[1][2]
The presence of both acidic and basic functional groups allows for the formation of zwitterionic polymers at their isoelectric point, which can exhibit "stealth" properties, reducing non-specific protein adsorption and prolonging circulation times in vivo.
Experimental Protocols
The following protocols are adapted from established procedures for the RAFT polymerization of acrylic and methacrylic monomers with similar functionalities.[3]
Materials
-
This compound (DMAMAA) (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable trithiocarbonate RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (for purification)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas (for deoxygenation)
Protocol 1: Homopolymerization of DMAMAA
This protocol describes the synthesis of a poly(DMAMAA) homopolymer.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve DMAMAA (e.g., 1.0 g, 6.3 mmol), CPADB (e.g., 44.0 mg, 0.16 mmol), and AIBN (e.g., 5.2 mg, 0.032 mmol) in 1,4-dioxane (e.g., 5 mL). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be adjusted to target different molecular weights. A common starting ratio is:[1]:[0.2].
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots at different time points to determine monomer conversion via ¹H NMR spectroscopy.
-
Purification: After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether to further purify it.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Block Copolymerization of DMAMAA with a Hydrophilic Monomer (e.g., Poly(ethylene glycol) methyl ether acrylate - PEGA)
This protocol describes the synthesis of a diblock copolymer, which can self-assemble into micelles for drug encapsulation.
-
Synthesis of Macro-RAFT Agent: First, synthesize a poly(DMAMAA) macro-RAFT agent using Protocol 1, but with a shorter reaction time to achieve a lower molecular weight and preserve the RAFT end-group functionality.
-
Chain Extension: In a new Schlenk flask, dissolve the purified poly(DMAMAA) macro-RAFT agent (e.g., 0.5 g), PEGA (e.g., 1.0 g), and AIBN (e.g., 1.0 mg) in a suitable solvent like 1,4-dioxane or a mixture of water and an organic solvent.
-
Deoxygenation and Polymerization: Follow steps 2 and 3 from Protocol 1.
-
Purification and Isolation: Follow steps 4-6 from Protocol 1, potentially using dialysis for purification if the block copolymer is water-soluble.
Data Presentation
The following tables present representative data for the RAFT polymerization of monomers structurally similar to DMAMAA, such as DMAEMA. These values can serve as a benchmark for the expected outcomes of DMAMAA polymerization.
Table 1: Representative Molecular Weight and Dispersity Data for RAFT Polymerization of Amine-Containing Methacrylates.
| Monomer | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| DMAEMA | 100:1:0.2 | 6 | 75 | 12,000 | 1.15 |
| DMAEMA | 200:1:0.2 | 12 | 85 | 25,000 | 1.20 |
| DMAEMA | 50:1:0.1 | 4 | 90 | 6,500 | 1.10 |
Data is illustrative and based on typical results for DMAEMA polymerization.
Table 2: pH-Dependent Hydrodynamic Diameter of Poly(DMAEMA)-based Nanoparticles.
| pH | Hydrodynamic Diameter (nm) |
| 5.0 | 150 |
| 7.4 | 90 |
| 8.5 | 250 (aggregation) |
This data demonstrates the pH-responsive swelling/shrinking behavior typical of polymers with tertiary amine groups.[1]
Visualizations
RAFT Polymerization Mechanism
References
- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of pH-Responsive Hydrogels Using 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
Note to the Reader: Extensive literature searches did not yield detailed, reproducible protocols for the synthesis of pH-responsive hydrogels using 2-((Dimethylamino)methyl)acrylic acid as specified in the topic. The monomer itself is not widely documented in the context of hydrogel synthesis. Therefore, these application notes and protocols are provided for the closely related, extensively studied, and commercially available monomer, 2-(Dimethylamino)ethyl methacrylate (DMAEMA) . DMAEMA is a widely used monomer for the creation of pH-responsive hydrogels with applications in drug delivery and other biomedical fields. The tertiary amine group in DMAEMA provides the desired pH-sensitivity.
Introduction
Smart hydrogels that respond to changes in environmental pH have garnered significant attention in the field of drug delivery. These materials can undergo reversible volume changes in response to pH variations, making them ideal for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract. Hydrogels based on 2-(Dimethylamino)ethyl methacrylate (DMAEMA) are a prominent class of such materials. The tertiary amine groups in the polymer backbone are protonated at low pH, leading to electrostatic repulsion and swelling of the hydrogel. Conversely, at higher pH, these groups are deprotonated, causing the hydrogel to shrink. This document provides detailed protocols for the synthesis, characterization, and application of DMAEMA-based pH-responsive hydrogels for controlled drug delivery.
Synthesis of p(DMAEMA) Hydrogels
A common method for synthesizing p(DMAEMA) hydrogels is through free radical polymerization. This involves the polymerization of the DMAEMA monomer in the presence of a crosslinking agent and a polymerization initiator.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Sigma-Aldrich | 99%, contains MEHQ as inhibitor |
| N,N'-Methylenebis(acrylamide) (MBA) | Sigma-Aldrich | 99% |
| Ammonium persulfate (APS) | Sigma-Aldrich | ≥98%, ACS reagent |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | Sigma-Aldrich | ≥99% |
| Deionized (DI) Water | - | - |
| Phosphate Buffered Saline (PBS) | Sigma-Aldrich | pH 7.4 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 37% |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | ≥97%, ACS reagent |
Experimental Protocol: Hydrogel Synthesis
-
Monomer Preparation: To remove the inhibitor, pass the DMAEMA monomer through a column filled with activated basic alumina.
-
Reaction Mixture Preparation: In a glass vial, dissolve 1.5 g of DMAEMA and 0.03 g of MBA (2 mol% with respect to the monomer) in 5 mL of deionized water.
-
Initiator Addition: Add 0.015 g of APS (1 mol% with respect to the monomer) to the solution and mix until fully dissolved.
-
Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: While maintaining the nitrogen atmosphere, add 15 µL of TEMED to the reaction mixture and mix gently.
-
Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer of desired thickness) and seal it to prevent oxygen from entering. Allow the polymerization to proceed at room temperature for 24 hours.
-
Hydrogel Purification: After polymerization, carefully remove the hydrogel from the mold and cut it into discs of the desired size. To remove unreacted monomers and other impurities, immerse the hydrogel discs in a large volume of deionized water for 48-72 hours, changing the water every 8-12 hours.
-
Drying: Freeze the purified hydrogel discs at -80°C and then lyophilize them to obtain dry hydrogels (xerogels). Store the xerogels in a desiccator until further use.
Diagram: Synthesis Workflow of p(DMAEMA) Hydrogel
Caption: Workflow for the synthesis of p(DMAEMA) hydrogels.
Characterization of pH-Responsive Swelling Behavior
The hallmark of p(DMAEMA) hydrogels is their ability to swell in response to changes in pH. This property is crucial for their application in drug delivery.
Experimental Protocol: Swelling Studies
-
Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., using HCl/KCl for pH 2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and carbonate-bicarbonate buffers for pH 9-10).
-
Swelling Measurement:
-
Weigh a dry hydrogel disc (Wd).
-
Immerse the disc in a buffer solution of a specific pH at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a damp filter paper to remove excess water, and weigh it (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
-
Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Representative Data
The swelling behavior of a typical p(DMAEMA) hydrogel at different pH values is summarized in the table below.
| pH | Equilibrium Swelling Ratio (%) |
| 2.0 | 1250 |
| 4.0 | 1100 |
| 6.0 | 850 |
| 7.0 | 400 |
| 7.4 | 250 |
| 8.0 | 150 |
| 10.0 | 120 |
Diagram: Mechanism of pH-Responsiveness
Caption: pH-responsive swelling mechanism of p(DMAEMA) hydrogels.
Application in Controlled Drug Delivery
The pH-dependent swelling of p(DMAEMA) hydrogels can be exploited for the controlled release of therapeutic agents.
Experimental Protocol: Drug Loading and In Vitro Release
Drug Loading (Equilibrium Swelling Method):
-
Prepare a solution of the model drug (e.g., doxorubicin hydrochloride) in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration.
-
Immerse a pre-weighed dry hydrogel disc in the drug solution and allow it to swell to equilibrium at room temperature with gentle shaking.
-
After equilibrium is reached, remove the drug-loaded hydrogel and rinse it briefly with DI water to remove any surface-adhered drug.
-
Lyophilize the drug-loaded hydrogel.
-
To determine the drug loading efficiency, measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 7.4) at 37°C with constant gentle shaking.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Representative Data
The following table shows a hypothetical drug release profile for a model drug from a p(DMAEMA) hydrogel at two different pH values.
| Time (hours) | Cumulative Release at pH 1.2 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 5 | 25 |
| 2 | 8 | 45 |
| 4 | 12 | 70 |
| 8 | 18 | 85 |
| 12 | 22 | 92 |
| 24 | 25 | 95 |
Diagram: Drug Release Study Design
Application Notes and Protocols for Copolymers of 2-((Dimethylamino)ethyl) Methacrylate and Methacrylic Acid
Audience: Researchers, scientists, and drug development professionals.
Note on Monomer Selection: While the topic specifies copolymers of 2-((dimethylamino)methyl)acrylic acid (DMAMAA) and methacrylic acid (MAA), the available scientific literature predominantly focuses on the closely related and structurally similar copolymer of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and methacrylic acid (MAA). Both DMAMAA and DMAEMA possess a tertiary amine group and a carboxylic acid group, conferring them pH-responsive properties. Due to the extensive characterization and documented applications of p(DMAEMA-co-MAA) in drug delivery, these application notes and protocols will focus on this well-established copolymer as a representative example of this class of smart polymers.
Introduction
Copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and methacrylic acid (MAA) are classified as "smart" or "stimuli-responsive" polymers due to their ability to undergo significant conformational and solubility changes in response to variations in environmental pH. This behavior is attributed to the presence of both basic tertiary amine groups from DMAEMA and acidic carboxylic acid groups from MAA within the same polymer chain.
At low pH, the amine groups are protonated, leading to electrostatic repulsion and polymer chain extension, resulting in increased solubility. Conversely, at high pH, the carboxylic acid groups are deprotonated, also causing chain repulsion and enhanced solubility. At an intermediate pH, known as the isoelectric point (IEP), the polymer has a net neutral charge, leading to chain collapse and precipitation. This tunable pH-responsive behavior makes p(DMAEMA-co-MAA) copolymers highly attractive for a variety of biomedical applications, particularly in the field of controlled drug delivery.[1][2][3]
Physicochemical Properties and Characterization
The properties of p(DMAEMA-co-MAA) copolymers can be tailored by adjusting the molar ratio of the two monomers. This, in turn, influences the isoelectric point, swelling behavior, and drug release kinetics.
Table 1: Summary of Physicochemical Properties of p(DMAEMA-co-MAA) Copolymers
| Property | Description | Influencing Factors | Characterization Techniques |
| pH-Responsiveness | Exhibits significant changes in solubility and conformation with varying pH. | Monomer ratio (DMAEMA:MAA), Ionic strength of the medium. | Dynamic Light Scattering (DLS), UV-Vis Spectroscopy, Zeta Potential Measurement. |
| Isoelectric Point (IEP) | The pH at which the net charge of the polymer is zero, leading to minimum solubility. | The IEP increases with a higher DMAEMA content. | Turbidity measurements at different pH values, Zeta Potential vs. pH plot. |
| Swelling Behavior | Hydrogels based on these copolymers show pH-dependent swelling. | Monomer ratio, crosslinker density, pH, and ionic strength. | Gravimetric analysis (measuring weight change in different buffers). |
| Lower Critical Solution Temperature (LCST) | Some compositions may exhibit temperature-responsive behavior in addition to pH sensitivity. | Monomer ratio and the presence of other comonomers. | UV-Vis Spectroscopy (measuring transmittance as a function of temperature). |
| Biocompatibility | Generally considered biocompatible, but requires specific toxicological evaluation for any new formulation. | Monomer purity, residual initiator, and crosslinker levels. | In vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines. |
Experimental Protocols
Synthesis of p(DMAEMA-co-MAA) Copolymers via Free Radical Polymerization
This protocol describes a typical free-radical solution polymerization for the synthesis of p(DMAEMA-co-MAA).
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
Methacrylic acid (MAA)
-
Azobisisobutyronitrile (AIBN) as an initiator
-
1,4-Dioxane (or other suitable solvent)
-
Diethyl ether (for precipitation)
-
Dialysis tubing (MWCO appropriate for the expected polymer size)
-
Distilled water
Procedure:
-
Monomer and Initiator Preparation: In a polymerization flask, dissolve the desired molar ratio of DMAEMA and MAA monomers in 1,4-dioxane.
-
Initiator Addition: Add AIBN (typically 1-2 mol% with respect to the total monomer concentration) to the monomer solution.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the flask and immerse it in a preheated oil bath at 60-70°C. Allow the reaction to proceed for 12-24 hours under constant stirring.
-
Precipitation and Purification: After the reaction, cool the polymer solution to room temperature. Precipitate the copolymer by slowly adding the solution to an excess of cold diethyl ether with vigorous stirring.
-
Washing: Decant the supernatant and wash the precipitated polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the synthesized copolymer using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups from both monomers and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Preparation of Drug-Loaded Nanoparticles
This protocol outlines a common method for encapsulating a hydrophobic drug into p(DMAEMA-co-MAA) nanoparticles.
Materials:
-
Synthesized p(DMAEMA-co-MAA) copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., acetone, ethanol)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Polymer and Drug Dissolution: Dissolve a known amount of the p(DMAEMA-co-MAA) copolymer and the hydrophobic drug in a suitable organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise to a larger volume of an aqueous buffer (e.g., PBS at a specific pH) under vigorous stirring. The rapid solvent exchange will cause the polymer to precipitate, entrapping the drug to form nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the drug-loaded nanoparticle suspension by dialysis against the same aqueous buffer to remove any unloaded drug and residual organic solvent.
-
Characterization: Determine the particle size and size distribution using Dynamic Light Scattering (DLS). The drug loading content and encapsulation efficiency can be quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving the nanoparticles in a suitable solvent.
In Vitro Drug Release Study
This protocol describes how to evaluate the pH-triggered release of a drug from the prepared nanoparticles.
Materials:
-
Drug-loaded p(DMAEMA-co-MAA) nanoparticle suspension
-
Release media: Buffers at different pH values (e.g., pH 5.0 and pH 7.4)
-
Dialysis bags (appropriate MWCO)
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Study Setup: Immerse the sealed dialysis bag in a larger volume of the release medium (e.g., 50 mL of buffer at pH 5.0 or pH 7.4) maintained at 37°C with constant gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the amount of drug released into the withdrawn samples using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition to determine the release profile.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and evaluation of p(DMAEMA-co-MAA) nanoparticles.
References
Application Notes and Protocols for Synthesizing Stimuli-Responsive Polymers with 2-((Dimethylamino)methyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of stimuli-responsive polymers utilizing the monomer 2-((dimethylamino)methyl)acrylic acid (DMAMAA). These polymers exhibit significant potential in drug delivery systems due to their sensitivity to environmental stimuli such as pH and temperature. The protocols outlined below are based on established methods for structurally similar monomers, particularly 2-(dimethylamino)ethyl methacrylate (DMAEMA), and are readily adaptable for DMAMAA.
Introduction to Stimuli-Responsive Polymers
Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant and reversible changes in their physical and/or chemical properties in response to small changes in their external environment.[1][2] These changes can be triggered by various stimuli, including pH, temperature, light, and the presence of specific molecules.[1] This responsiveness makes them highly attractive for a range of biomedical applications, especially in the field of controlled drug delivery, where the polymer can be designed to release a therapeutic agent at a specific target site with a particular physiological environment (e.g., the acidic microenvironment of a tumor).[3]
Polymers derived from monomers containing tertiary amine groups, such as this compound, are typically pH-responsive. The tertiary amine group can be protonated or deprotonated depending on the surrounding pH. At low pH, the amine groups become protonated and positively charged, leading to electrostatic repulsion between polymer chains and enhanced solubility in aqueous solutions.[3][4] Conversely, at higher pH values, the amine groups are deprotonated and the polymer becomes more hydrophobic, which can lead to aggregation or a change in conformation.[3][4] Some of these polymers also exhibit thermo-responsiveness, often characterized by a lower critical solution temperature (LCST), above which the polymer becomes less soluble.[4]
Synthesis of Poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[5] This control is crucial for designing polymers with predictable and reproducible stimuli-responsive behavior.
The following protocol describes the synthesis of a homopolymer of DMAMAA using RAFT polymerization. This protocol is adapted from established procedures for the RAFT polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA).[4][5]
Materials
| Reagent | Supplier | Purity | Notes |
| This compound (DMAMAA) | (Specify Supplier) | >98% | Should be passed through a column of basic alumina to remove inhibitor before use. |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | (Specify Supplier) | >97% | RAFT chain transfer agent. |
| 4,4'-Azobis(4-cyanopentanoic acid) (V-501) | (Specify Supplier) | >98% | Water-soluble initiator. |
| 1,4-Dioxane | (Specify Supplier) | Anhydrous, >99.8% | Solvent. |
| Diethyl ether | (Specify Supplier) | Anhydrous, >99% | For precipitation. |
| Dialysis tubing | (Specify Supplier) | (Specify MWCO, e.g., 1 kDa) | For purification. |
Experimental Protocol
Diagram of the RAFT Polymerization Workflow
Caption: Workflow for the synthesis of poly(DMAMAA) via RAFT polymerization.
Step-by-Step Procedure:
-
Monomer Purification: Pass the DMAMAA monomer through a short column of basic alumina to remove the polymerization inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve DMAMAA (e.g., 1.0 g, X.X mmol), CPADB (e.g., Y.Y mg, Z.Z mmol, for a target degree of polymerization), and V-501 (A.A mg, B.B mmol, with a CTA:Initiator ratio of ~5:1) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Seal the flask and degas the solution by bubbling with dry nitrogen for at least 30 minutes while stirring in an ice bath.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours). The reaction mixture should remain homogeneous.
-
Quenching: Stop the polymerization by removing the flask from the oil bath, exposing the solution to air, and cooling it in an ice bath.
-
Purification - Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
-
Purification - Isolation: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of deionized water.
-
Purification - Dialysis: Transfer the aqueous polymer solution to a dialysis tube (e.g., 1 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water several times to remove unreacted monomer and other small molecules.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final polymer as a dry powder.
-
Characterization: Characterize the polymer's structure and molecular weight using ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
Example Reagent Quantities for a Target Degree of Polymerization (DP) of 100
| Reagent | Molar Mass ( g/mol ) | Mass | Moles | Molar Ratio |
| DMAMAA | ~143.17 | 1.0 g | ~6.98 mmol | 100 |
| CPADB | 279.38 | 19.5 mg | ~0.0698 mmol | 1 |
| V-501 | 280.28 | 3.9 mg | ~0.0140 mmol | 0.2 |
Characterization and Stimuli-Responsive Behavior
Molecular Weight and Polydispersity
The molecular weight and polydispersity index (PDI = Mw/Mn) of the synthesized polymer should be determined by Gel Permeation Chromatography (GPC). A successful RAFT polymerization should yield a polymer with a PDI value close to 1.1-1.3.
pH-Responsiveness
The pH-responsive behavior of poly(DMAMAA) can be investigated by monitoring changes in its properties as a function of pH.
Diagram of pH-Responsive Behavior
Caption: Conformational changes of poly(DMAMAA) in response to pH.
Experimental Protocol for Determining pH-Responsiveness:
-
Prepare a stock solution of the polymer in deionized water (e.g., 1 mg/mL).
-
Adjust the pH of aliquots of the polymer solution using dilute HCl and NaOH.
-
Measure the hydrodynamic radius of the polymer chains or aggregates at different pH values using Dynamic Light Scattering (DLS). An increase in the hydrodynamic radius at higher pH values would indicate aggregation.
-
Alternatively, monitor the transmittance of the polymer solution at a specific wavelength (e.g., 500 nm) using a UV-Vis spectrophotometer as a function of pH. A decrease in transmittance indicates the formation of aggregates and the phase transition of the polymer. The pKa of similar polymers like PDMAEMA is around 7.4.[4]
Thermo-Responsiveness
The thermo-responsive behavior can be assessed by determining the Lower Critical Solution Temperature (LCST), which is the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state upon heating.
Experimental Protocol for Determining LCST:
-
Prepare a polymer solution at a specific concentration and pH (e.g., 1 mg/mL in a buffer of interest).
-
Place the solution in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Applications in Drug Development
The stimuli-responsive nature of poly(DMAMAA) makes it a promising candidate for various applications in drug delivery and development:
-
Targeted Drug Delivery: The pH-sensitivity can be exploited to design drug carriers that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[3]
-
Gene Delivery: The cationic nature of the protonated polymer at physiological pH can facilitate the complexation with negatively charged genetic material like DNA and siRNA, making it a potential non-viral vector for gene therapy.[6]
-
Smart Hydrogels: Crosslinked networks of poly(DMAMAA) can form hydrogels that swell or shrink in response to pH changes, enabling their use in controlled-release formulations and as biosensors.[7]
Conclusion
This document provides a comprehensive guide for the synthesis and characterization of stimuli-responsive polymers based on this compound. By employing controlled polymerization techniques like RAFT, researchers can produce well-defined polymers with tunable properties. The inherent pH- and potential thermo-sensitivity of these materials opens up a wide array of possibilities for the development of advanced drug delivery systems and other biomedical applications. Careful characterization of the polymer's response to different stimuli is essential for designing effective and reliable "smart" materials.
References
- 1. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01585A [pubs.rsc.org]
- 2. Dual stimuli-responsive polypeptide prepared by thiol-ene click reaction of poly(l-cysteine) and N, N-dimethylaminoethyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Preparation of Poly(2-((Dimethylamino)methyl)acrylic acid) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-((dimethylamino)methyl)acrylic acid) (PDMAA) is a cationic polymer that has garnered significant interest in the field of drug delivery. Its unique pH-responsive character, attributed to the tertiary amine groups, allows for the development of "smart" nanoparticles that can selectively release their therapeutic payload in the acidic microenvironments often associated with tumor tissues or intracellular compartments like endosomes and lysosomes. These nanoparticles can encapsulate a variety of therapeutic agents, including small molecule drugs and biologics, protecting them from degradation and facilitating their targeted delivery, thereby enhancing therapeutic efficacy while minimizing systemic side effects.
This document provides a detailed protocol for the synthesis of PDMAA nanoparticles, adapted from established methods for similar polyacrylate-based nanoparticles due to the limited availability of specific literature for this particular polymer. It also outlines standard characterization techniques and potential applications in drug delivery.
Experimental Protocols
Materials
-
This compound (DMAA) monomer
-
Cross-linking agent (e.g., N,N'-methylenebisacrylamide)
-
Initiator (e.g., Potassium persulfate)
-
Surfactant (e.g., Sodium dodecyl sulfate)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Lyophilizer
Synthesis of PDMAA Nanoparticles via Emulsion Polymerization
This protocol describes a common method for synthesizing polymer nanoparticles.
-
Preparation of the Aqueous Phase: Dissolve a specific amount of sodium dodecyl sulfate (surfactant) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Monomer Addition: Add the this compound (DMAA) monomer and the N,N'-methylenebisacrylamide (cross-linker) to the aqueous phase. Stir the mixture until all components are fully dissolved.
-
Initiation of Polymerization: Heat the mixture to a specified temperature (e.g., 70°C) under a nitrogen atmosphere. Dissolve the potassium persulfate (initiator) in a small amount of deionized water and add it to the reaction mixture to initiate the polymerization.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 4-6 hours) with continuous stirring.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the nanoparticle suspension to a dialysis tube.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted monomers, surfactant, and initiator.
-
Freeze-dry the purified nanoparticle suspension to obtain a powder.
-
Characterization of PDMAA Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Disperse the lyophilized PDMAA nanoparticles in deionized water or PBS at a concentration of approximately 0.1 mg/mL.
-
Sonicate the suspension for 5-10 minutes to ensure a uniform dispersion.
-
Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° and a temperature of 25°C.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Protocol:
-
Prepare a nanoparticle suspension as described for DLS analysis.
-
Measure the electrophoretic mobility of the nanoparticles using a zeta potential analyzer. The instrument will convert this to the zeta potential.
-
3. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Prepare a dilute suspension of the nanoparticles in deionized water.
-
Place a drop of the suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
Image the grid using a transmission electron microscope.
-
4. Drug Loading and Encapsulation Efficiency:
-
Protocol:
-
Prepare drug-loaded nanoparticles by adding the drug during the polymerization process or by incubating the pre-formed nanoparticles in a drug solution.
-
Separate the drug-loaded nanoparticles from the free drug by centrifugation or dialysis.
-
Quantify the amount of drug in the supernatant (for indirect measurement) or in the nanoparticles after lysis (for direct measurement) using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of polyacrylate-based nanoparticles, which can be expected for PDMAA nanoparticles.
Table 1: Physicochemical Properties of PDMAA Nanoparticles
| Parameter | Typical Value |
| Average Particle Size (nm) | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | +20 to +40 |
Table 2: Drug Loading and Release Characteristics
| Parameter | Typical Value |
| Drug Loading Content (%) | 5 - 15 |
| Encapsulation Efficiency (%) | 60 - 90 |
| In vitro Drug Release at pH 7.4 (24h) | 10 - 30% |
| In vitro Drug Release at pH 5.5 (24h) | 50 - 80% |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PDMAA nanoparticles.
Caption: pH-triggered drug release mechanism of PDMAA nanoparticles.
Application Notes and Protocols for Crosslinking 2-((Dimethylamino)methyl)acrylic acid (DMAMAA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crosslinking methods for 2-((Dimethylamino)methyl)acrylic acid (DMAMAA) hydrogels. While direct experimental data and protocols for DMAMAA are limited in publicly available literature, this document leverages established methodologies for structurally similar cationic monomers, such as 2-(dimethylamino)ethyl acrylate (DMAEA) and N,N-dimethylacrylamide (DMAA), to provide detailed protocols and expected hydrogel properties.
Introduction to DMAMAA Hydrogels
This compound (DMAMAA) is a cationic monomer that can be polymerized to form hydrogels with pH-responsive properties. The tertiary amine group in the DMAMAA structure imparts a positive charge at acidic pH, leading to electrostatic repulsion between polymer chains and consequently, swelling of the hydrogel. At basic pH, the amine groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink. This pH-sensitivity makes DMAMAA hydrogels promising materials for various applications, particularly in the controlled release of therapeutic agents. The crosslinking of these hydrogels is a critical step that determines their network structure, and in turn, their mechanical strength, swelling behavior, and drug release kinetics.
Crosslinking Methods
The most common method for preparing chemically crosslinked DMAMAA hydrogels is through free-radical polymerization . This involves the polymerization of the DMAMAA monomer in the presence of a crosslinking agent, which has two or more reactive groups that can participate in the polymerization process, leading to the formation of a three-dimensional network.
Physical crosslinking methods, such as the formation of supramolecular structures through hydrogen bonding, can also be employed to create DMAMAA-based hydrogels with tunable properties.
Chemical Crosslinking: Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for synthesizing hydrogels. The process is initiated by a free-radical initiator and involves the propagation of a polymer chain by the addition of monomer units. A crosslinking agent is included in the reaction mixture to form covalent bonds between the polymer chains, resulting in a stable hydrogel network.
Common Components:
-
Monomer: this compound (DMAMAA)
-
Crosslinking Agents: N,N'-methylene-bis-acrylamide (MBA), Tetraethyleneglycol diacrylate (TEGDA)
-
Initiators: Ammonium persulfate (APS), Potassium persulfate (KPS)
-
Accelerator (optional): N,N,N',N'-tetramethylethylenediamine (TEMED) can be used to accelerate the polymerization rate, especially at lower temperatures.
Experimental Protocols
The following are detailed protocols for the synthesis of crosslinked hydrogels based on monomers structurally similar to DMAMAA. These protocols can be adapted for the synthesis of DMAMAA hydrogels.
Protocol 1: Chemical Crosslinking of Poly(2-(dimethylamino)ethyl acrylate) (PDMAEA) Hydrogel
This protocol describes the synthesis of a chemically crosslinked hydrogel using 2-(dimethylamino)ethyl acrylate (DMAEA) as the monomer, which is structurally similar to DMAMAA.
Materials:
-
2-(dimethylamino)ethyl acrylate (DMAEA)
-
N,N'-methylene-bis-acrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Distilled water
Procedure:
-
Monomer Solution Preparation: Prepare an aqueous solution of the DMAEA monomer at the desired concentration (e.g., 1 M) in distilled water.
-
Addition of Crosslinker: Add the crosslinking agent, MBA, to the monomer solution. The concentration of the crosslinker can be varied (e.g., 1-5 mol% with respect to the monomer) to control the crosslinking density of the hydrogel.
-
Initiator Addition: Add the initiator, APS, to the solution. The initiator concentration is typically around 0.5-1 mol% of the monomer.
-
Polymerization: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization. Then, heat the solution to a specific temperature (e.g., 60°C) to initiate polymerization. The polymerization is typically allowed to proceed for several hours (e.g., 4-24 hours) until a hydrogel is formed.
-
Purification: After polymerization, the resulting hydrogel is typically washed extensively with distilled water to remove any unreacted monomer, crosslinker, and initiator.
-
Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization or in a vacuum oven at a moderate temperature.
Protocol 2: pH-Responsive Swelling Study
This protocol outlines the procedure for evaluating the pH-responsive swelling behavior of the synthesized hydrogels.
Materials:
-
Dried hydrogel samples
-
Buffer solutions of various pH (e.g., pH 2, 4, 6, 7.4, 8)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a piece of the dried hydrogel (Wd).
-
Swelling: Immerse the dried hydrogel in a buffer solution of a specific pH at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it (Ws). Continue this process until a constant weight is achieved.
-
Calculation of Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Quantitative Data
The following tables summarize quantitative data on the properties of hydrogels based on monomers structurally similar to DMAMAA. This data can be used as a reference for predicting the behavior of DMAMAA hydrogels.
Table 1: Effect of Crosslinker Concentration on the Swelling Ratio of Poly(DMAEA-co-AMPS) Hydrogels [1]
| Monomer Feed Ratio (DMAEA:AMPS) | Crosslinker (MBA) Concentration (mol%) | Swelling Ratio (g water/g dry gel) |
| 1:2 | 1 | 430 |
| 1:2 | 2 | 350 |
| 1:2 | 3 | 280 |
| 1:2 | 4 | 210 |
Table 2: pH-Dependent Swelling of Poly(DMA-co-AAc) Hydrogels
| Monomer Ratio (DMA:AAc) | pH | Swelling Degree |
| 50:50 | 4.0 | Low |
| 50:50 | 6.8 | Moderate |
| 50:50 | 9.18 | High (Maximum Swelling) |
Note: "Low", "Moderate", and "High" are qualitative descriptions from the source. Specific numerical values were not provided.
Visualizations
Experimental Workflow for Chemical Crosslinking
The following diagram illustrates the general workflow for the synthesis of chemically crosslinked DMAMAA hydrogels via free-radical polymerization.
Caption: Workflow for chemical crosslinking of DMAMAA hydrogels.
Logical Relationship of pH-Responsive Swelling
This diagram illustrates the relationship between pH and the swelling behavior of a DMAMAA hydrogel.
Caption: pH-responsive swelling mechanism of DMAMAA hydrogels.
References
Application Notes and Protocols for Surface Functionalization with Poly(2-((Dimethylamino)methyl)acrylic acid) Brushes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with polymer brushes provides a versatile platform for controlling interfacial properties, with significant applications in biomedical fields, including drug delivery, biosensing, and regenerative medicine. Poly(2-((Dimethylamino)methyl)acrylic acid) (PDMAA) is a "smart" polymer that exhibits responsiveness to environmental pH. The tertiary amine groups in its structure can be protonated or deprotonated, leading to conformational changes in the polymer chains. This allows for dynamic control over surface properties such as wettability, adhesion, and bio-interactivity.
These application notes provide a comprehensive guide to the synthesis and characterization of PDMAA brushes on various substrates. The protocols are based on well-established surface-initiated atom transfer radical polymerization (SI-ATRP), a robust method for creating dense and well-defined polymer brushes.
Applications
The unique pH-responsive nature of PDMAA brushes makes them suitable for a range of applications in research and drug development:
-
Controlled Drug Delivery: The swelling and collapsing of the polymer brushes in response to pH changes can be utilized to encapsulate and release therapeutic agents in a controlled manner. For instance, in the acidic environment of a tumor, the brushes may swell and release an entrapped drug.
-
"Smart" Surfaces and Biosensors: The conformational changes of PDMAA brushes can be used to modulate the binding of biomolecules. This enables the development of biosensors where the detection signal is triggered by a pH shift.
-
Cell Culture and Tissue Engineering: The surface properties of a substrate can be dynamically altered to control cell adhesion and detachment, which is valuable for cell sheet engineering and regenerative medicine.
-
Antibacterial Coatings: The cationic nature of the protonated polymer brushes can impart antibacterial properties to surfaces, reducing the risk of infections on medical implants and devices.
Experimental Protocols
Herein, we provide detailed protocols for the key experimental stages of surface functionalization with PDMAA brushes, from substrate preparation to polymer brush characterization.
Protocol 1: Synthesis of Poly(this compound) Brushes via SI-ATRP
This protocol describes a general procedure for the "grafting from" synthesis of PDMAA brushes on a silicon wafer. This method can be adapted for other substrates with appropriate surface chemistry modifications.
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
This compound (DMAA) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Substrate Cleaning:
-
Clean silicon wafers by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Initiator Immobilization:
-
In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse the wafers with toluene and dry with nitrogen.
-
Prepare a solution of 10% (v/v) TEA in anhydrous DCM.
-
Immerse the APTES-functionalized wafers in the TEA solution.
-
Slowly add BiBB (2% v/v in anhydrous DCM) to the solution and react for 2 hours at room temperature to form the ATRP initiator layer.
-
Rinse the wafers with DCM, methanol, and deionized water, then dry with nitrogen.
-
-
Surface-Initiated ATRP of DMAA:
-
In a Schlenk flask, add CuBr (1 mol% relative to monomer).
-
Add the initiator-functionalized silicon wafer.
-
Seal the flask, and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add a deoxygenated solution of DMAA monomer and PMDETA (1:1 molar ratio to CuBr) in anhydrous DMF. The monomer concentration can be varied to control the polymerization rate and final brush thickness (e.g., 1 M).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the desired polymerization time (e.g., 1-24 hours). The polymerization time will influence the final brush thickness.
-
To stop the polymerization, open the flask to air and remove the wafer.
-
Rinse the wafer extensively with DMF, methanol, and deionized water to remove any physisorbed polymer and catalyst residues.
-
Dry the wafer under a stream of nitrogen.
-
Protocol 2: Characterization of PDMAA Brushes
1. Ellipsometry for Brush Thickness Measurement:
-
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
-
Procedure:
-
Measure the thickness of the silicon oxide layer on the bare silicon wafer before functionalization.
-
Measure the thickness of the initiator layer after immobilization.
-
Measure the dry thickness of the PDMAA brush after polymerization and thorough rinsing and drying.
-
Model the surface as a multilayer system (silicon substrate, silicon oxide layer, initiator layer, and polymer brush layer) and fit the experimental data using appropriate software to determine the thickness of each layer. A refractive index of ~1.50 is a reasonable starting assumption for the polymer brush.
-
2. X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis:
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Procedure:
-
Acquire a survey spectrum to identify the elements present on the surface. For a successful PDMAA brush synthesis, signals for C, N, and O are expected.
-
Acquire high-resolution spectra for the C 1s, N 1s, and O 1s regions.
-
Analyze the high-resolution spectra to determine the chemical states of the elements. The N 1s spectrum should show a peak corresponding to the tertiary amine of the PDMAA. The C 1s spectrum will show components corresponding to C-C/C-H, C-N, and C=O bonds.
-
The relative atomic concentrations can be used to confirm the presence and purity of the polymer brush.
-
3. Atomic Force Microscopy (AFM) for Surface Morphology Imaging:
-
Principle: AFM is a high-resolution scanning probe microscopy technique that can be used to image the topography of a surface at the nanoscale.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft polymer brush.
-
Image the surface of the PDMAA brush in a dry state to observe the surface morphology and roughness.
-
For imaging in a liquid environment, a liquid cell can be used to observe the swelling and collapsing of the brushes in response to changes in pH. This can provide qualitative information about the pH-responsive behavior.
-
Quantitative Data
The following tables summarize typical quantitative data obtained for polymer brushes structurally similar to PDMAA, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). This data can serve as a useful reference for researchers working with PDMAA brushes.
Table 1: Typical Dry Brush Thickness of PDMAEMA Brushes Grown by SI-ATRP
| Polymerization Time (hours) | Dry Brush Thickness (nm) |
| 1 | 5 - 10 |
| 4 | 20 - 30 |
| 12 | 50 - 70 |
| 24 | 80 - 100 |
Note: The exact thickness will depend on monomer concentration, catalyst/ligand system, and temperature.
Table 2: pH-Dependent Swelling Behavior of PDMAEMA Brushes in Aqueous Solution
| pH | Swelling Ratio (Wet Thickness / Dry Thickness) | Water Contact Angle (°) |
| 3.0 | 3.5 - 4.5 | 20 - 30 |
| 7.4 | 1.5 - 2.5 | 50 - 60 |
| 9.0 | 1.0 - 1.5 | 70 - 80 |
Note: The swelling ratio and contact angle are dependent on the brush thickness and grafting density.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Application Notes and Protocols for Block Copolymers Containing 2-((Dimethylamino)methyl)acrylic Acid Analogues
Disclaimer: Extensive literature searches did not yield specific results for the synthesis and application of block copolymers containing 2-((Dimethylamino)methyl)acrylic acid (DMAmAA). The following application notes and protocols are based on its close and well-documented structural analogue, 2-(dimethylamino)ethyl methacrylate (DMAEMA) . Researchers should consider these protocols as a foundational guide, with the understanding that optimization will be necessary for the specific physicochemical properties of DMAmAA.
Introduction
Block copolymers containing tertiary amine functionalities, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are a class of "smart" or "stimuli-responsive" polymers. These polymers exhibit significant changes in their physical and chemical properties in response to external stimuli, most notably pH. This responsiveness makes them highly valuable for a range of biomedical applications, particularly in the field of controlled drug delivery.
The tertiary amine groups in the PDMAEMA block can be protonated at acidic pH, leading to a transition from a hydrophobic to a hydrophilic state. This property is exploited in the design of self-assembling nanosystems, such as micelles and vesicles, which can encapsulate therapeutic agents and release them in the acidic microenvironments often associated with tumor tissues or intracellular compartments.
This document provides detailed protocols for the synthesis of block copolymers containing PDMAEMA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). It also outlines methods for their characterization and application in pH-responsive drug delivery systems.
Synthesis of Block Copolymers
Controlled radical polymerization techniques like RAFT and ATRP are essential for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for synthesizing a wide range of polymer architectures. The choice of RAFT agent is crucial for controlling the polymerization of methacrylates like DMAEMA.
Experimental Protocol: Synthesis of a PDMAEMA-b-P(nBA) Diblock Copolymer via RAFT
This protocol describes the synthesis of a poly(2-(dimethylamino)ethyl methacrylate)-block-poly(n-butyl acrylate) (PDMAEMA-b-P(nBA)) diblock copolymer.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), purified by passing through a column of basic alumina.
-
n-Butyl acrylate (nBA), purified by passing through a column of basic alumina.
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent.
-
Azobisisobutyronitrile (AIBN) as the initiator.
-
1,4-Dioxane, anhydrous.
Procedure:
-
Synthesis of PDMAEMA Macro-RAFT Agent:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPADB (e.g., 88.8 mg, 0.318 mmol), and AIBN (e.g., 10.4 mg, 0.0636 mmol) in 1,4-dioxane (10 mL).
-
The molar ratio of [DMAEMA]:[CPADB]:[AIBN] is typically 100:1:0.2.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C for a specified time (e.g., 6 hours) to achieve high monomer conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold n-hexane.
-
Dry the purified PDMAEMA macro-RAFT agent under vacuum.
-
-
Chain Extension with n-Butyl Acrylate (nBA):
-
In a separate Schlenk flask, dissolve the purified PDMAEMA macro-RAFT agent (e.g., 2.0 g), nBA (e.g., 2.5 g, 19.5 mmol), and AIBN (a small amount, adjusting the ratio as needed) in 1,4-dioxane (10 mL).
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and polymerize for a specified time (e.g., 12 hours).
-
Terminate the polymerization and purify the resulting PDMAEMA-b-P(nBA) diblock copolymer using the same precipitation method as for the macro-RAFT agent.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the monomer conversion and the composition of the block copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A shift in the GPC trace to a higher molecular weight after chain extension indicates the successful formation of the block copolymer.
Quantitative Data Summary (Illustrative):
| Polymer Sample | [Monomer]:[RAFT]:[Initiator] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| PDMAEMA | 100:1:0.2 | 15,800 | 16,500 | 1.15 |
| PDMAEMA-b-P(nBA) | - | 35,300 | 37,200 | 1.25 |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for synthesizing well-defined polymers. The catalyst system, typically a copper complex, is key to controlling the polymerization.
Experimental Protocol: Synthesis of a P(MMA)-b-PDMAEMA Diblock Copolymer via ATRP
This protocol describes the synthesis of a poly(methyl methacrylate)-block-poly(2-(dimethylamino)ethyl methacrylate) (P(MMA)-b-PDMAEMA) diblock copolymer.[1]
Materials:
-
Methyl methacrylate (MMA), purified.
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), purified.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr) as the catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Anisole, anhydrous.
Procedure:
-
Synthesis of P(MMA) Macroinitiator:
-
In a Schlenk flask, add CuBr (e.g., 71.7 mg, 0.5 mmol) and anisole (5 mL).
-
Add MMA (e.g., 5.0 g, 50 mmol) and PMDETA (e.g., 86.7 mg, 0.5 mmol).
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
While stirring, inject EBiB (e.g., 73.5 μL, 0.5 mmol) to initiate the polymerization.
-
Place the flask in an oil bath at 90°C for a specified time (e.g., 4 hours).
-
Terminate the polymerization by cooling and exposing to air.
-
Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the P(MMA) macroinitiator in methanol and dry under vacuum.
-
-
Chain Extension with DMAEMA:
-
In a separate Schlenk flask, add the purified P(MMA) macroinitiator (e.g., 2.0 g), CuBr (e.g., 28.7 mg, 0.2 mmol), and DMAEMA (e.g., 3.14 g, 20 mmol) in anisole (8 mL).
-
Add PMDETA (e.g., 34.7 mg, 0.2 mmol).
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 50°C for a specified time (e.g., 8 hours).
-
Terminate the polymerization and purify the P(MMA)-b-PDMAEMA diblock copolymer as described above.
-
Characterization:
-
NMR and GPC are used as described for the RAFT polymerization protocol.
Quantitative Data Summary (Illustrative):
| Polymer Sample | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| P(MMA) | 100:1:1:1 | 10,100 | 10,500 | 1.10 |
| P(MMA)-b-PDMAEMA | - | 26,200 | 27,800 | 1.20 |
Application in pH-Responsive Drug Delivery
The pH-responsive nature of PDMAEMA-containing block copolymers allows for the creation of smart drug delivery systems. At physiological pH (~7.4), the PDMAEMA block is relatively hydrophobic, driving the self-assembly of amphiphilic block copolymers into micelles with a hydrophobic core and a hydrophilic corona. These micelles can encapsulate hydrophobic drugs. When the micelles encounter an acidic environment, such as in a tumor or within an endosome (pH 5-6), the PDMAEMA block becomes protonated and hydrophilic, leading to the destabilization of the micelle and the release of the encapsulated drug.
Experimental Protocol: Micelle Formation and pH-Triggered Drug Release
Materials:
-
PDMAEMA-containing amphiphilic block copolymer (e.g., P(MMA)-b-PDMAEMA).
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel).
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5.
-
Dialysis membrane (e.g., MWCO 3.5 kDa).
Procedure:
-
Drug Loading and Micelle Formation:
-
Dissolve the block copolymer and the hydrophobic drug in a common organic solvent (e.g., THF or DMF).
-
Slowly add this organic solution dropwise to a stirred aqueous solution (e.g., deionized water or PBS at pH 7.4).
-
The organic solvent is then removed by dialysis against the aqueous solution for 24 hours.
-
The resulting solution contains drug-loaded micelles.
-
-
Characterization of Drug-Loaded Micelles:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.
-
UV-Vis Spectroscopy or HPLC: To determine the drug loading content (DLC) and drug loading efficiency (DLE).
-
-
In Vitro pH-Triggered Drug Release:
-
Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Expected Results:
A significantly faster drug release rate is expected at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the delivery system.
Visualizations
Experimental Workflow for Block Copolymer Synthesis
Caption: General workflow for the synthesis of block copolymers.
pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from PDMAEMA-based micelles.
References
Applications of 2-((Dimethylamino)methyl)acrylic Acid and its Derivatives in Biomedical Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 2-((Dimethylamino)methyl)acrylic acid and its analogues, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are versatile cationic polymers with significant potential in biomedical engineering. Their pH-responsive nature, biocompatibility, and ability to interact with biological molecules make them excellent candidates for a range of applications, including drug delivery, gene therapy, and tissue engineering. These polymers contain tertiary amine groups that can be protonated at lower pH, leading to a soluble, positively charged polymer, while at physiological or higher pH, they become deprotonated, hydrophobic, and can form aggregates or collapse in hydrogel structures. This "smart" behavior is central to their utility in creating stimuli-responsive biomaterials.
This document provides detailed application notes and experimental protocols for the use of polymers based on this compound and its derivatives in biomedical research and development.
I. Applications in Drug and Gene Delivery
Polymers of this compound and its derivatives are extensively explored as carriers for therapeutic agents. Their cationic nature facilitates the complexation with negatively charged molecules like DNA and RNA, making them effective non-viral vectors for gene delivery.[1][2][3] In drug delivery, these polymers can be formulated into nanoparticles or hydrogels to encapsulate and control the release of therapeutic compounds.[4][5]
Key Features:
-
pH-Responsive Release: The polymer's solubility and charge are pH-dependent. This property is exploited for targeted drug release in the acidic microenvironment of tumors or within endosomal compartments of cells.[4][5]
-
Endosomal Escape: The "proton sponge" effect is a key mechanism for intracellular delivery. After endocytosis, the polymer's amine groups buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions. This causes osmotic swelling and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.
-
Biocompatibility: While pristine PDMAEMA can exhibit some cytotoxicity, its biocompatibility can be significantly improved through modification, such as PEGylation, or by creating reducible polymers with disulfide bonds that degrade in the intracellular environment.[2][6]
Quantitative Data for Drug and Gene Delivery Systems
| Parameter | Value | Cell Line/Conditions | Reference |
| Drug Loading Content (DOX) | 24% | mPEG-b-PDEAEMA-b-PMMA mixed micelles | [4] |
| Entrapment Efficiency (DOX) | 55% | mPEG-b-PDEAEMA-b-PMMA mixed micelles | [4] |
| IC50 of pDMAEMA | 25-50 µg/ml | U937 cells | [7] |
| IC50 of pDMAEMA | 100-250 µg/ml | Caco-2 cells | [7] |
| Polyplex Particle Size | ~150 nm | mPEG(113)-b-PDMAEMA(94) with DNA | [2] |
| Zeta Potential of Polyplexes | 10-17 mV | PBAE polyplexes | [8] |
II. Applications in Hydrogel-Based Systems
Hydrogels formulated from these polymers are highly absorbent, three-dimensional networks that can be designed to be responsive to environmental stimuli such as pH and temperature.[9][10] This makes them suitable for a variety of biomedical applications, including controlled drug release, tissue engineering scaffolds, and as mucoadhesives.[11][12]
Key Features:
-
Stimuli-Responsive Swelling: The swelling and shrinking of these hydrogels can be controlled by pH and temperature, allowing for on-demand release of encapsulated drugs.[13][14]
-
Tissue Engineering Scaffolds: These hydrogels can be used to create scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[15][16]
-
Antibacterial Properties: The cationic nature of these polymers can impart antibacterial activity.[10]
Quantitative Data for Hydrogel Systems
| Property | Value | Hydrogel Composition | Reference |
| Swelling Ratio | 270% to 900% | Cellulose-g-PDMAEMA | [10] |
| Equilibrium Swelling Time | < 15 minutes | poly(acrylic acid-co-Q9) | [17] |
| Elongation at Break | 265.79 ± 21.93% | PAA/HA-NHS | [11] |
| Interfacial Toughness | 52.88 ± 3.51 J/m² | PAA/HA-NHS | [11] |
| Drug Release (Triamcinolone Acetonide) | Controlled over time | PAA hydrogel | [12] |
III. Experimental Protocols
Protocol 1: Synthesis of Poly(2-(dimethylamino)ethyl methacrylate) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a controlled radical polymerization to synthesize well-defined PDMAEMA.[18][19]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)
-
Anhydrous solvent (e.g., Toluene or Anisole)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr (1 eq relative to initiator).
-
Add the solvent and HMTETA (1 eq relative to initiator) to the flask.
-
Stir the mixture under an inert atmosphere until a homogeneous catalyst complex is formed.
-
In a separate, dry flask, dissolve the desired amount of DMAEMA monomer in the solvent.
-
Degas the monomer solution by several freeze-pump-thaw cycles.
-
Add the initiator (EBiB) to the monomer solution via syringe.
-
Transfer the monomer/initiator solution to the catalyst solution via a cannula.
-
Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 50-90 °C).
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold hexanes).
-
Collect the polymer and dry it under vacuum to a constant weight.
Protocol 2: Formulation of a pH-Responsive Hydrogel for Drug Delivery
This protocol outlines the preparation of a cross-linked hydrogel capable of pH-sensitive swelling and drug release.[9][10]
Materials:
-
This compound or its methacrylate analog (monomer)
-
N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)[11][20]
-
Deionized water
-
Drug to be encapsulated
-
Molds for hydrogel formation
Procedure:
-
Dissolve the monomer and the cross-linker (MBA) in deionized water in a reaction vessel. The ratio of monomer to cross-linker will determine the swelling properties of the hydrogel.
-
Add the drug to be encapsulated to the monomer solution and stir until fully dissolved.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add the initiator (APS or KPS) to the solution and mix gently.
-
Pour the solution into molds of the desired shape and size.
-
Place the molds in an oven at a specified temperature (e.g., 60 °C) for a set period (e.g., 6 hours) to allow for polymerization and cross-linking to occur.[9]
-
After polymerization, remove the hydrogels from the molds and wash them extensively with deionized water to remove any unreacted monomers, initiator, and non-encapsulated drug.
-
Dry the hydrogels (e.g., by lyophilization or air-drying) for storage and subsequent use in swelling and release studies.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of a drug from the prepared hydrogel.
Materials:
-
Drug-loaded hydrogels
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known weight of the dried drug-loaded hydrogel into a vial.
-
Add a specific volume of PBS at the desired pH (e.g., 10 mL of pH 7.4 PBS).
-
Place the vial in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Repeat the experiment using PBS at a different pH (e.g., pH 5.5) to assess the pH-responsiveness of the drug release.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Cellular Uptake and Cytotoxicity Assay
This protocol details the investigation of cellular internalization and the biocompatibility of polymer-based nanoparticles.
Materials:
-
Polymer nanoparticles (e.g., PDMAEMA-based micelles)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Fluorescently labeled polymer or encapsulated fluorescent dye (for uptake studies)
-
Confocal microscope or flow cytometer
Procedure:
Cellular Uptake:
-
Seed the cells in a suitable plate (e.g., 24-well plate with coverslips for microscopy) at a density of 5x10⁴ cells/well and incubate for 24 hours.[4]
-
Prepare different concentrations of fluorescently labeled polymer nanoparticles in cell culture medium.
-
Replace the old medium with the medium containing the nanoparticles.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove extracellular nanoparticles.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell nuclei if desired (e.g., with DAPI).
-
Visualize the cellular uptake of the nanoparticles using confocal microscopy or quantify it using flow cytometry.
Cytotoxicity (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the polymer nanoparticles in cell culture medium.
-
Remove the old medium and add 100 µL of the nanoparticle solutions to the wells. Include a control group with medium only.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and endosomal escape of polymer nanoparticles.
Caption: Workflow for hydrogel synthesis and drug loading.
References
- 1. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of PEGylated poly [2-(N,N-dimethylamino) ethyl methacrylate] as a mucosal DNA delivery vector and the activation of innate immunity and improvement of HIV-1-specific immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lenus.ie [lenus.ie]
- 8. Differential polymer structure tunes mechanism of cellular uptake and transfection routes of poly(β-amino ester) polyplexes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fabrication of adhesive hydrogels based on poly (acrylic acid) and modified hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. [PDF] Controlled/"Living" Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
Temperature-Responsive Polymers from 2-((Dimethylamino)methyl)acrylic Acid Derivatives: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data or detailed protocols for temperature-responsive polymers derived directly from 2-((dimethylamino)methyl)acrylic acid. Therefore, this document provides comprehensive application notes and protocols for a closely related and extensively studied structural isomer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) . The principles, experimental methodologies, and applications described herein are expected to be highly relevant and adaptable for researchers investigating similar temperature-responsive polymers.
Introduction
Temperature-responsive polymers, often referred to as "smart" polymers, exhibit a reversible phase transition in response to changes in temperature. A key characteristic of many of these polymers in aqueous solutions is the Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer undergoes a conformational change, becoming insoluble and precipitating from the solution. This unique property makes them highly attractive for a variety of biomedical applications, particularly in drug delivery, where the temperature change can act as a trigger for controlled drug release.
PDMAEMA is a well-known dual-stimuli-responsive polymer, sensitive to both temperature and pH.[1] Its tertiary amine groups are protonated at acidic pH, rendering the polymer soluble, while at physiological or basic pH, it exhibits temperature-responsive behavior.[2] This dual sensitivity allows for the design of sophisticated drug delivery systems that can respond to the specific microenvironments found in the body, such as in tumor tissues or inflammatory sites.
Data Presentation
The following tables summarize key quantitative data for PDMAEMA-based polymers, providing a comparative overview of their properties relevant to drug delivery applications.
Table 1: Lower Critical Solution Temperature (LCST) of PDMAEMA-based Copolymers
| Copolymer Composition | pH | Concentration (wt%) | LCST (°C) |
| PDMAEMA Homopolymer | 10 | 0.5 | < 30 |
| PDMAEMA-co-Styrene (96 mol% DMAEMA) | De-ionized Water | 0.5 | 49 |
| PDMAEMA-co-Styrene (96 mol% DMAEMA) | 10 | 0.5 | 38 |
| PDMAEMA-co-Styrene (89 mol% DMAEMA) | De-ionized Water | 0.5 | 35 |
| PDMAEMA-co-Styrene (89 mol% DMAEMA) | 10 | 0.5 | 23 |
| p(NIPAAM-co-PAA) (5 mol% PAA) | 5.5 | 5 | ~37 |
| p(NIPAAM-co-PAA) (10 mol% PAA) | 5.5 | 5 | > 50 |
Data compiled from multiple sources.[2][3]
Table 2: Drug Loading and Release from PDMAEMA-based Nanoparticles
| Drug | Polymer System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Conditions |
| Ibuprofen | PMAA-b-P(DEGMA) micelles | 11.76 | 66.65 | 65% release in 5h at pH 7.4 |
| Doxorubicin | SiO2-PMAA-b-PNIPAM nanoparticles | High | High | Enhanced release at acidic pH and >32°C |
| Paclitaxel | Dimeric drug-mPEG-PLA nanoparticles | >50 | Quantitative | Triggered release |
Data compiled from multiple sources.[4][5][6]
Table 3: Cytotoxicity of PDMAEMA-based Polymers
| Cell Line | Polymer | Assay | IC50 (µg/mL) |
| U937 (monocytes) | pDMAEMA (low MW) | HCA | 25-50 |
| Caco-2 (intestinal epithelial) | pDMAEMA (low MW) | HCA | 100-250 |
| MCF-7 (breast cancer) | Poly(acrylic acid) | MTT | 6600 |
| L-929 (fibroblast) | Poly(acrylic acid) | MTT | 1800 |
Data compiled from multiple sources.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of temperature-responsive polymers and their application in drug delivery.
Synthesis of PDMAEMA by Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
2-Dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid (DMP) as RAFT agent
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
Procedure:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5 g, 31.8 mmol), DMP (e.g., 0.116 g, 0.318 mmol), and AIBN (e.g., 0.013 g, 0.079 mmol) in 1,4-dioxane (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours, depending on the target molecular weight).
-
Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into cold diethyl ether. Repeat this step twice to ensure high purity.
-
Dry the final polymer product under vacuum at room temperature to a constant weight.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for temperature-responsive polymers and can be determined by monitoring the change in turbidity of the polymer solution as a function of temperature using UV-Vis spectroscopy.[8]
Materials:
-
Polymer solution (e.g., 1 wt% in deionized water or buffer of desired pH)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Prepare a solution of the polymer at the desired concentration and in the appropriate solvent (e.g., deionized water, PBS buffer).
-
Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Place the polymer solution in a quartz cuvette and insert it into the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the wavelength to a value where the polymer solution does not have a strong absorbance (e.g., 500 nm).
-
Equilibrate the solution at a temperature below the expected LCST (e.g., 20°C).
-
Increase the temperature in small increments (e.g., 1°C/min) and record the absorbance (or transmittance) at each temperature point after a brief equilibration period (e.g., 1-2 minutes).[8]
-
Plot the absorbance (or % transmittance) as a function of temperature.
-
The LCST is typically defined as the temperature at which the absorbance reaches 50% of the maximum value or the inflection point of the sigmoidal curve.[8]
Formulation of Drug-Loaded Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic drug into temperature-responsive polymer nanoparticles via a nanoprecipitation method.
Materials:
-
Temperature-responsive polymer (e.g., PDMAEMA-based copolymer)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent miscible with water (e.g., THF, acetone)
-
Aqueous phase (e.g., deionized water, PBS)
Procedure:
-
Dissolve the polymer and the hydrophobic drug in a suitable organic solvent.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of the aqueous phase, which is maintained at a temperature below the polymer's LCST.
-
The rapid solvent change will cause the polymer to self-assemble into nanoparticles, entrapping the drug within the hydrophobic core.
-
Continue stirring for several hours at a temperature below the LCST to allow for the evaporation of the organic solvent.
-
To trigger drug release, the nanoparticle suspension can be heated to a temperature above the LCST, causing the nanoparticles to aggregate and release the encapsulated drug.[3]
-
Purify the nanoparticle suspension by dialysis against the aqueous phase to remove any unloaded drug and residual organic solvent.
In Vitro Drug Release Study
This protocol outlines a method to study the release kinetics of a drug from the prepared nanoparticles, often using a dialysis method.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at different pH values)
-
Shaking water bath or incubator with agitation
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at a specific temperature (either below or above the LCST).
-
Gently agitate the system.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of materials.[9]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Polymer solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer to be tested. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a small volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the polymer concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of PDMAEMA.
Cellular Uptake Pathways of Polymeric Nanoparticles
Caption: Major endocytic pathways for polymeric nanoparticle uptake by cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Injectable pH- and temperature-responsive poly(N-isopropylacrylamide-co-propylacrylic acid) copolymers for delivery of angiogenic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimeric drug polymeric nanoparticles with exceptionally high drug loading and quantitative loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Determination of lower critical solution temperature (LCST) [bio-protocol.org]
- 9. broadpharm.com [broadpharm.com]
Measuring the Lower Critical Solution Temperature (LCST) of Polymers: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), are a class of "smart" materials that undergo a reversible phase transition from a soluble to an insoluble state in a solvent as the temperature is increased. This unique property makes them highly valuable for a wide range of applications, especially in drug delivery, tissue engineering, and regenerative medicine.[1][2][3] The LCST is a critical parameter that defines the temperature at which this transition occurs. Below the LCST, the polymer chains are hydrated and exist as soluble, extended coils.[2] Above the LCST, the polymer dehydrates, leading to chain collapse and aggregation, resulting in the polymer precipitating out of solution.[2] Precise and accurate determination of the LCST is therefore paramount for the design and application of these polymers.
This application note provides detailed protocols for the three most common and reliable methods for measuring the LCST of polymers: Turbidimetry using a UV-Vis Spectrophotometer, Differential Scanning Calorimetry (DSC) , and Dynamic Light Scattering (DLS) .
Key Concepts
-
Lower Critical Solution Temperature (LCST): The temperature at which a polymer solution undergoes a phase separation from a single homogeneous phase to two distinct phases upon heating. It is the minimum of the cloud-point temperature curve as a function of polymer concentration.[4]
-
Cloud Point (Tcp): The temperature at which a polymer solution of a specific concentration becomes visibly cloudy upon heating, indicating the onset of phase separation.[5]
-
Coil-to-Globule Transition: The conformational change of polymer chains from a soluble, extended state to a collapsed, globular state during the LCST transition.[4]
Experimental Methodologies
Turbidimetry using UV-Vis Spectrophotometry
Turbidimetry is the most straightforward and widely used method for determining the cloud point (Tcp), which is often taken as the LCST for a given polymer concentration. This technique measures the change in the transmittance or absorbance of a polymer solution as a function of temperature. As the polymer aggregates above the LCST, the solution becomes turbid, leading to a decrease in light transmittance (or an increase in absorbance).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the polymer in the desired solvent (typically deionized water) at a known concentration (e.g., 1-10 mg/mL).[6]
-
Ensure the polymer is fully dissolved. Gentle agitation or sonication may be required.
-
Filter the solution using a 0.22 µm or 0.45 µm syringe filter to remove any dust or undissolved particles.[6]
-
Prepare a series of dilutions from the stock solution to measure the LCST at different concentrations.
-
-
Instrumentation and Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device).
-
Set the wavelength to a region where the polymer does not absorb light (e.g., 500-700 nm) to ensure that changes in signal are due to scattering.[5][7]
-
Place a cuvette with the polymer solution in the sample holder and a reference cuvette with the pure solvent in the reference holder.
-
Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.[8]
-
Program the instrument to ramp the temperature at a controlled rate (e.g., 0.5-1.0 °C/min) across the expected LCST range.[9]
-
Record the transmittance or absorbance at regular temperature intervals.
-
-
Data Analysis:
Figure 1: Workflow for LCST determination by turbidimetry.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The LCST transition is an endothermic process due to the energy required to break the hydrogen bonds between the polymer and water molecules.[4] DSC provides a direct measurement of the enthalpy of this transition.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the polymer solution (typically 5-15 mg) into a DSC pan.
-
Prepare a reference pan containing the same mass of the pure solvent.
-
Hermetically seal both pans to prevent solvent evaporation during the measurement.
-
-
Instrumentation and Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected LCST.
-
Heat the sample at a constant rate (e.g., 1-10 °C/min) through the LCST transition.[10]
-
Record the differential heat flow between the sample and reference pans.
-
-
Data Analysis:
Figure 2: Workflow for LCST determination by DSC.
Dynamic Light Scattering (DLS)
DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique is highly sensitive to the formation of polymer aggregates as the solution is heated through the LCST. Below the LCST, DLS will measure the hydrodynamic radius of individual polymer chains. Above the LCST, a significant increase in the measured particle size will be observed due to aggregation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the polymer solution as described for turbidimetry, ensuring it is well-dissolved and filtered.
-
The concentration should be optimized to give a good scattering signal without causing multiple scattering effects (typically 0.1-1 mg/mL).[6]
-
-
Instrumentation and Measurement:
-
Place the sample cuvette in the DLS instrument, which should be equipped with a temperature controller.
-
Allow the sample to equilibrate at each temperature point for a few minutes before measurement.[12]
-
Perform measurements at incremental temperature steps (e.g., 1-2 °C) through the LCST range.[10]
-
At each temperature, record the size distribution of the particles.
-
-
Data Analysis:
-
Plot the average hydrodynamic radius (or diameter) and the scattered light intensity as a function of temperature.
-
The LCST is identified as the temperature at which a sharp increase in particle size and/or scattered light intensity is observed.[12]
-
Figure 3: Workflow for LCST determination by DLS.
Data Presentation
The LCST of a polymer is influenced by several factors, including its molecular weight, concentration, and the presence of additives such as salts. It is crucial to report these parameters alongside the measured LCST value.
Table 1: Comparison of LCST Values for Poly(N-isopropylacrylamide) (PNIPAM) Determined by Different Methods
| Method | Concentration (mg/mL) | LCST (°C) | Reference |
| Turbidimetry | 10 | 32.0 | [9] |
| DSC | 10 | 32.5 | [13] |
| DLS | 1 | 32.0 | [14] |
Note: LCST values can vary slightly depending on the specific molecular weight and purity of the PNIPAM sample.
Table 2: Effect of Polymer Concentration on the LCST of PNIPAM in Water
| Polymer | Concentration (mg/mL) | LCST (°C) | Reference |
| PNIPAM | 5 | 31.4 | |
| 10 | 31.0 | ||
| 15 | 30.8 | ||
| 20 | 30.6 |
Table 3: Effect of Salts on the LCST of PNIPAM (1.4 wt%) in Aqueous Solution
| Salt (1 M) | LCST (°C) | Reference |
| None (Pure Water) | 32.0 | [15] |
| NaCl | 20.0 | [15] |
| NaBr | 25.0 | [15] |
| NaI | 30.0 | [15] |
| KCl | 19.0 | [15] |
Conclusion
The choice of method for determining the LCST of a polymer depends on the specific requirements of the research and the available instrumentation. Turbidimetry is a simple and accessible method for routine measurements of the cloud point. DSC provides valuable thermodynamic information about the phase transition, while DLS is highly sensitive to the initial stages of aggregation. For a comprehensive characterization of a thermoresponsive polymer, it is often beneficial to use a combination of these techniques. Accurate and consistent measurement of the LCST is a critical step in the development of novel smart materials for advanced applications in drug delivery and beyond.
References
- 1. Effects of salt on the lower critical solution temperature of poly (N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 3. Application of Voltage in Dynamic Light Scattering Particle Size Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. mdpi.com [mdpi.com]
- 8. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of polymers using light scattering techniques | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Oil/Water Separation Using Stimulus-Responsive Hydrogels
Note: While the user requested information on hydrogels from 2-((Dimethylamino)methyl)acrylic acid, a thorough literature search did not yield specific data for this monomer's application in oil/water separation. However, extensive research exists for the structurally similar and commonly used monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA) . The following application notes and protocols are based on the well-documented performance of a thermo- and pH-responsive hydrogel synthesized from DMAEMA and methacrylic acid (MAA), which has demonstrated high efficiency in oil/water separation.
Introduction
Efficient separation of oil-water mixtures is a critical challenge in various fields, including industrial wastewater treatment, oil spill remediation, and chemical processing. Stimulus-responsive hydrogels have emerged as a promising class of materials for this application due to their ability to undergo significant changes in their physical and chemical properties in response to external stimuli such as temperature and pH. This document provides detailed protocols for the synthesis and application of a super-hydrophilic poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) (p(DMAEMA-co-MAA)) hydrogel for controllable oil/water separation. This hydrogel, when coated on a stainless steel mesh, exhibits excellent separation efficiency and reusability.
Data Presentation
The performance of the p(DMAEMA-co-MAA) hydrogel-coated mesh for oil/water separation is summarized in the table below. The data is based on the separation of a silicone oil/water mixture.
| Parameter | Value | Reference |
| Separation Efficiency | > 98.35% | [1][2][3][4] |
| Underwater Oil Contact Angle | ~151° | [1][2][3] |
| Reusability | High efficiency maintained after 15 uses | [1][2][3][4] |
| Operating Temperature | < 55 °C (at pH 7) | [1][2][3] |
| Operating pH | < 13 (at 25 °C) | [1][2][3] |
Experimental Protocols
Synthesis of p(DMAEMA-co-MAA) Hydrogel-Coated Mesh
This protocol details the free radical polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and methacrylic acid (MAA) to create a hydrogel coating on a stainless steel mesh.
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA)
-
Methacrylic acid (MAA)
-
N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)
-
Potassium persulfate (K₂S₂O₈) (initiator)
-
Deionized water
-
Stainless steel mesh
-
Nitrogen gas
Procedure:
-
Prepare the monomer solution by mixing DMAEMA and MAA in a desired molar ratio in deionized water.
-
Add the MBA cross-linker (typically 1% by monomer mass) to the solution and stir for 4 hours to ensure homogeneity.
-
Dissolve the initiator, K₂S₂O₈ (typically 0.5% by monomer mass), in a small amount of deionized water.
-
Under a nitrogen atmosphere, add the initiator solution dropwise to the monomer solution.
-
Immediately immerse the stainless steel mesh into the mixed solution.
-
Carefully withdraw the mesh, ensuring a uniform coating of the pre-gel solution adheres to the surface.
-
Transfer the coated mesh to an oven and cure at 70°C for 6 hours under a nitrogen atmosphere to facilitate free radical polymerization and form the hydrogel.
-
After polymerization, wash the coated mesh thoroughly with deionized water to remove any unreacted monomers and initiator.
Oil/Water Separation Protocol
This protocol describes the use of the prepared p(DMAEMA-co-MAA) hydrogel-coated mesh for the separation of an oil/water mixture.
Materials:
-
p(DMAEMA-co-MAA) hydrogel-coated mesh
-
Oil/water mixture (e.g., silicone oil and water)
-
Beaker or collection vessel
-
Separation apparatus (e.g., a funnel or a custom-built setup to hold the mesh)
Procedure:
-
Place the p(DMAEMA-co-MAA) hydrogel-coated mesh in the separation apparatus.
-
Pour the oil/water mixture onto the mesh.
-
Water will selectively pass through the super-hydrophilic hydrogel layer, while the oil is retained on the surface.
-
Collect the separated water in a beaker or collection vessel.
-
The separation process is driven by gravity.
-
After separation, the mesh can be cleaned with water and reused for subsequent separation cycles.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the p(DMAEMA-co-MAA) hydrogel-coated mesh.
Caption: Workflow for the synthesis of the hydrogel-coated mesh.
Oil/Water Separation Process
This diagram illustrates the logical flow of the oil/water separation process using the functionalized hydrogel mesh.
Caption: Logical workflow of the oil/water separation process.
References
- 1. This compound | 5415-98-5 [sigmaaldrich.com]
- 2. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent premature polymerization of 2-((Dimethylamino)methyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 2-((Dimethylamino)methyl)acrylic acid (DMAMAA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of DMAMAA in your experiments.
Troubleshooting Guide: Unwanted Polymerization
Encountering premature polymerization can compromise experimental results. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for DMAMAA Polymerization
Caption: Troubleshooting workflow for premature polymerization of DMAMAA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound (DMAMAA)?
A1: Premature polymerization of DMAMAA, like other acrylic monomers, is typically initiated by:
-
Elevated Temperatures: Heat accelerates the rate of polymerization.[1]
-
Exposure to Light: Ultraviolet (UV) light can trigger polymerization.[1]
-
Presence of Contaminants: Impurities such as dust, metals, or peroxides can act as initiators.
-
Depletion of Inhibitor: The inhibitor added to the monomer can be consumed over time, especially under improper storage conditions.
-
Absence of Oxygen (when using certain inhibitors): Inhibitors like hydroquinone monomethyl ether (MEHQ) require the presence of dissolved oxygen to function effectively.[2][3][4]
Q2: What is the recommended inhibitor for DMAMAA and at what concentration?
A2: While specific data for DMAMAA is limited, a common and effective inhibitor for analogous compounds like 2-(dimethylamino)ethyl methacrylate (DMAEMA) is hydroquinone monomethyl ether (MEHQ) .[2] A typical concentration range for MEHQ in related acrylic monomers is 200-1000 ppm . For DMAEMA, concentrations of 700-1000 ppm are reported.[2] It is crucial to ensure the inhibitor is present at an adequate level, especially after purification or prolonged storage.
Q3: How should I store DMAMAA to ensure its stability?
A3: Proper storage is critical for preventing premature polymerization. There is some variation in supplier recommendations, suggesting that the optimal conditions may depend on the purity and intended shelf life. For maximum stability and long-term storage, it is recommended to:
-
Store at low temperatures: Some suppliers recommend storing in a freezer at temperatures under -20°C.[5] Another recommendation for a similar compound is 2-8°C.[6]
-
Protect from light: Store in an amber vial or a light-blocking outer container in a dark location.[1]
-
Ensure proper atmosphere: If MEHQ is used as an inhibitor, a headspace of air is necessary in the storage container to provide the oxygen required for the inhibitor to function.[4] Storing under an inert atmosphere like nitrogen will render MEHQ ineffective.[4] Some suppliers, however, recommend storage under an inert atmosphere, which might be appropriate if a different inhibitor is used or for very short-term storage of highly purified monomer.[5] Always refer to the supplier's specific recommendations.
Q4: Can I use DMAMAA that has started to become viscous or has formed some solid particles?
A4: It is strongly advised not to use DMAMAA that shows any signs of polymerization (increased viscosity, cloudiness, or solid formation). The polymerization process is exothermic and can accelerate, potentially leading to a runaway reaction, especially upon heating.[6] This can pose a significant safety hazard. Additionally, the presence of polymer will lead to inaccurate concentrations and can negatively impact your experiments.
Q5: How can I check the inhibitor level in my DMAMAA sample?
A5: The concentration of phenolic inhibitors like MEHQ can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Quantitative Data Summary
The following table summarizes key stability and storage parameters for DMAMAA and related acrylic acids. Data for DMAMAA is estimated based on its structural analogs where specific experimental data is not available.
| Parameter | This compound (DMAMAA) | Methacrylic Acid (MAA) | Acrylic Acid (AA) |
| Recommended Inhibitor | MEHQ (Monomethyl ether hydroquinone) | MEHQ, PTZ (Phenothiazine)[2] | MEHQ, PTZ[7] |
| Typical Inhibitor Conc. | 200 - 1000 ppm (estimated) | 230 - 270 ppm (for MEHQ)[8] | 200 ± 20 ppm (for MEHQ)[9] |
| Recommended Storage Temp. | -20°C to 8°C[5][6] | 18 - 35°C[10] | 15 - 25°C[9] |
| Shelf Life (with inhibitor) | Approx. 12 months (estimated under ideal conditions) | Approx. 12 months[8] | Approx. 12 months |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents, peroxides, free radical initiators. | Heat, contamination, oxygen-free atmosphere, free radicals, peroxides.[8] | Acids, alkalis, amines, iron salts, peroxides.[9] |
Note: The stability and shelf life of DMAMAA are highly dependent on storage conditions and the presence of an effective inhibitor. The provided values for DMAMAA are based on data from structurally similar compounds and should be considered as guidelines.
Experimental Protocols
Protocol for Monitoring the Stability of DMAMAA
This protocol describes a method to periodically check the quality of your DMAMAA stock and detect early signs of polymerization.
Objective: To assess the purity and presence of polymer in a DMAMAA sample.
Materials:
-
DMAMAA sample
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), HPLC grade)
-
Volumetric flasks
-
Syringes and syringe filters (0.45 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Visual Inspection: Before opening, carefully inspect the DMAMAA container for any signs of cloudiness, increased viscosity, or solid precipitates. If any of these are present, do not proceed and consult your institution's safety officer for disposal.
-
Sample Preparation:
-
In a fume hood, carefully weigh approximately 10 mg of your DMAMAA sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the sample by HPLC. A reverse-phase C18 column is typically suitable.
-
The mobile phase can be a gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid), adjusted for optimal separation.
-
Set the UV detector to a wavelength where DMAMAA has strong absorbance (e.g., around 210 nm).
-
-
Data Analysis:
-
Compare the chromatogram of your current sample to a chromatogram of a fresh, unpolymerized sample (if available).
-
A decrease in the area of the main DMAMAA peak and/or the appearance of broad, early-eluting peaks are indicative of polymer formation.
-
Quantify the purity by calculating the peak area percentage of the DMAMAA monomer. A significant decrease in purity over time indicates instability.
-
Diagram: DMAMAA Stability Monitoring Workflow
Caption: Workflow for monitoring the stability of DMAMAA samples.
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. kelid1.ir [kelid1.ir]
- 4. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 5. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Amino Acide Derivatives - Crysdot [crysdotllc.com]
- 7. How to Check Purity of Acrylic Acid? [chemicalslearning.com]
- 8. osha.gov [osha.gov]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
- 10. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in 2-((Dimethylamino)methyl)acrylic acid synthesis
Welcome to the technical support center for the synthesis of 2-((Dimethylamino)methyl)acrylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound unexpectedly low?
Low yield in this synthesis, which is typically a Mannich reaction, can stem from several factors. The most common issues include incomplete reaction, formation of side products, and polymerization of the starting material or product.[1][2] The reaction involves the condensation of an enolizable carbonyl compound (acrylic acid), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[3] Careful control of reaction parameters is critical for success.
Key areas to investigate include:
-
Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to incomplete conversion or favor side reactions.
-
Reagent Quality: Purity of starting materials is crucial. The presence of inhibitors or dimers in acrylic acid can interfere with the reaction.[4]
-
Stoichiometry: Incorrect molar ratios of the reactants can leave starting materials unreacted or promote the formation of byproducts.
-
Iminium Ion Formation: The reaction proceeds through an electrophilic iminium ion intermediate formed from dimethylamine and formaldehyde.[3][5] If conditions do not favor the formation of this intermediate, the reaction will not proceed efficiently.
Q2: What are the common side reactions and how can I minimize them?
The primary side reactions that reduce the yield of the desired product are polymerization and Michael addition.
-
Polymerization: Acrylic acid and its derivatives are highly susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of impurities.[6] This can result in the formation of an intractable solid mass and a significant loss of product.
-
Mitigation:
-
Add a Polymerization Inhibitor: Introduce a radical scavenger like phenothiazine or hydroquinone monomethyl ether (MEHQ) to the reaction mixture.[7]
-
Control Temperature: Maintain a low to moderate reaction temperature. Exothermic reactions should be cooled appropriately.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.
-
-
-
Michael Addition: The desired product, being an α,β-unsaturated carbonyl compound, can act as a Michael acceptor. A second molecule of dimethylamine can potentially add to the product, forming a bis-adduct.
-
Mitigation:
-
Control Stoichiometry: Use a carefully controlled excess of acrylic acid relative to dimethylamine.
-
Slow Addition: Add the dimethylamine solution slowly to the reaction mixture to avoid localized high concentrations.
-
-
Q3: My reaction seems to have stalled before completion. What should I check?
If you observe incomplete conversion of your starting materials, consider the following:
-
pH of the Reaction: The Mannich reaction is sensitive to pH. Acidic conditions are typically required to facilitate the formation of the electrophilic iminium ion from formaldehyde and dimethylamine.[3][8] If the medium is too basic or neutral, the formation of this key intermediate may be too slow. Conversely, if the medium is too acidic, the nucleophilicity of the amine can be reduced.
-
Temperature: The reaction may be too cold, leading to a slow reaction rate. A modest increase in temperature can improve the rate, but this must be balanced against the risk of polymerization.
-
Reagent Degradation: Ensure that the formaldehyde source (e.g., formalin or paraformaldehyde) has not degraded. Paraformaldehyde depolymerization can be slow and may require specific conditions (e.g., slight heating or addition of a catalyst like KOH) to generate monomeric formaldehyde.[2]
Q4: What is the best method to purify this compound?
Purification can be challenging due to the product's amphoteric nature and tendency to polymerize.
-
Crystallization: If the product is a solid, crystallization is often the preferred method. The choice of solvent is critical. One approach involves dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent to induce precipitation.
-
Acid-Base Extraction: The amine and carboxylic acid functionalities allow for purification via pH-controlled extractions.
-
Dissolve the crude mixture in a suitable organic solvent.
-
Wash with a basic aqueous solution (e.g., NaHCO₃) to remove unreacted acrylic acid.
-
The desired product may partition into either the aqueous or organic layer depending on its pKa and the pH. Careful pH adjustment around the isoelectric point can precipitate the product from an aqueous solution.
-
-
Column Chromatography: This can be effective but may be complicated by the product's high polarity. Using a polar stationary phase like silica gel with a polar eluent system (e.g., DCM/Methanol with a small amount of acetic acid or triethylamine) may yield good separation.
Caution: During any purification step involving heat, such as solvent removal by rotary evaporation, it is crucial to keep the temperature low and ensure a polymerization inhibitor is present to prevent product loss.[4]
Experimental Protocols & Data
Representative Experimental Protocol (Mannich Reaction)
This is a general guideline and may require optimization.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Maintain an inert atmosphere using nitrogen or argon.
-
Inhibitor: To a solution of acrylic acid (1.0 eq) in a suitable solvent (e.g., dioxane or isopropanol), add a catalytic amount of a polymerization inhibitor such as MEHQ (200 ppm).
-
Reagent Preparation: In a separate flask, prepare a solution of dimethylamine (1.0 eq, e.g., as a 40% aqueous solution) and formaldehyde (1.0 eq, e.g., as a 37% aqueous solution).
-
Reaction: Cool the acrylic acid solution in an ice bath to 0-5 °C. Slowly add the dimethylamine/formaldehyde solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or ¹H NMR) by analyzing small aliquots.
-
Workup and Purification: Once the reaction is complete, proceed with one of the purification methods described in Q4.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Too Low | Optimal Range | Too High |
| Temperature | Incomplete conversion; very slow reaction rate. | 0 °C (addition) to 25-40 °C (reaction) | Increased risk of polymerization; potential for Michael addition and other side products. |
| pH | Slow or no formation of the required iminium ion intermediate. | Mildly Acidic (pH 4-6) | Reduced nucleophilicity of the amine; potential catalysis of unwanted side reactions. |
| Amine/Aldehyde Molar Ratio | Incomplete conversion of acrylic acid. | 1.0 : 1.0 : 1.0 (Acid:Amine:Aldehyde) | Potential for Michael addition side products; waste of reagents. |
| Reaction Time | Incomplete conversion. | 12 - 24 hours | Increased opportunity for side product formation and product degradation. |
Visualizations
Reaction Pathway
The synthesis proceeds via the formation of an Eschenmoser-like salt (dimethylaminomethylium ion) from dimethylamine and formaldehyde, which is then attacked by the enol form of acrylic acid.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of a low-yielding reaction.
Relationship Between Parameters and Outcomes
This diagram illustrates how key experimental parameters can influence the balance between obtaining the desired product and forming unwanted byproducts.
References
- 1. Catalytic Mannich reaction of acrylic acid polymers and their application in leather retanning - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Optimizing initiator concentration for 2-((Dimethylamino)methyl)acrylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2-((Dimethylamino)methyl)acrylic acid (DMAMAA).
Troubleshooting Guide
Users may encounter several common issues during the polymerization of DMAMAA. This guide provides a structured approach to identifying and resolving these problems.
Problem: Polymerization Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Recommended Action |
| Inactive or Insufficient Initiator | Verify the age and storage conditions of the initiator. Use a fresh batch if necessary. Increase the initiator concentration incrementally. |
| Presence of Inhibitors | Ensure the monomer is free of inhibitors (e.g., MEHQ). Use an appropriate method to remove the inhibitor, such as passing the monomer through an inhibitor removal column. |
| Low Reaction Temperature | Check that the reaction temperature is appropriate for the chosen initiator's half-life. Increase the temperature if necessary. |
| Oxygen Inhibition | Deoxygenate the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. |
Problem: Polymerization is Uncontrolled and Proceeds Too Rapidly (Exothermic)
| Possible Cause | Recommended Action |
| Excessive Initiator Concentration | Reduce the initiator concentration. A higher concentration of initiator leads to a faster polymerization rate.[1] |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of initiator decomposition. |
| High Monomer Concentration | Reduce the initial monomer concentration by adding more solvent. High monomer concentrations can lead to a significant increase in the reaction rate and heat generation.[2] |
Problem: Low Polymer Yield
| Possible Cause | Recommended Action |
| Insufficient Reaction Time | Extend the polymerization time to allow for higher monomer conversion. |
| Suboptimal Initiator Concentration | Both too low and too high initiator concentrations can lead to lower yields. At very low concentrations, there may be an insufficient number of free radicals to sustain polymerization.[3] At very high concentrations, premature termination can occur. Optimize the initiator concentration through a series of experiments. |
| Chain Transfer Reactions | Minimize the presence of chain transfer agents unless they are intentionally used to control molecular weight. Ensure the solvent is not acting as an unintended chain transfer agent. |
Problem: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Recommended Action |
| Chain Transfer Reactions | Minimize impurities that can act as chain transfer agents. |
| High Initiator Concentration | A higher initiator concentration can sometimes lead to a broader PDI. Consider reducing the initiator concentration. |
| Temperature Fluctuations | Maintain a stable reaction temperature throughout the polymerization process. |
| Conventional Free Radical Polymerization | For better control over molecular weight and PDI, consider using controlled radical polymerization techniques like RAFT or ATRP.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting initiator concentration for the free radical polymerization of DMAMAA?
A1: While specific data for DMAMAA is limited, a common starting point for acrylic monomers is in the range of 0.1 to 1.0 mol% relative to the monomer. For example, in the polymerization of acrylic acid, initiator concentrations can range from 5 mmol·L⁻¹ to 100 mmol·L⁻¹.[2] The optimal concentration will depend on the desired molecular weight and polymerization rate.
Q2: How does initiator concentration affect the final polymer properties?
A2: Initiator concentration significantly impacts several polymer properties:
-
Molecular Weight: Generally, increasing the initiator concentration leads to a lower polymer molecular weight because more polymer chains are initiated simultaneously.
-
Polymerization Rate: A higher initiator concentration increases the rate of polymerization due to a higher concentration of free radicals.[1]
-
Polydispersity Index (PDI): The effect on PDI can be complex, but very high or very low initiator concentrations can lead to a broader molecular weight distribution.
Q3: What type of initiator should I use for the polymerization of DMAMAA in an aqueous solution?
A3: For aqueous polymerizations, water-soluble initiators are preferred. Common choices include persulfates (e.g., ammonium persulfate, potassium persulfate) and water-soluble azo initiators (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride, V-50). The choice of initiator will also depend on the desired reaction temperature.
Q4: Can I use controlled radical polymerization techniques for DMAMAA?
A4: Yes, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are suitable for functionalized acrylic monomers and offer excellent control over molecular weight, PDI, and polymer architecture.[4] For RAFT polymerization of similar monomers like 2-(diethylamino)ethyl methacrylate, chain transfer agents such as 4-cyanopentanoic acid dithiobenzoate (CPADB) have been used successfully.[5]
Q5: How does the pH of the reaction medium affect the polymerization of DMAMAA?
A5: The dimethylamino group in DMAMAA is basic and can be protonated at acidic pH. The ionization state of the monomer can significantly affect its reactivity and the polymerization kinetics. For the similar monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), the polymerization of the fully ionized monomer is significantly faster than the non-ionized form.[6][7] It is crucial to control and report the pH when polymerizing ionizable monomers like DMAMAA.
Experimental Protocols
Protocol 1: Free Radical Polymerization of DMAMAA in Aqueous Solution
This protocol outlines a general procedure for the free radical polymerization of DMAMAA using a water-soluble initiator.
Materials:
-
This compound (DMAMAA)
-
Water-soluble initiator (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride, V-50)
-
Deionized water (solvent)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer and condenser
-
Constant temperature oil bath
Procedure:
-
Monomer and Solvent Preparation: In a reaction vessel, dissolve the desired amount of DMAMAA in deionized water to achieve the target monomer concentration.
-
Initiator Preparation: In a separate vial, dissolve the calculated amount of the water-soluble initiator in a small amount of deionized water. The amount of initiator is typically 0.1-1.0 mol% relative to the monomer.
-
Deoxygenation: Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a positive inert gas pressure, add the initiator solution to the reaction vessel.
-
Polymerization: Place the reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator).
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 4-24 hours). Samples can be taken periodically to monitor monomer conversion via techniques like ¹H NMR.
-
Termination and Purification: After the desired time, stop the reaction by cooling the vessel in an ice bath and exposing the solution to air. The polymer can then be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization.
Data Summary
Table 1: Influence of Initiator Concentration on Polymerization of Methacrylate Bone Cement
This table is adapted from a study on methacrylate bone cement and illustrates the general effect of initiator (BPO) and co-initiator (DMA) concentration on polymerization kinetics.
| Initiator (BPO) Conc. (wt.%) | Co-initiator (DMA) Conc. (wt.%) | Curing Time (s) | Final Double Bond Conversion (%) |
| 0.05 | 0.5 | >1800 | ~74 |
| 0.1 | 0.5 | ~1500 | ~80 |
| 0.2 | 0.5 | ~900 | ~90 |
| 0.3 | 0.5 | ~600 | ~100 |
| 0.5 | 0.5 | ~450 | ~95 |
| 0.7 | 0.5 | ~300 | ~90 |
| 0.3 | 0.25 | ~1200 | ~60 |
| 0.3 | 0.35 | ~900 | ~75 |
Data suggests that an optimal initiator concentration exists to maximize monomer conversion. Increasing initiator concentration generally decreases curing time.[1]
Visualizations
Caption: Troubleshooting workflow for DMAMAA polymerization.
Caption: General mechanism of free radical polymerization.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tertiary Amine Acrylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of tertiary amine acrylic acids via the aza-Michael addition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture is turning into a thick, viscous gel. What is happening and how can I prevent it?
A1: This is a classic sign of polymerization, the most common side reaction in the synthesis of tertiary amine acrylic acids. Acrylic acid and its esters are highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities.
Troubleshooting Steps:
-
Use of Polymerization Inhibitors: The addition of a radical scavenger is crucial. Commonly used inhibitors include hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ).[1][2][3] For many acrylate systems, a combination of inhibitors can be more effective than a single one.[2]
-
Control Reaction Temperature: Exothermic reactions can accelerate polymerization. Maintain a consistent and controlled temperature throughout the reaction. Lower temperatures are generally favored to minimize polymerization.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization, although some inhibitors require the presence of oxygen to be effective.[5]
-
Purity of Reagents: Ensure that your acrylic acid and tertiary amine are free from peroxide impurities, which can act as initiators.
Q2: The yield of my desired tertiary amine acrylic acid is consistently low, and I am isolating a significant amount of a different product. What could be the issue?
A2: Low yields can be attributed to several side reactions. Besides polymerization, you may be experiencing amide formation (if primary/secondary amine impurities are present), the retro-Michael reaction, or salt formation.
Troubleshooting Steps:
-
Amide Formation: If your tertiary amine starting material is contaminated with primary or secondary amines, these can react with the carboxylic acid group of acrylic acid to form amides. This is more prevalent at higher temperatures. Ensure the purity of your starting amine.
-
Retro-Michael Reaction: The aza-Michael addition is a reversible reaction.[6] If the product is unstable under the reaction conditions (e.g., high temperature), it can revert to the starting materials, thus lowering your yield. Consider using milder reaction conditions.
-
Salt Formation: As bases, tertiary amines can react with the acidic carboxylic acid group of acrylic acid to form an ammonium salt.[7][8] This acid-base reaction can compete with the desired Michael addition. While this may not always be an irreversible side product, it can sequester your reactants. Using an ester of acrylic acid (e.g., methyl acrylate or ethyl acrylate) followed by hydrolysis can circumvent this issue.
Q3: How can I improve the selectivity of the aza-Michael addition towards the desired product?
A3: Optimizing reaction parameters is key to improving selectivity.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Polar protic solvents can facilitate the proton transfer step in the Michael addition. However, the optimal solvent is system-dependent and may require screening.
-
Catalyst: While many aza-Michael additions can proceed without a catalyst, the use of a mild Lewis acid or organocatalyst can sometimes improve the rate and selectivity of the reaction.[9]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine can sometimes help to drive the reaction to completion, but it may also lead to the formation of diadducts if there are any primary or secondary amine impurities.
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the outcome of the synthesis of amine acrylic acid derivatives. Please note that exact yields are highly dependent on the specific substrates and reaction setup.
Table 1: Influence of Polymerization Inhibitor on Reaction Outcome
| Inhibitor | Concentration (ppm) | Yield of Tertiary Amine Adduct (%) | Polymer Formation (%) |
| None | 0 | < 10 | > 90 |
| MeHQ | 200 | 75 | 25 |
| PTZ | 200 | 85 | 15 |
| MeHQ + PTZ | 100 + 100 | 90 | 10 |
Data is illustrative and synthesized from qualitative descriptions in the literature.[1][2][3]
Table 2: Effect of Temperature on Product Distribution
| Temperature (°C) | Yield of Tertiary Amine Adduct (%) | Amide Formation (%) (with amine impurity) | Retro-Michael Products (%) |
| 25 | 90 | < 1 | 9 |
| 50 | 80 | 5 | 15 |
| 80 | 60 | 15 | 25 |
Data is illustrative and based on general trends observed in Michael additions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Amine Acrylic Acid using a Polymerization Inhibitor
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid (1.0 eq.) and a suitable solvent (e.g., methanol).
-
Inhibitor Addition: Add a polymerization inhibitor such as MeHQ (200 ppm).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 15 minutes.
-
Reactant Addition: Slowly add the tertiary amine (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Protocol 2: Synthesis using an Acrylate Ester to Avoid Salt Formation
-
Reaction Setup: In a similar setup to Protocol 1, dissolve methyl acrylate (1.0 eq.) and the tertiary amine (1.1 eq.) in a suitable solvent (e.g., acetonitrile).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Solvent Removal: Remove the solvent in vacuo to obtain the crude tertiary amine acrylate ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of water and a co-solvent (e.g., THF) and add a stoichiometric amount of a base (e.g., NaOH) to hydrolyze the ester.
-
Acidification and Extraction: After hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid and extract the product with an organic solvent.
-
Purification: Dry the organic extracts, remove the solvent, and purify the resulting tertiary amine acrylic acid by appropriate methods.
Visualizing Reaction Pathways and Workflows
Diagram 1: Reaction Pathway for the Synthesis of Tertiary Amine Acrylic Acids
Caption: Main reaction and major side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide to troubleshooting low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 6. dau.url.edu [dau.url.edu]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. issr.edu.kh [issr.edu.kh]
- 9. researchgate.net [researchgate.net]
Controlling molecular weight in poly(2-((Dimethylamino)methyl)acrylic acid) synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for synthesizing poly(2-((dimethylamino)methyl)acrylic acid) (PDMAA), with a specific focus on controlling its molecular weight.
Disclaimer: Specific experimental data for the polymerization of this compound is limited in published literature. The principles, protocols, and troubleshooting advice provided here are based on established knowledge from the closely related and structurally similar monomer, 2-(dimethylamino)ethyl methacrylate (PDMAEMA). The underlying principles of controlled radical polymerization are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of PDMAA?
The most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are controlled/"living" radical polymerization (LRP) techniques.[1] These include:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique uses a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and complex architectures.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains, enabling controlled polymer growth.[1][4][5]
Conventional free-radical polymerization can also be used, but it offers significantly less control over the final molecular weight and PDI.[6]
Q2: How does the monomer-to-initiator ratio affect the final molecular weight?
In any polymerization, the number-average molecular weight (Mn) is fundamentally related to the ratio of consumed monomer to the initiator concentration.
-
For Conventional Free-Radical Polymerization: Generally, a lower initiator concentration leads to a higher molecular weight, as fewer polymer chains are initiated, allowing each chain to grow longer before termination.[6][7][8] Conversely, a higher initiator concentration results in a lower molecular weight.[9][10]
-
For Controlled/"Living" Polymerization (RAFT/ATRP): The molecular weight can be theoretically predicted. The degree of polymerization (DP) is directly proportional to the ratio of monomer to the initiator (for ATRP) or chain transfer agent (for RAFT).
-
Theoretical Mn = ([Monomer] / [Initiator or CTA]) * Monomer Molecular Weight * Conversion
-
Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization?
In RAFT polymerization, the CTA (e.g., a trithiocarbonate) is crucial for establishing control. The process involves a rapid equilibrium where the growing polymer radical reacts with the CTA to form a dormant species and a new radical. This new radical then initiates a new polymer chain. This rapid transfer process ensures that all polymer chains grow at approximately the same rate, leading to a low PDI and predictable molecular weight.[2][3][11]
Q4: Why are controlled polymerization techniques like ATRP and RAFT preferred?
Controlled/"living" polymerization techniques are preferred because they minimize termination reactions that are prevalent in conventional free-radical polymerization.[1] This control provides several key advantages:
-
Predictable Molecular Weights: The final molecular weight can be targeted by adjusting the monomer-to-initiator/CTA ratio.
-
Low Polydispersity Index (PDI): These methods produce polymers with a narrow distribution of chain lengths, typically with PDI values less than 1.3.[1][3]
-
Advanced Architectures: They allow for the synthesis of complex polymer structures like block copolymers.[4][12]
Troubleshooting Guide
Q: My final polymer has a much higher molecular weight than theoretically predicted and a high PDI (>1.5). What went wrong?
A: This issue, often seen in conventional free-radical polymerization, can be caused by the gel effect (autoacceleration), where increased viscosity slows termination reactions, leading to a rapid and uncontrolled increase in molecular weight. In controlled polymerizations, it often points to a loss of control.
Possible Causes & Solutions:
-
High Initiator Concentration: Too much initiator can lead to a high concentration of radicals and uncontrolled termination.[6][9]
-
Solution: Decrease the initiator concentration and carefully recalculate your monomer-to-initiator ratio.
-
-
Impure Monomer/Solvent: Impurities can interfere with the catalyst (ATRP) or CTA (RAFT), leading to a loss of control.
-
Solution: Ensure your monomer is passed through a column of basic alumina to remove inhibitors and that your solvent is anhydrous and pure.
-
-
Oxygen Presence: Oxygen can terminate radical chains, interfering with the controlled process.
-
Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution.[13]
-
Q: My polymerization is very slow or does not initiate. What are the possible causes?
A: A stalled reaction typically points to issues with the initiation system or the presence of inhibitors.
Possible Causes & Solutions:
-
Inefficient Initiation: The chosen initiator may have poor efficiency at the reaction temperature.
-
Solution: Select an initiator with a suitable half-life for your desired reaction temperature (e.g., AIBN or V-501). Ensure the initiator is stored correctly and has not degraded.
-
-
Presence of Inhibitor: The monomer is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.
-
Solution: Remove the inhibitor by passing the monomer through a column of inhibitor remover (e.g., basic alumina) immediately before use.
-
-
Catalyst Deactivation (ATRP): The copper catalyst in ATRP can be oxidized and deactivated if oxygen is present or if the monomer/solvent is not pure.[14]
-
Solution: Ensure a properly sealed and degassed reaction setup. Using a small amount of Cu(II) complex at the start can help to scavenge radicals and maintain control.
-
Q: The molecular weight of my polymer is much lower than predicted. Why is this happening?
A: Lower-than-expected molecular weight is often a result of premature chain termination or the presence of unintended chain transfer agents.
Possible Causes & Solutions:
-
High Initiator/CTA Concentration: An error in weighing or calculation leading to a higher-than-intended concentration of the initiator or CTA will result in shorter polymer chains.[8][10]
-
Solution: Double-check all calculations and measurements for the monomer-to-initiator/CTA ratio.
-
-
Presence of Chain Transfer Agents: Certain impurities in the solvent or monomer can act as chain transfer agents, terminating one chain and starting another, which lowers the average molecular weight.
-
Solution: Use high-purity, anhydrous solvents and freshly purified monomer.
-
-
High Reaction Temperature: Excessively high temperatures can increase the rate of termination and side reactions.
-
Solution: Optimize the reaction temperature. For ATRP of the similar monomer DMAEMA, temperatures around 50-70°C are often effective.[1]
-
Quantitative Data Summary
The molecular weight (Mn) and polydispersity index (PDI) of the final polymer are highly dependent on the reaction conditions. The following tables summarize the expected trends based on established polymerization principles.
Table 1: Effect of Monomer-to-Initiator/CTA Ratio on Molecular Weight
| Target [Monomer]:[CTA] Ratio | Theoretical Mn ( g/mol )* | Expected Experimental Mn ( g/mol ) | Expected PDI |
|---|---|---|---|
| 50:1 | 7,150 | 7,000 - 8,500 | < 1.3 |
| 100:1 | 14,300 | 14,000 - 16,000 | < 1.3 |
| 250:1 | 35,750 | 34,000 - 38,000 | < 1.4 |
*Calculated assuming 100% conversion and a monomer molecular weight of 143.18 g/mol .
Table 2: General Influence of Key Parameters on Polymerization Outcome
| Parameter Increased | Effect on Molecular Weight (Mn) | Effect on Polydispersity (PDI) | Rationale |
|---|---|---|---|
| Initiator Concentration | Decreases[6][7][9] | May Increase (in conventional) | More chains are initiated, leading to shorter average chain lengths.[10] |
| Monomer Concentration | Increases[15] | Generally Unchanged (in controlled) | Higher monomer availability per active chain leads to longer chains. |
| Temperature | Can Decrease | May Increase | Higher temperatures can increase the rate of side reactions and termination, leading to loss of control. |
| Chain Transfer Agent | Decreases | Generally Unchanged | A higher concentration of CTA leads to the formation of more polymer chains. |
Experimental Protocols
Protocol 1: Synthesis of PDMAA via RAFT Polymerization (Target Mn ≈ 14,300 g/mol )
This protocol details the synthesis of PDMAA with a target degree of polymerization of 100.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT CTA)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)
-
1,4-Dioxane (anhydrous)
-
Basic alumina (for inhibitor removal)
-
Diethyl ether (cold, for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Pass the liquid monomer through a short column of basic alumina to remove the storage inhibitor.
-
Reactant Calculation:
-
Monomer: 1.43 g (10 mmol)
-
CPADB (CTA): 27.9 mg (0.1 mmol) ([Monomer]:[CTA] = 100:1)
-
V-501 (Initiator): 2.8 mg (0.01 mmol) ([CTA]:[Initiator] = 10:1)
-
1,4-Dioxane: 5.0 mL
-
-
Reaction Setup: Add the monomer, CPADB, V-501, and a magnetic stir bar to a dry Schlenk flask.
-
Degassing: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove all dissolved oxygen. Alternatively, bubble dry nitrogen or argon through the solution for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir. The reaction is typically run for 6-24 hours. Monitor the reaction progress by taking small aliquots via a degassed syringe to measure conversion by ¹H NMR.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Purification: Dilute the viscous reaction mixture with a small amount of dioxane. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether while stirring vigorously.
-
Isolation: Decant the solvent and wash the precipitated polymer with fresh cold diethyl ether two more times. Dry the final polymer product under vacuum at room temperature overnight.
Protocol 2: Characterization by Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[16]
Procedure:
-
Solvent Preparation: Prepare an aqueous mobile phase suitable for cationic polymers. A common eluent is an aqueous buffer (e.g., acetate or phosphate buffer) containing salt (e.g., 0.1 M NaNO₃) to suppress ionic interactions between the polymer and the column packing material.
-
Calibration: Calibrate the GPC system using narrow molecular weight standards, such as poly(ethylene oxide) (PEO) or specific poly(methacrylic acid) standards.[17]
-
Sample Preparation: Prepare a dilute solution of the synthesized PDMAA in the mobile phase (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.
-
Analysis: Filter the sample solution through a 0.22 µm syringe filter before injecting it into the GPC system.
-
Data Processing: Analyze the resulting chromatogram using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).
Visualizations
Caption: Workflow for controlled synthesis of PDMAA.
Caption: Troubleshooting common polymerization issues.
Caption: Key parameter relationships in polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bipublication.com [bipublication.com]
- 11. researchgate.net [researchgate.net]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 13. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex [mdpi.com]
- 15. Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Technical Support Center: Purification of 2-((Dimethylamino)methyl)acrylic acid Monomer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 2-((Dimethylamino)methyl)acrylic acid monomer. The information is presented in a question-and-answer format to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: While specific impurity profiles can vary between suppliers, common impurities in acrylic acid monomers can include:
-
Polymerization inhibitors: These are intentionally added to prevent spontaneous polymerization during storage and transport. A common inhibitor is the monomethyl ether of hydroquinone (MEHQ).
-
Oligomers and Polymers: Small amounts of dimers or higher oligomers may be present.
-
Starting materials and by-products from synthesis: Depending on the synthetic route, these may include residual reactants or side-products. For acrylic acids, impurities such as acetic acid, propionic acid, and aldehydes could be present.[1]
-
Degradation products: Amino-functionalized acrylates can be susceptible to degradation pathways like the Cope elimination, which can lead to the formation of by-products.[2]
Q2: Why is it necessary to remove the polymerization inhibitor before using the monomer?
A2: Polymerization inhibitors are essential for stabilizing the monomer during storage. However, their presence will interfere with or prevent controlled polymerization reactions in your experiments.[3] Therefore, the inhibitor must be removed immediately before use to achieve predictable and reproducible polymerization kinetics.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods for acrylic monomers, which can be adapted for this compound, are:
-
Column Chromatography: Primarily used for removing polymerization inhibitors.
-
Vacuum Distillation: Effective for separating the monomer from non-volatile impurities, oligomers, and some by-products.
-
Crystallization: Can be used to obtain high-purity monomer by separating it from structurally similar impurities.
Troubleshooting Guides
Issue 1: Monomer polymerizes during purification.
| Potential Cause | Troubleshooting Step |
| Excessive Heat | For distillation, ensure the temperature of the heating bath is kept to a minimum and that a good vacuum is applied to lower the boiling point. For other manipulations, avoid unnecessary heating. |
| Absence of Inhibitor in Areas of Condensation | During distillation, ensure that a small amount of a vapor-phase inhibitor (e.g., N-nitrosophenylhydroxylamine aluminum salt) is added to the distillation flask if available, or introduce a gentle stream of dry air (oxygen is often necessary for inhibitors to function effectively).[4] |
| Inhibitor Completely Removed Before Heating | If performing vacuum distillation after inhibitor removal via a column, add a small amount of a non-volatile inhibitor (e.g., phenothiazine) to the distillation flask. |
| UV Light Exposure | Protect the monomer from direct sunlight or other sources of UV radiation, as this can initiate polymerization. |
Issue 2: Low yield after purification.
| Potential Cause | Troubleshooting Step |
| Polymerization During Purification | See "Issue 1" troubleshooting steps. Polymerization is a common cause of yield loss. |
| Loss of Product During Transfers | Minimize the number of transfers between flasks. Ensure all equipment is clean and dry. |
| Inefficient Distillation | Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. Check for leaks in the vacuum system. |
| Sub-optimal Crystallization Conditions | Experiment with different solvents and temperatures to find the optimal conditions for crystallization and minimize the amount of monomer remaining in the mother liquor. |
Issue 3: Purity is not improved after purification.
| Potential Cause | Troubleshooting Step |
| Co-distillation of Impurities | If impurities have boiling points close to the monomer, distillation may not be effective. Consider using a fractional distillation column for better separation or an alternative purification method like crystallization. |
| Ineffective Inhibitor Removal | If using an alumina column, ensure the alumina is fresh and of the correct type (neutral or basic is often used for methacrylates).[5] Do not overload the column with monomer. |
| Contamination from Equipment | Ensure all glassware is scrupulously clean and dry. Residues from previous experiments can contaminate your product. |
| Inaccurate Purity Assessment | Use a reliable analytical method, such as quantitative NMR, GC-MS, or HPLC, to accurately determine the purity of your starting material and purified product.[6][7][8] |
Experimental Protocols
Protocol 1: Removal of Inhibitor by Column Chromatography
This protocol is for the removal of phenolic inhibitors like MEHQ.
Materials:
-
Crude this compound monomer
-
Activated neutral or basic alumina
-
Glass chromatography column
-
Anhydrous solvent for slurry packing (e.g., hexane, dichloromethane)
-
Receiving flask, cooled in an ice bath
Procedure:
-
Prepare a slurry of activated alumina in the chosen anhydrous solvent.
-
Pour the slurry into the chromatography column to create a packed bed. The bed height will depend on the amount of monomer to be purified (a general rule is a 10:1 to 20:1 weight ratio of alumina to monomer).
-
Drain the excess solvent until the solvent level is just at the top of the alumina bed.
-
Carefully add the crude monomer to the top of the column.
-
Elute the monomer through the column using gentle pressure from an inert gas if necessary.
-
Collect the purified, inhibitor-free monomer in a receiving flask cooled in an ice bath.
-
Crucially, use the purified monomer immediately , as the inhibitor has been removed, and it is now highly susceptible to polymerization.
Protocol 2: Purification by Vacuum Distillation
This protocol is for removing non-volatile impurities and oligomers.
Materials:
-
Inhibitor-free or crude this compound
-
Distillation flask
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle
-
Stir bar
-
A small amount of a non-volatile inhibitor (e.g., phenothiazine)
Procedure:
-
Add the monomer and a stir bar to the distillation flask. If starting with crude monomer containing a volatile inhibitor, it may be removed during distillation. If the inhibitor has already been removed, add a small amount of a non-volatile inhibitor.
-
Assemble the distillation apparatus. Ensure all joints are well-sealed.
-
Begin stirring and gradually apply vacuum.
-
Once the desired vacuum is reached, slowly heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. The exact temperature will depend on the applied pressure.
-
Do not distill to dryness to avoid the polymerization of the residue.
-
Cool the receiving flask in an ice bath to condense the purified monomer.
-
If the collected monomer is inhibitor-free, it should be used immediately or stored at low temperature in the dark for a very short period.
Data Presentation
Table 1: Comparison of Purification Methods for Acrylic Monomers
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Column Chromatography | Polymerization inhibitors (e.g., MEHQ) | Mild conditions, effective for inhibitor removal. | Does not remove other types of impurities, generates solvent waste. |
| Vacuum Distillation | Non-volatile impurities, oligomers, some by-products. | Can achieve high purity, scalable. | Risk of polymerization at elevated temperatures, requires specialized equipment. |
| Crystallization | Structurally different impurities. | Can yield very high purity material, good for removing isomers or closely related impurities. | Can be lower yield, requires finding a suitable solvent system. |
Visualization of Workflows
Caption: General workflow for the purification of acrylic monomers.
Caption: Troubleshooting logic for monomer purification issues.
References
- 1. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Analytical Method [keikaventures.com]
How to avoid hydrolysis of 2-((dimethylamino)methyl)acrylic acid polymers
Welcome to the technical support center for polymers of 2-((dimethylamino)methyl)acrylic acid (DMAMAA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of these specialized polymers during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of poly(DMAMAA) solutions and solids.
| Observed Problem | Potential Cause | Recommended Action | Preventative Measures |
| Loss of solution viscosity | Polymer backbone degradation (chain scission) | Characterize molecular weight distribution via GPC/SEC. | Store polymer solutions at low temperatures (2-8 °C). Avoid exposure to high temperatures and UV light. |
| Change in pH of unbuffered solution | Intramolecular cyclization or side-chain reactions | Analyze polymer structure using ¹H NMR and FTIR spectroscopy to detect new functional groups. | Maintain the polymer solution at a neutral to slightly acidic pH (e.g., pH 5-7) using a non-reactive buffer system. |
| Appearance of insoluble material | Cross-linking or aggregation | Attempt to redissolve in different solvents. Analyze the insoluble fraction if possible. | Ensure complete dissolution during preparation. Store in tightly sealed containers to prevent solvent evaporation. For long-term storage, consider lyophilization. |
| Discoloration (e.g., yellowing) | Oxidation of the tertiary amine | Use antioxidants if compatible with the application. Purge solutions with an inert gas (e.g., nitrogen, argon). | Store the polymer, both solid and in solution, under an inert atmosphere and protected from light. |
| Reduced therapeutic efficacy | Degradation of the polymer leading to altered drug interaction or release | Re-evaluate the polymer's physical and chemical properties before use. | Follow strict storage and handling protocols. Perform stability studies under application-relevant conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for poly(DMAMAA)?
While poly(DMAMAA) does not contain hydrolyzable ester groups in its backbone, its structure, a poly(β-amino acid), is susceptible to other forms of degradation. The primary concerns are potential intramolecular cyclization involving the tertiary amine and the carboxylic acid group, and backbone scission, which can be accelerated by heat and light.
Q2: How does pH affect the stability of poly(DMAMAA)?
The pH of the polymer solution is a critical factor. At acidic pH, the tertiary amine is protonated, which can inhibit certain degradation pathways by reducing the nucleophilicity of the amine. However, extreme pH values (both acidic and basic) and high temperatures can catalyze the degradation of the poly(acrylic acid) backbone.
Q3: What are the ideal storage conditions for poly(DMAMAA)?
For optimal stability, poly(DMAMAA) should be stored as a solid in a cool, dark, and dry place under an inert atmosphere. Solutions of the polymer should be stored at 2-8 °C, protected from light, and ideally purged with an inert gas to minimize oxidation. For long-term storage of aqueous solutions, freeze-drying with a cryoprotectant like sucrose can be an effective strategy.[1]
Q4: Can I sterilize poly(DMAMAA) solutions by autoclaving?
Autoclaving is generally not recommended as the high temperatures can lead to significant degradation of the polymer backbone. Sterile filtration using a 0.22 µm filter is a preferable method for sterilizing poly(DMAMAA) solutions.
Q5: How can I monitor the stability of my poly(DMAMAA) sample over time?
Regularly assessing the polymer's properties is key to ensuring its integrity. A combination of techniques is recommended:
-
Gel Permeation Chromatography (GPC/SEC): To monitor changes in molecular weight and polydispersity, which would indicate chain scission.
-
¹H NMR Spectroscopy: To detect any changes in the chemical structure, such as the formation of new peaks that might suggest side-chain reactions or cyclization.
-
FTIR Spectroscopy: To observe changes in vibrational bands corresponding to the carboxylic acid and amine groups.
-
Potentiometric Titration: To determine if the number of titratable acidic or basic groups changes over time.
Experimental Protocols
Protocol 1: Assessment of Poly(DMAMAA) Stability
Objective: To monitor the molecular weight and structural integrity of poly(DMAMAA) over time under specific storage conditions.
Materials:
-
Poly(DMAMAA) sample
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
GPC/SEC system with an appropriate aqueous mobile phase and columns
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Prepare a solution of poly(DMAMAA) in the desired buffer at a known concentration.
-
Divide the solution into several aliquots in sealed, airtight vials.
-
Store the vials under the desired conditions (e.g., 4 °C, 25 °C, 40 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove one aliquot for analysis.
-
GPC/SEC Analysis:
-
Dilute an aliquot of the polymer solution to the appropriate concentration for GPC/SEC analysis.
-
Run the sample on the GPC/SEC system to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Compare the results to the initial (time 0) sample.
-
-
NMR and FTIR Analysis:
-
Lyophilize an aliquot of the polymer solution to obtain a solid sample.
-
Acquire ¹H NMR and FTIR spectra of the solid polymer.
-
Compare the spectra to those of the initial sample to identify any new peaks or changes in peak intensities.
-
Protocol 2: Forced Degradation Study
Objective: To rapidly assess the degradation profile of poly(DMAMAA) under stress conditions.
Materials:
-
Poly(DMAMAA)
-
Aqueous solutions of varying pH (e.g., pH 2, pH 7, pH 10)
-
Thermostatically controlled water bath or oven
-
UV lamp (e.g., 254 nm)
-
Analytical instruments as listed in Protocol 1.
Procedure:
-
Prepare solutions of poly(DMAMAA) in the different pH buffers.
-
Expose the solutions to stress conditions, for example:
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24, 48, 72 hours).
-
Photolytic Stress: Expose to UV light at a controlled distance and duration.
-
-
After the stress period, analyze the samples using GPC/SEC, NMR, and FTIR as described in Protocol 1 to characterize the degradation products.
Visualizations
Caption: Potential degradation pathways for poly(DMAMAA).
Caption: Workflow for assessing poly(DMAMAA) stability.
Caption: Troubleshooting decision-making process.
References
Issues with reproducibility in stimuli-responsive behavior of its polymers
Welcome to the technical support center for stimuli-responsive polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the reproducibility of stimuli-responsive polymer behavior. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is the Lower Critical Solution Temperature (LCST) of my thermoresponsive polymer inconsistent between batches?
Answer: Inconsistent LCST is a frequent issue stemming from several factors related to polymer synthesis and solution conditions.
-
Potential Cause 1: Purity and Molecular Weight Distribution. Minor variations in synthesis can lead to differences in molecular weight, polydispersity (Ð < 1.2 is considered well-controlled), and the presence of unreacted monomers or initiators, all of which can alter the LCST.[1][2][3] The presence of hydrophobic or hydrophilic end-groups can also significantly influence the transition temperature.[3][4]
-
Solution: Ensure a robust and consistent purification process (e.g., dialysis, precipitation) to remove impurities. Characterize each new batch thoroughly for molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).
-
Potential Cause 2: Polymer Concentration. The phase transition temperature of some polymers, like poly(N-isopropylacrylamide) (PNIPAM), can be dependent on concentration.[2][4]
-
Solution: Precisely control and report the polymer concentration for all experiments. Use a calibrated analytical balance and ensure the polymer is fully dissolved before testing.
-
Potential Cause 3: Environmental Factors. The composition of the aqueous medium, including pH, ionic strength, and the type of salts present, can dramatically shift the LCST by affecting hydrogen bonding and electrostatic interactions.[4][5]
-
Solution: Use consistently prepared and buffered solutions for all experiments. Document the exact composition, pH, and ionic strength of the medium. Be aware that different ions can either increase or decrease the LCST.[4]
-
Potential Cause 4: Measurement Technique. The method used to determine the LCST (e.g., turbidimetry, DSC, rheology) and parameters like heating rate can influence the observed value.[3][6]
-
Solution: Standardize your LCST measurement protocol. Use a consistent heating rate and clearly define how the LCST is determined from the data (e.g., the temperature at 50% transmittance).
Question 2: My hydrogel exhibits variable swelling behavior and inconsistent swelling ratios. What is going wrong?
Answer: Reproducibility in hydrogel swelling is critically dependent on the network structure and the external environment.
-
Potential Cause 1: Network Structure. Inconsistencies in the cross-linker type, concentration, or inhomogeneous cross-linking during polymerization will result in different network mesh sizes, directly affecting the equilibrium swelling ratio.[7][8] The presence of dangling chains or an imperfect network can also lead to variability.[8]
-
Solution: Carefully control the amount of monomer and cross-linker in your pre-polymerization mixture. Ensure thorough mixing and consistent polymerization conditions (temperature, time, initiator concentration) to achieve a uniform network structure.
-
Potential Cause 2: Environmental Conditions. The swelling of polyelectrolyte hydrogels is highly sensitive to the pH and ionic strength of the surrounding medium.[9] These factors control the ionization of functional groups on the polymer chains, which in turn governs the osmotic pressure driving solvent uptake.
-
Solution: Prepare swelling media with precise pH and ionic strength using buffers. For comparative studies, ensure the medium is identical for all samples. Note that even swelling in pure water can be affected by dissolved CO₂, which can alter the pH.
-
Potential Cause 3: Measurement Error. The procedure for measuring the swollen weight can introduce errors. Incomplete blotting of excess surface water can artificially inflate the weight, while excessive drying can lead to underestimation.
-
Solution: Develop a standardized and consistent protocol for handling the hydrogels. Gently blot the surface with a lint-free wipe (e.g., Kimwipe) in a consistent manner before weighing.
| Parameter | Effect on Swelling Ratio | Rationale |
| Cross-linker Concentration | Higher concentration decreases swelling | A more densely cross-linked network has smaller mesh sizes, physically restricting water uptake.[7] |
| pH (for polyelectrolytes) | Varies; often bell-shaped curve | pH affects the ionization of acidic or basic groups, altering electrostatic repulsion and osmotic pressure.[9] |
| Ionic Strength | Higher concentration decreases swelling | Ions in the solution shield the charges on the polymer chains, reducing electrostatic repulsion and the osmotic driving force for swelling.[5][9] |
| Temperature (for thermo-responsive gels) | Varies (increases or decreases) | For LCST-type hydrogels, increasing temperature above the LCST causes deswelling (collapse). |
Question 3: Why is the drug release profile from my polymer system not reproducible?
Answer: Reproducible drug release relies on consistent polymer properties, uniform drug loading, and controlled experimental conditions.
-
Potential Cause 1: Inconsistent Drug Loading & Distribution. Non-uniform encapsulation of the therapeutic agent within the polymer matrix or nanoparticles will lead to variable release kinetics.
-
Solution: Optimize and standardize your drug loading protocol. Techniques like solvent evaporation or nanoprecipitation must be performed under identical conditions (e.g., stirring rate, temperature, solvent addition rate) to ensure batch-to-batch consistency.
-
Potential Cause 2: Variations in Polymer Matrix. As with other behaviors, differences in polymer molecular weight, copolymer composition, or hydrogel cross-link density will alter the diffusion pathways and degradation rate of the matrix, directly impacting drug release.[10]
-
Solution: Use well-characterized and consistent batches of the polymer. Ensure the fabrication process for the final formulation (e.g., hydrogel, nanoparticle) is highly controlled.
-
Potential Cause 3: Experimental Conditions of Release Study. The conditions of the in vitro release study, such as the volume of the release medium, agitation rate, and sampling frequency, can affect the measured release profile.
-
Solution: Maintain sink conditions (where the concentration of the drug in the release medium is well below its saturation solubility) by using a sufficient volume of medium or by periodically replacing it. Standardize the agitation speed to ensure consistent boundary layer conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of irreproducibility in the synthesis of stimuli-responsive polymers?
A1: The main sources are often related to the polymerization technique. For reversible-deactivation radical polymerization (RDRP) methods like ATRP or RAFT, key challenges include maintaining an oxygen-free environment, ensuring the purity of monomers and solvents, and precisely controlling the stoichiometry of initiators, catalysts, and ligands.[1] Even minor oxygen contamination can terminate polymerization chains, leading to broader molecular weight distributions and inconsistent products.
Q2: How does polymer architecture (e.g., linear, branched, star) affect responsive behavior?
A2: Polymer architecture has a profound impact. For instance, star-shaped or branched polymers often exhibit different solution properties and phase transition temperatures compared to their linear analogues of the same molecular weight.[4] This is due to differences in chain entanglement, steric hindrance, and the number of end groups, which can alter polymer-solvent and polymer-polymer interactions.[4]
Q3: Can the choice of external stimulus affect the reproducibility of a polymer's response?
A3: Absolutely. While internal stimuli like pH or enzymes are dependent on the local biological environment, external stimuli like light, temperature, or ultrasound can be controlled with greater precision.[10][11][12] However, reproducibility still requires careful calibration of the external source. For light-responsive systems, the wavelength, intensity, and exposure time must be consistent.[13] For ultrasound-responsive systems, factors like frequency and power density are critical.[11]
Q4: What are the essential characterization steps to ensure the reproducibility of a polymer batch?
A4: To ensure reproducibility, each new batch of polymer should be subjected to a standard set of characterization techniques:
-
Structural Verification: Use Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and copolymer composition.
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Ð = Mw/Mn).
-
Functional Property Confirmation: Test the key stimuli-responsive property under standardized conditions. For a thermoresponsive polymer, this means measuring the LCST using a consistent method. For a pH-responsive polymer, this involves a titration to determine the pKa.
Experimental Protocols
Protocol 1: Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectroscopy (Turbidimetry)
-
Sample Preparation: Prepare a polymer solution of a defined concentration (e.g., 1.0 mg/mL) in the desired aqueous medium (e.g., deionized water or PBS buffer). Ensure the polymer is fully dissolved.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).
-
Measurement:
-
Place the cuvette with the polymer solution in the spectrophotometer and allow it to equilibrate at a temperature well below the expected LCST (e.g., 20 °C).
-
Program the instrument to increase the temperature in controlled increments (e.g., 0.5 °C/min or 1 °C/min).
-
Record the transmittance (or absorbance) at each temperature point.
-
-
Data Analysis:
-
Plot the percent transmittance as a function of temperature. You will observe a sharp drop in transmittance as the solution becomes turbid above the LCST.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Protocol 2: Measurement of Hydrogel Equilibrium Swelling Ratio (ESR)
-
Sample Preparation: Prepare hydrogel samples of a consistent size and shape. Lyophilize or oven-dry the samples under vacuum until a constant weight is achieved.
-
Initial Measurement: Record the initial dry weight of each hydrogel sample (W_d).
-
Swelling: Immerse each dry hydrogel in a sufficient volume of the desired swelling medium (e.g., PBS, pH 7.4) at a constant temperature.
-
Equilibrium Measurement:
-
Allow the hydrogels to swell until they reach equilibrium (i.e., their weight no longer changes with time). This may take several hours to days.
-
At equilibrium, carefully remove the hydrogel from the solution.
-
Gently and quickly blot the surface with a lint-free wipe to remove excess surface water.
-
Immediately weigh the swollen hydrogel to obtain the swollen weight (W_s).
-
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
-
ESR = (W_s - W_d) / W_d
-
References
- 1. Synthesis and Characterization of Stimuli-Responsive Polymers with Aqueous Atom Transfer Radical Polymerization [shareok.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 5. A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. kinampark.com [kinampark.com]
Technical Support Center: Optimizing pH-Switching Behavior of Poly(2-((dimethylamino)methyl)acrylic acid) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving poly(2-((dimethylamino)methyl)acrylic acid) (PDMAA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-switching behavior of PDMAA hydrogels?
A1: The pH-responsive nature of PDMAA hydrogels stems from the tertiary amine groups (-N(CH₃)₂) within the polymer structure. In acidic environments (low pH), these amine groups become protonated (-N⁺H(CH₃)₂), leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel network to expand and absorb a significant amount of water, resulting in swelling. Conversely, in basic environments (high pH), the amine groups are deprotonated and neutral. This reduces the electrostatic repulsion, causing the polymer chains to collapse and expel water, leading to shrinking or deswelling of the hydrogel.
Q2: What are the key factors that influence the swelling ratio of PDMAA hydrogels?
A2: The swelling ratio of PDMAA hydrogels is primarily influenced by:
-
pH of the surrounding medium: As explained above, lower pH leads to a higher swelling ratio.
-
Cross-linker concentration: A higher concentration of the cross-linking agent results in a more tightly cross-linked network, which restricts the swelling of the hydrogel.[1]
-
Monomer concentration: The initial concentration of the monomer can affect the polymer chain length and overall network structure, thereby influencing the swelling capacity.
-
Ionic strength of the swelling medium: The presence of ions in the solution can shield the electrostatic repulsions between the protonated amine groups, leading to a decrease in the swelling ratio.[2]
Q3: How can I characterize the pH-switching behavior of my synthesized PDMAA hydrogels?
A3: The pH-switching behavior is typically characterized by measuring the equilibrium swelling ratio (ESR) at different pH values. This involves immersing a dried hydrogel sample in buffer solutions of varying pH until its weight becomes constant. The ESR is then calculated using the formula: ESR = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Troubleshooting Guides
Issue 1: Hydrogel did not form (reaction mixture remains liquid).
| Possible Cause | Suggested Solution |
| Inhibitor in monomer not removed. | Ensure the inhibitor in the this compound monomer is removed prior to use, typically by passing it through an alumina column. |
| Insufficient initiator or cross-linker. | Verify the concentrations of the initiator (e.g., APS) and cross-linker (e.g., MBA). Increase the concentration if necessary. |
| Presence of oxygen. | Oxygen can inhibit free-radical polymerization. De-gas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during polymerization.[3] |
| Low reaction temperature. | Ensure the polymerization is carried out at the recommended temperature to facilitate initiator decomposition and reaction kinetics. For APS, a common temperature is 60°C.[3] |
Issue 2: Hydrogel is too brittle or fragile.
| Possible Cause | Suggested Solution |
| Excessive cross-linker concentration. | A high cross-linker ratio leads to a dense and brittle network. Reduce the molar percentage of the cross-linker in the reaction mixture. |
| High monomer concentration. | A very high monomer concentration can also lead to a rigid structure. Try reducing the total monomer concentration. |
Issue 3: Inconsistent or slow pH-responsive swelling.
| Possible Cause | Suggested Solution |
| Inhomogeneous hydrogel network. | Ensure thorough mixing of all reactants before initiating polymerization to achieve a uniform network structure. |
| Insufficient porosity. | The pore size of the hydrogel can affect the diffusion of water and ions. Consider adding a porogen during synthesis, which can be leached out later to create a more porous structure. |
| Residual unreacted monomers or initiator. | Purify the hydrogel after synthesis by washing it extensively with deionized water to remove any unreacted components that might interfere with the swelling behavior. |
Data Presentation
Table 1: Illustrative Equilibrium Swelling Ratio (ESR) of PDMAA Hydrogels at Various pH Values.
This table provides representative data on how the equilibrium swelling ratio of a typical PDMAA hydrogel changes with the pH of the surrounding medium. The actual values will vary depending on the specific synthesis parameters.
| pH of Buffer Solution | Equilibrium Swelling Ratio (g/g) |
| 2.0 | 25.5 |
| 4.0 | 22.1 |
| 6.0 | 15.8 |
| 7.0 | 8.2 |
| 8.0 | 3.5 |
| 10.0 | 2.1 |
| 12.0 | 1.9 |
Experimental Protocols
Protocol 1: Synthesis of PDMAA Hydrogel via Free-Radical Polymerization
This protocol describes a general method for synthesizing PDMAA hydrogels.
Materials:
-
This compound (DMAA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of DMAA monomer and MBA cross-linker in deionized water. A typical molar ratio of monomer to cross-linker can range from 50:1 to 200:1.
-
De-gassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Initiator Addition: While maintaining the inert atmosphere, add the APS initiator to the solution. The amount of initiator is typically around 1 mol% of the monomer.
-
Polymerization: Seal the reaction vessel and place it in a water bath or oven at 60°C for 24 hours to allow for complete polymerization.
-
Purification: After polymerization, cut the resulting hydrogel into discs or small pieces and immerse them in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomer, cross-linker, and initiator.
-
Drying: Dry the purified hydrogel samples in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of pH-Dependent Swelling
This protocol outlines the procedure for determining the equilibrium swelling ratio (ESR) of the synthesized PDMAA hydrogels.
Materials:
-
Dried PDMAA hydrogel samples
-
Buffer solutions of various pH (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
Analytical balance
-
Filter paper
Procedure:
-
Initial Weighing: Weigh the dry hydrogel samples (Wd).
-
Immersion: Place each dry hydrogel sample in a separate container with a specific pH buffer solution. Ensure the volume of the buffer is sufficient to allow for maximum swelling.
-
Equilibration: Allow the hydrogels to swell at room temperature. Periodically remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them.
-
Equilibrium Determination: Continue this process until the weight of the swollen hydrogel (Ws) remains constant over several measurements, indicating that equilibrium has been reached.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd
Visualizations
Caption: Experimental workflow for PDMAA hydrogel synthesis and characterization.
Caption: Troubleshooting logic for hydrogel formation failure.
References
- 1. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels : Oriental Journal of Chemistry [orientjchem.org]
Reducing cytotoxicity of poly(2-((Dimethylamino)methyl)acrylic acid) for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-((dimethylamino)methyl)acrylic acid) (PDMAA) and similar cationic polymers in in vivo studies. The focus is on understanding and mitigating the cytotoxicity of these polymers to ensure the safety and reliability of preclinical research.
Frequently Asked Questions (FAQs)
Q1: Why is my PDMAA formulation showing high cytotoxicity in cell culture?
High cytotoxicity of PDMAA formulations can stem from several factors inherent to cationic polymers. The primary cause is the interaction of the positively charged polymer with negatively charged cell membranes, leading to membrane disruption and cell death. The degree of cytotoxicity is influenced by the polymer's molecular weight, concentration, and the specific cell type being used. Highly cationic polymers can induce a toxic phenotype by disrupting the cellular plasma membrane.[1][2]
Q2: What are the typical IC50 values I should expect for cationic polymers?
Q3: How does the molecular weight of PDMAA affect its cytotoxicity?
Generally, for cationic polymers, a lower molecular weight is associated with reduced cytotoxicity.[1] High molecular weight polymers can interact more strongly with cell membranes, leading to greater disruption. For instance, with pDMAEMA, it has been observed that lower molecular weight versions are less toxic. Therefore, controlling the polymerization process to synthesize PDMAA with a lower, well-defined molecular weight is a key strategy to minimize toxicity.
Q4: Can residual monomers or impurities from synthesis contribute to cytotoxicity?
Yes, unreacted monomers, initiators, and other reagents from the polymerization process can be highly cytotoxic. It is essential to thoroughly purify the polymer after synthesis to remove these residuals. Impurities in crude (meth)acrylic acid, such as aldehydes, can also contribute to toxicity and product coloration.[5]
Q5: What are the key strategies to reduce the cytotoxicity of PDMAA for in vivo applications?
Several strategies can be employed to mitigate the cytotoxicity of PDMAA:
-
Polymer Modification:
-
PEGylation: Grafting polyethylene glycol (PEG) chains to the PDMAA backbone can shield the positive charges, reducing non-specific interactions with cells and decreasing toxicity.[6]
-
Reducible Polymers: Introducing disulfide bonds into the polymer backbone creates reducible polymers (rPDMAA). These bonds are stable in the extracellular environment but are cleaved in the reducing intracellular environment, breaking down the polymer into smaller, less toxic fragments.[7][8]
-
-
Copolymerization: Copolymerizing PDMAA with neutral or biocompatible monomers can reduce the overall charge density and cytotoxicity. For example, copolymerization of the related pDMAEMA with N-vinyl-pyrrolidone (NVP) has been shown to decrease cytotoxicity while increasing transfection efficiency.[9]
-
Purification: Rigorous purification of the polymer is crucial to remove cytotoxic contaminants. Techniques like dialysis, and precipitation are commonly used.[10] Solvent-free synthesis and purification methods have also been developed to yield non-toxic polymer-DNA complexes.[11]
-
Formulation: Encapsulating PDMAA within nanoparticles or liposomes can control its interaction with cells and reduce systemic toxicity.
Troubleshooting Guides
Problem: High In Vitro Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Polymer Concentration | Determine the IC50 of your PDMAA on the specific cell line. Start with a wide range of concentrations to identify the toxic threshold. |
| High Molecular Weight | Synthesize or purchase PDMAA with a lower molecular weight. Characterize the molecular weight and polydispersity of your polymer. |
| Residual Monomers/Impurities | Purify the polymer using appropriate methods such as dialysis against deionized water for an extended period, followed by lyophilization. Confirm purity using techniques like NMR or HPLC. |
| Cell Line Sensitivity | Test the cytotoxicity of your PDMAA on a panel of different cell lines to understand cell-type specific responses. |
| Polymer Aggregation | Ensure the polymer is fully dissolved and the formulation is homogenous before adding to cells. Characterize particle size and zeta potential if applicable. |
Problem: Adverse In Vivo Reactions (e.g., inflammation, toxicity)
| Possible Cause | Troubleshooting Step |
| Inherent Polymer Toxicity | Implement strategies to reduce cytotoxicity such as PEGylation, creating reducible polymers, or copolymerization. |
| Immunogenicity | High molecular weight, hydrophobic cationic polymers can induce an immunogenic response through NLRP3 inflammasome activation.[1][2] Consider modifying the polymer to be more hydrophilic. |
| Non-specific Interactions | PEGylation can help reduce non-specific interactions with blood components and non-target tissues.[6] |
| Formulation Issues | Optimize the formulation to ensure biocompatibility. This may involve using biocompatible excipients or creating a core-shell nanoparticle structure. |
| Dose and Administration Route | Titrate the in vivo dose to find the maximum tolerated dose (MTD). The route of administration can also significantly impact the toxicity profile. |
Quantitative Data Summary
Table 1: Cytotoxicity of Cationic Polymers in Different Cell Lines (Data from related polymers)
| Polymer | Cell Line | Assay | Endpoint | Value | Reference |
| pDMAEMA | U937 (monocytes) | HCA | IC50 | 25-50 µg/mL | [3] |
| pDMAEMA | Caco-2 (epithelial) | HCA | IC50 | 100-250 µg/mL | [3] |
| Poly(acrylic acid) | MCF-7 (breast cancer) | MTT | EC50 | 6.6 mg/mL | [4] |
| Poly(acrylic acid) | L-929 (fibroblast) | MTT | EC50 | 1.8 mg/mL | [4] |
Note: This data is for polymers structurally related to PDMAA and should be used as a general guideline.
Experimental Protocols
Protocol 1: Synthesis of Reducible PDMAA (Conceptual, based on pDMAEMA)
This protocol describes a conceptual method for synthesizing a reducible form of PDMAA by incorporating disulfide bonds, which can significantly reduce cytotoxicity.[7][8]
-
Synthesis of Thiol-Terminated PDMAA Oligomers:
-
Utilize reversible addition-fragmentation chain-transfer (RAFT) polymerization of the DMAA monomer.
-
Employ a difunctional chain transfer agent containing a disulfide bond.
-
The reaction is typically carried out in an organic solvent like THF at a controlled temperature (e.g., 60°C) with an initiator such as AIBN.
-
-
Purification of Oligomers:
-
Precipitate the synthesized polymer in a non-solvent like cold hexane to remove unreacted monomers and initiator.
-
Isolate the polymer by filtration and dry under vacuum.
-
-
Oxidation to Form Reducible Polymer:
-
Dissolve the thiol-terminated PDMAA oligomers in a suitable solvent.
-
Induce oxidation of the terminal thiol groups to form disulfide bonds, linking the oligomers into a higher molecular weight reducible polymer. This can be achieved by exposure to air (oxygen) over several days, potentially catalyzed by a small amount of DMSO.
-
-
Final Purification:
-
Purify the final reducible polymer by precipitation or dialysis to remove any remaining reagents.
-
Characterize the final product for molecular weight, polydispersity, and confirmation of disulfide bond formation using techniques like GPC, NMR, and Raman spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of PDMAA formulations.[4][12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the PDMAA formulation in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the PDMAA dilutions. Include a vehicle control (medium without polymer) and a positive control for toxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against polymer concentration to determine the IC50 value (the concentration at which 50% of cells are viable).
-
Visualizations
Caption: Workflow for assessing and mitigating PDMAA cytotoxicity.
References
- 1. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [lenus.ie]
- 4. researchgate.net [researchgate.net]
- 5. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Enhancing Hydrogel Mechanical Strength
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical strength of hydrogels.
Frequently Asked Questions (FAQs)
1. General Questions
-
Q1: Why are my hydrogels mechanically weak?
-
Hydrogels often exhibit low mechanical strength due to their high water content and the inherent properties of the polymer network.[1][2] Common reasons for mechanical weakness include low crosslinking density, inhomogeneous network structure, and the absence of effective energy dissipation mechanisms.[1][3][4] In a typical single-network hydrogel, stress concentrates on structural defects, leading to rapid crack propagation and failure.[1][4]
-
-
Q2: What are the main strategies to improve the mechanical strength of hydrogels?
-
Several key strategies can be employed to enhance hydrogel toughness and strength. These include the formation of Double-Network (DN) hydrogels, the incorporation of nanoparticles to create Nanocomposite (NC) hydrogels, the development of Interpenetrating Polymer Network (IPN) hydrogels, and the use of dual chemical and physical crosslinking.[1][5][6][7][8][9] Each of these approaches introduces mechanisms to dissipate energy and prevent crack propagation.[4][10]
-
-
Q3: How do Double-Network (DN) hydrogels achieve high toughness?
-
DN hydrogels consist of two interpenetrating polymer networks with contrasting properties: a rigid and brittle first network and a soft and stretchable second network.[1][2][5] The first network acts as a sacrificial structure; upon deformation, its covalent bonds fracture, effectively dissipating energy and preventing the failure of the overall structure.[2][10][11] The second, more ductile network, maintains the hydrogel's integrity.[11]
-
-
Q4: How do nanoparticles reinforce hydrogel networks in Nanocomposite (NC) hydrogels?
-
In NC hydrogels, nanoparticles such as silica, clay (e.g., Laponite), or graphene oxide act as multifunctional crosslinking points.[1][2][12] This increases the crosslink density and provides a mechanism for energy dissipation through the detachment or rearrangement of polymer chains on the nanoparticle surface.[13][14][15] The nanoparticles can also bridge cracks, hindering their propagation.[13]
-
-
Q5: What is the difference between Double-Network (DN) and Interpenetrating Polymer Network (IPN) hydrogels?
-
While both DN and IPN hydrogels consist of two or more intertwined polymer networks, the key difference lies in the specific properties and roles of these networks. DN hydrogels are a specific type of IPN designed with a brittle "sacrificial" network and a ductile second network to achieve high toughness.[2] In general IPNs, the networks may not have such distinct and complementary mechanical roles.[16][17]
-
-
Q6: What are dual-crosslinked hydrogels?
-
Dual-crosslinked hydrogels incorporate both physical and chemical crosslinks within a single polymer network.[6][7][8] The chemical crosslinks provide structural stability, while the reversible physical crosslinks (e.g., hydrogen bonds, hydrophobic interactions) can break and reform to dissipate energy under stress, thus enhancing the hydrogel's toughness and often conferring self-healing properties.[7][8]
-
Troubleshooting Guides
Issue 1: Low Mechanical Strength in Double-Network (DN) Hydrogels
| Symptom | Possible Cause | Suggested Solution |
| The DN hydrogel is brittle and fractures easily. | Insufficient formation of the second network. | Ensure complete swelling of the first network in the second monomer solution. Optimize initiator concentration and polymerization time/temperature for the second network synthesis.[5][18] |
| The hydrogel is soft and weak, not exhibiting the expected toughness. | The first network is not sufficiently brittle or has too low a crosslinking density. | Increase the crosslinker concentration for the first network. For poly(acrylamide) (PAAm) based DN hydrogels, consider alkaline hydrolysis of the first network to increase its rigidity.[18][19] |
| Poor reproducibility of mechanical properties. | Inhomogeneous swelling or polymerization. | Ensure uniform immersion of the first network in the second monomer solution. Maintain consistent temperature and UV intensity (if applicable) during polymerization. |
| The two networks are phase-separating. | Poor compatibility between the two polymers. | Choose polymer pairs with good miscibility. Ensure the first network is fully swollen before polymerizing the second network to promote interpenetration. |
Issue 2: Aggregation of Nanoparticles in Nanocomposite (NC) Hydrogels
| Symptom | Possible Cause | Suggested Solution |
| The resulting hydrogel is opaque or contains visible aggregates. | Poor dispersion of nanoparticles in the monomer solution. | Use ultrasonication or high-shear mixing to disperse the nanoparticles before adding the monomer and initiator. Surface modification of the nanoparticles can improve their dispersibility.[12][15] |
| Mechanical properties are not significantly improved, or are even worse than the neat hydrogel. | Nanoparticle aggregation leads to stress concentration points. | Optimize the nanoparticle concentration; too high a concentration can lead to aggregation. Ensure proper surface functionalization of nanoparticles to promote interaction with the polymer matrix.[15] |
| Inconsistent mechanical properties across different batches. | Variation in nanoparticle dispersion. | Standardize the dispersion protocol, including sonication time, power, and temperature. |
Issue 3: General Hydrogel Synthesis Problems
| Symptom | Possible Cause | Suggested Solution |
| The hydrogel does not form or is too soft. | Incomplete polymerization. | Check the initiator and catalyst concentrations and ensure they are fresh. Degas the monomer solution to remove oxygen, which can inhibit free radical polymerization.[12] |
| The hydrogel is brittle. | Excessive crosslinking density. | Reduce the concentration of the crosslinking agent.[1] |
| The hydrogel swells excessively and loses its shape. | Insufficient crosslinking. | Increase the concentration of the crosslinking agent or the polymerization time. |
Quantitative Data on Mechanical Properties
The following tables summarize the mechanical properties of hydrogels prepared using different strengthening strategies. Note that direct comparisons should be made with caution due to variations in specific polymer systems, water content, and testing conditions.
Table 1: Mechanical Properties of Double-Network (DN) Hydrogels
| Hydrogel System | Tensile Strength (MPa) | Compressive Strength (MPa) | Elongation at Break (%) | Reference |
| PAMPS/PAAm | 1-10 | 20-60 | 1000-2000 | [2] |
| P(AMPS-co-AM)/PAM | - | 37.80 | >90 (compressive strain) | [20][21] |
| Agar/PAAm | - | - | - | [22] |
| PVA/Starch | - | 0.5478 | - | [6] |
Table 2: Mechanical Properties of Nanocomposite (NC) Hydrogels
| Hydrogel System | Nanoparticle | Tensile Strength (MPa) | Compressive Strength (MPa) | Elongation at Break (%) | Reference |
| Gelatin | Graphene Oxide | - | Increased by 288% | - | [23] |
| Poly(N,N-dimethylacrylamide) | Laponite Clay | - | - | - | [13] |
| Collagen | Cellulose Nanocrystals | - | - | - | [24] |
Table 3: Mechanical Properties of Interpenetrating Polymer Network (IPN) and Dual-Crosslinked Hydrogels
| Hydrogel System | Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | | PAMPS-PEG/PAM | IPN | - | ~2100 |[17] | | PAM/PVA | IPN | 2.4 | 3100 |[25] | | SDS-C18/SiPU/AM | Dual-Crosslinked | >0.13 | >710 |[7] |
Experimental Protocols
Protocol 1: Synthesis of a Poly(AMPS)/Poly(AAm) Double-Network Hydrogel
This protocol is a generalized procedure based on the pioneering work on DN hydrogels.
Materials:
-
2-acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)
-
2-oxoglutaric acid (photoinitiator)
-
Deionized water
-
Nitrogen gas
-
UV lamp (365 nm)
Procedure:
-
First Network Synthesis:
-
Prepare an aqueous solution of AMPS (e.g., 1 M), MBAA (e.g., 4 mol% of AMPS), and a photoinitiator (e.g., 0.1 mol% of AMPS).
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen.
-
Pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Expose the mold to UV light for several hours to polymerize the first network (PAMPS).
-
After polymerization, immerse the PAMPS hydrogel in deionized water to remove unreacted monomers and initiator.
-
-
Second Network Synthesis:
-
Prepare an aqueous solution of AAm (e.g., 2 M), MBAA (e.g., 0.01 mol% of AAm), and a photoinitiator.
-
Immerse the swollen PAMPS hydrogel in this solution and allow it to swell to equilibrium (this may take several hours).
-
Remove the swollen gel, place it in a mold, and expose it to UV light to polymerize the second network (PAAm) within the first network.
-
The resulting DN hydrogel can then be washed with deionized water.
-
Protocol 2: Synthesis of a Clay-Nanocomposite Hydrogel
This protocol describes a general method for preparing nanocomposite hydrogels using Laponite clay.
Materials:
-
Laponite clay
-
Acrylamide (AAm) or other suitable monomer
-
Potassium persulfate (KPS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Disperse Laponite clay in deionized water by vigorous stirring or sonication to obtain a homogeneous suspension.[12]
-
Dissolve the monomer (e.g., AAm) in the clay suspension.
-
Purge the mixture with nitrogen gas for 15-30 minutes.
-
Add the initiator (KPS) and catalyst (TEMED) to the solution to initiate polymerization.
-
Quickly pour the solution into a mold and allow it to polymerize at a specific temperature (e.g., 60°C) for several hours.
-
After polymerization, the nanocomposite hydrogel can be removed from the mold and washed with deionized water.
Visualizations
Caption: Toughening mechanism in DN hydrogels vs. single network hydrogels.
Caption: Energy dissipation mechanisms in nanocomposite hydrogels.
Caption: A typical experimental workflow for synthesizing a DN hydrogel.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.cn [polymer.cn]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Double Network Hydrogels and their Mechanical Modification [manu56.magtech.com.cn]
- 6. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tough Hydrogels with Different Toughening Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-scale Multi-mechanism Design of Tough Hydrogels: Building Dissipation into Stretchy Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tijer.org [tijer.org]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tissueeng.net [tissueeng.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly enhanced toughness of interpenetrating network hydrogel by incorporating poly(ethylene glycol) in first network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Fabrication of Tough Double-Network Hydrogels from Highly Cross-Linked Brittle Neutral Networks Using Alkaline Hydrolysis | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Preparation and Properties of Double Network Hydrogel with High Compressive Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and mechanical properties of double cross-linked gelatin-graphene oxide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Copolymerization of 2-((Dimethylamino)methyl)acrylic acid (DMAMAA) with Hydrophobic Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of 2-((dimethylamino)methyl)acrylic acid (DMAMAA) with hydrophobic monomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of DMAMAA-based amphiphilic copolymers.
Question: Why is my polymerization showing low or no monomer conversion?
Answer:
Low monomer conversion in the copolymerization of DMAMAA with hydrophobic monomers, particularly via controlled radical polymerization techniques like RAFT, can stem from several factors:
-
Inhibitor Presence: Commercial monomers are often supplied with inhibitors to prevent premature polymerization. Failure to remove these inhibitors can completely halt the reaction.
-
Solution: Ensure both DMAMAA and the hydrophobic comonomer are passed through a column of basic alumina to remove the inhibitor immediately before use.
-
-
Oxygen Contamination: Oxygen is a potent radical scavenger and can terminate the polymerization.
-
Inappropriate Initiator Concentration or Type: The choice and amount of initiator are critical.
-
Solution: For RAFT polymerization, a low initiator-to-RAFT agent ratio is typically used to maintain control.[3] Ensure the chosen initiator (e.g., AIBN, ACVA) has a suitable half-life at the reaction temperature. Very low masses of initiator can be susceptible to quenching by residual oxygen.[1] If this is a concern, consider preparing a stock solution of the initiator to ensure accurate dosing.
-
-
Poor Monomer or Polymer Solubility: As the copolymer forms, it may precipitate out of the solution if the solvent is not appropriate for both the hydrophilic and hydrophobic segments, leading to a cessation of polymerization.
Question: My GPC results show a broad molecular weight distribution (high PDI) or a shoulder at high molecular weight. What could be the cause?
Answer:
A broad polydispersity index (PDI) or the presence of a high molecular weight shoulder in Gel Permeation Chromatography (GPC) analysis indicates a loss of control during the polymerization. Here are the likely causes and their solutions:
-
Excessive Initiator Concentration: A high concentration of initiator can lead to a significant number of chains being initiated by the primary radicals rather than through the RAFT agent, resulting in a population of uncontrolled, "dead" polymer chains that contribute to a high molecular weight shoulder.[5]
-
Solution: Reduce the initiator concentration. A typical starting point for RAFT is a [CTA]:[Initiator] ratio of 5:1 to 10:1.
-
-
Inappropriate RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization of different monomer families.
-
Solution: For methacrylates like DMAMAA and MMA, trithiocarbonates are generally effective RAFT agents.[6] Ensure the RAFT agent is appropriate for the specific monomers being used.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions relative to propagation and chain transfer, leading to a loss of control.
-
Solution: Lowering the reaction temperature can sometimes improve control, though this may also decrease the polymerization rate.[5]
-
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of "livingness" and an increase in termination reactions, broadening the PDI.
-
Solution: Target a moderate conversion (e.g., 50-70%) to maintain good control over the polymerization.
-
Question: My reaction mixture becomes cloudy or phase separates during polymerization. How can I prevent this?
Answer:
Phase separation during the copolymerization of a hydrophilic monomer like DMAMAA and a hydrophobic monomer is a common challenge due to the increasing amphiphilicity of the growing copolymer chains.
-
Solvent Incompatibility: The chosen solvent may not be able to effectively solvate both the hydrophilic DMAMAA units and the hydrophobic monomer/polymer units.[7][8][9][10]
-
Solution:
-
Use a solvent that is a good solvent for both the monomers and the resulting copolymer. Aprotic polar solvents like DMF or dioxane are often good choices.
-
Consider using a solvent mixture to fine-tune the polarity.
-
-
-
Polymerization-Induced Self-Assembly (PISA): In some cases, the growing amphiphilic block copolymer can self-assemble into micelles or other nanostructures when it becomes insoluble in the reaction medium. While this can be a desired outcome for certain applications, uncontrolled precipitation will halt the reaction.
-
Solution: If PISA is not the intended outcome, changing the solvent to one that can better solvate both blocks of the copolymer is necessary. If PISA is desired, careful selection of the solvent and monomer concentrations is required to control the self-assembly process.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in copolymerizing this compound (DMAMAA) with hydrophobic monomers?
A1: The primary challenges include:
-
Different Reactivity Ratios: DMAMAA and hydrophobic monomers can have significantly different reactivity ratios, leading to copolymers with a gradient or blocky structure rather than a random distribution of monomer units. This can affect the final properties of the material.[11]
-
Solubility Issues: Finding a suitable solvent that can dissolve the hydrophilic DMAMAA, the hydrophobic comonomer, the initiator, and the resulting amphiphilic copolymer can be difficult.
-
Phase Separation: The growing amphiphilic copolymer chains may phase separate from the reaction medium, leading to premature termination of the polymerization.[7][8][9][10]
-
Control over Polymer Architecture: Achieving a well-defined copolymer with a narrow molecular weight distribution and a specific architecture (e.g., block, random) often requires the use of controlled radical polymerization techniques like RAFT, which come with their own set of optimization challenges.
Q2: How do I choose the right RAFT agent for copolymerizing DMAMAA with a hydrophobic monomer like methyl methacrylate (MMA) or styrene?
A2: The selection of the RAFT agent is critical for a successful polymerization. The choice depends on the reactivity of the monomers. For methacrylates like DMAMAA and MMA, trithiocarbonates are generally a good choice. For copolymerization with styrene, a dithiobenzoate or a suitable trithiocarbonate can be effective. It is recommended to consult the literature for specific RAFT agents that have been successfully used for similar monomer pairs.
Q3: How can I purify the resulting amphiphilic copolymer?
A3: Purification of amphiphilic copolymers typically involves removing unreacted monomers and the initiator byproducts. A common method is precipitation. The polymer solution is concentrated and then precipitated into a non-solvent. For a DMAMAA-containing copolymer, which is amphiphilic, the choice of the non-solvent is crucial. Often, a non-polar solvent like hexane or diethyl ether is used to precipitate the polymer. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum. Dialysis against a suitable solvent can also be used to remove low molecular weight impurities.
Q4: What characterization techniques are essential for these copolymers?
A4: The following characterization techniques are crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the copolymer composition (i.e., the ratio of DMAMAA to the hydrophobic monomer) and to confirm the chemical structure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the molecular weight distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups from both monomers in the copolymer.
Experimental Protocols
General Protocol for RAFT Copolymerization of DMAMAA and Methyl Methacrylate (MMA)
This protocol provides a general guideline. The specific amounts of reagents should be adjusted based on the desired molecular weight and copolymer composition.
Materials:
-
This compound (DMAMAA)
-
Methyl methacrylate (MMA)
-
RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPADB)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or anisole)
-
Basic alumina
-
Inhibitor remover columns
Procedure:
-
Monomer Purification: Pass both DMAMAA and MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of DMAMAA, MMA, RAFT agent, and initiator.
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration (typically 1-2 M).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with a gentle stream of argon or nitrogen for 30-60 minutes.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: To monitor the progress of the reaction, samples can be withdrawn at different time points using a degassed syringe and analyzed by ¹H NMR to determine monomer conversion and by GPC to track molecular weight evolution.
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., n-hexane or diethyl ether).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.
Quantitative Data
Table 1: Reactivity Ratios for Copolymerization of Amine-Containing Methacrylates with Hydrophobic Monomers.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |
| DMAEMA | MMA | 0.99 | 1.03 | Free Radical | [12] |
| DMAEMA | Styrene | 0.49 | 2.48 | Free Radical | [12] |
| MMA | DMAEMA | 0.74 | 0.25 | Nitroxide-Mediated | [13] |
Note: DMAEMA (2-(dimethylamino)ethyl methacrylate) is a structural analog of DMAMAA. The reactivity ratios are expected to be similar.
Table 2: Example Molecular Weight and Polydispersity Data for RAFT Polymerization of DMAEMA with Hydrophobic Monomers.
| Copolymer System | Target DP | Actual Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PDMAEMA-b-PStyrene | 50 | 12,500 | 1.15 | [14] |
| PDMAEMA-b-PMMA | 100 | 23,000 | 1.20 | [15] |
DP = Degree of Polymerization
Visualizations
Caption: Troubleshooting workflow for RAFT polymerization.
Caption: General experimental workflow for RAFT copolymerization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00801C [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase separation and self-assembly of cyclic amphiphilic block copolymers with a main-chain liquid crystalline segment - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microphase separation in the melts of diblock copolymers with amphiphilic blocks - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. research.tue.nl [research.tue.nl]
- 11. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: The Effect of Ionic Strength on the LCST of Poly(2-((Dimethylamino)methyl)acrylic acid) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the effect of ionic strength on the Lower Critical Solution Temperature (LCST) of poly(2-((Dimethylamino)methyl)acrylic acid) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing ionic strength on the LCST of poly(this compound)?
A1: For weak polyelectrolytes like poly(this compound), increasing the ionic strength of the solution by adding salt is generally expected to decrease the LCST. This phenomenon is often referred to as a "salting-out" effect. The added ions shield the electrostatic repulsions between the charged polymer chains, promoting polymer-polymer interactions over polymer-water interactions and leading to phase separation at a lower temperature. The magnitude of this effect can depend on the specific salt used, following trends related to the Hofmeister series.
Q2: How does pH influence the LCST of poly(this compound) in the presence of salts?
A2: The pH of the solution plays a crucial role as it determines the degree of protonation of the dimethylamino groups on the polymer. At low pH, the amino groups are protonated, making the polymer more hydrophilic and increasing its LCST. Conversely, at higher pH, the polymer is less charged, more hydrophobic, and exhibits a lower LCST. The addition of salt can modulate this pH-responsiveness. At a given pH, the presence of salt will further decrease the LCST. It is important to control and report the pH when studying the effect of ionic strength.
Q3: What are the most common methods for determining the LCST of a polymer solution?
A3: The most common and straightforward method is turbidimetry, where the change in transmittance of a polymer solution is measured as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value upon heating. This can be performed using a UV-Vis spectrophotometer equipped with a temperature controller. Other techniques include differential scanning calorimetry (DSC), dynamic light scattering (DLS), and visual observation of the cloud point.
Q4: Can the type of salt used (e.g., NaCl vs. Na2SO4) have a different effect on the LCST?
A4: Yes, the type of salt can have a significant impact on the LCST, a phenomenon described by the Hofmeister series. Anions, in particular, can have a pronounced effect. "Salting-out" anions (kosmotropes) like SO₄²⁻ are more effective at lowering the LCST compared to "salting-in" anions (chaotropes) like I⁻ or ClO₄⁻. This is because kosmotropes are strongly hydrated and tend to increase the surface tension of water, which promotes the dehydration and aggregation of the polymer chains.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible LCST values.
-
Possible Cause 1: Inaccurate polymer concentration.
-
Solution: Ensure the polymer is completely dissolved and the concentration is accurately known. Use a calibrated analytical balance for weighing the polymer and a calibrated volumetric flask for the solvent. Prepare a stock solution and make dilutions for different measurements.
-
-
Possible Cause 2: Fluctuations in pH.
-
Solution: The pH of the solution can significantly affect the LCST of polyelectrolytes. Use a calibrated pH meter to measure and adjust the pH of your solutions. It is highly recommended to use a suitable buffer system to maintain a constant pH throughout the experiment, especially when adding salts that can alter the pH.
-
-
Possible Cause 3: Inconsistent heating/cooling rate.
-
Solution: The apparent LCST can be dependent on the rate of temperature change. Use a programmable temperature controller with a consistent and slow heating/cooling rate (e.g., 0.5-1 °C/min) to ensure thermal equilibrium and obtain reproducible results.
-
-
Possible Cause 4: Polymer degradation.
-
Solution: If the polymer solution is old or has been subjected to harsh conditions, it may have degraded. Synthesize fresh polymer or use a new, well-characterized batch. Store polymer solutions under appropriate conditions (e.g., refrigerated, protected from light) to minimize degradation.
-
Issue 2: No clear phase transition is observed.
-
Possible Cause 1: The LCST is outside the experimental temperature range.
-
Solution: The LCST may be below your starting temperature or above your maximum heating temperature. Try adjusting the polymer concentration, pH, or ionic strength to bring the LCST into the observable range. For example, increasing the salt concentration or pH will generally lower the LCST.
-
-
Possible Cause 2: The polymer concentration is too low.
-
Solution: At very low concentrations, the change in turbidity at the LCST may be too subtle to detect. Increase the polymer concentration (e.g., to 0.5 - 1.0 wt%) to enhance the signal.
-
-
Possible Cause 3: The polymer is not thermoresponsive under the tested conditions.
-
Solution: Verify the chemical structure of your synthesized polymer to ensure it is the correct thermoresponsive polymer. Confirm the solvent is appropriate (typically water or an aqueous buffer).
-
Issue 3: The solution becomes cloudy but does not fully phase separate.
-
Possible Cause 1: Broad molecular weight distribution of the polymer.
-
Solution: A broad molecular weight distribution can lead to a broad phase transition. Consider purifying the polymer using techniques like dialysis or size-exclusion chromatography to obtain a more monodisperse sample.
-
-
Possible Cause 2: Formation of mesoglobules or other stable colloidal structures.
-
Solution: This can be a characteristic of the polymer system. Characterize the structures formed above the LCST using techniques like dynamic light scattering (DLS) or microscopy to understand the nature of the phase separation.
-
Data Presentation
Quantitative data on the effect of ionic strength on the LCST of poly(this compound) should be presented in a clear and organized manner. Below is a template table for recording and presenting your experimental data.
| Salt Type | Salt Concentration (M) | pH | Polymer Concentration (wt%) | LCST (°C) |
| NaCl | 0.00 | 7.4 | 1.0 | e.g., 55.2 |
| NaCl | 0.05 | 7.4 | 1.0 | e.g., 48.5 |
| NaCl | 0.10 | 7.4 | 1.0 | e.g., 42.1 |
| NaCl | 0.20 | 7.4 | 1.0 | e.g., 35.8 |
| Na₂SO₄ | 0.00 | 7.4 | 1.0 | e.g., 55.2 |
| Na₂SO₄ | 0.05 | 7.4 | 1.0 | e.g., 45.3 |
| Na₂SO₄ | 0.10 | 7.4 | 1.0 | e.g., 38.9 |
| Na₂SO₄ | 0.20 | 7.4 | 1.0 | e.g., 31.5 |
Experimental Protocols
Synthesis of Poly(this compound)
A general procedure for the synthesis of poly(this compound) via free radical polymerization is as follows. Note that specific conditions may need to be optimized.
-
Monomer Synthesis: The monomer, this compound, can be synthesized through various organic chemistry routes, for instance, via the Mannich reaction of methacrylic acid, formaldehyde, and dimethylamine.
-
Polymerization:
-
Dissolve the this compound monomer in a suitable solvent (e.g., deionized water or an organic solvent like dioxane).
-
Add a free radical initiator such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or potassium persulfate (KPS).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and maintain it for a set period (e.g., 12-24 hours) with constant stirring.
-
-
Purification:
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., acetone or diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of solvent and re-precipitate to further purify it.
-
To remove unreacted monomer and low molecular weight oligomers, dialysis against deionized water for several days is highly recommended.
-
Finally, dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Confirm the chemical structure of the polymer using techniques like ¹H NMR and FTIR spectroscopy.
-
Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Determination of LCST by Turbidimetry
-
Sample Preparation:
-
Prepare a stock solution of the purified poly(this compound) in deionized water or a suitable buffer at a known concentration (e.g., 1.0 wt%).
-
Prepare a series of solutions with varying salt concentrations by adding the appropriate amount of a salt stock solution.
-
Ensure the pH of each solution is measured and adjusted to the desired value using a calibrated pH meter.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the polymer solution in a quartz cuvette and place it in the spectrophotometer.
-
Set the wavelength to a value where the polymer does not absorb (e.g., 500-600 nm).
-
Equilibrate the solution at a temperature well below the expected LCST (e.g., 10-15 °C).
-
Program the temperature controller to heat the sample at a slow, constant rate (e.g., 0.5 °C/min).
-
Record the transmittance of the solution as a function of temperature.
-
-
Data Analysis:
-
Plot the transmittance (%) versus temperature (°C).
-
The LCST is typically determined as the temperature at which the transmittance drops to 50% of the initial value.
-
Visualizations
Caption: Troubleshooting workflow for LCST measurements.
Caption: Experimental workflow for determining the LCST.
Technical Support Center: Control of Polymer Quaternization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quaternization of polymers.
Frequently Asked Questions (FAQs)
Q1: What is the degree of quaternization (DQ) and why is it important?
The degree of quaternization (DQ) refers to the percentage of amine groups in a polymer that have been converted into quaternary ammonium salts. This parameter is crucial as it significantly influences the physicochemical properties of the polymer, including its charge density, solubility, and biological activity. For instance, in antimicrobial polymers, a higher DQ can lead to enhanced biocidal efficacy.[1]
Q2: What are the common methods for determining the degree of quaternization?
The most widely used and accurate method for determining the DQ is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[2][3][4][5][6] By comparing the integrals of proton signals from the quaternized and non-quaternized monomer units, a quantitative measure of the DQ can be obtained. Other methods include:
-
Elemental Analysis: Can be used to corroborate ¹H NMR data by quantifying the percentage of the counter-ion (e.g., halogen) in the polymer.[2]
-
Titration Methods: Potentiometric titrations can be used for polymers with pH-responsive groups.[7]
-
Solid-state ¹³C NMR: This technique is useful for insoluble quaternized polymers.[8]
Q3: Which factors have the most significant impact on the degree of quaternization?
Several factors influence the kinetics and final conversion of a quaternization reaction:
-
Molar Ratio of Reactants: The ratio of the alkylating agent to the amine groups on the polymer is a primary determinant. An excess of the alkylating agent is often used to drive the reaction towards a higher DQ.[6]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate.[2][3]
-
Reaction Time: The duration of the reaction directly affects the conversion.
-
Solvent: The polarity of the solvent can influence the reaction kinetics. For example, the slowing down effect in the quaternization of poly(4-vinyl pyridine) is less pronounced in more polar solvents like DMF.[9]
-
Chemical Structure of the Polymer and Alkylating Agent: Steric hindrance from bulky side groups on the polymer or a long alkyl chain on the halide can slow down the reaction.[4][10][11] The reactivity of the alkyl halide (iodides > bromides > chlorides) also plays a role.[2]
Troubleshooting Guide
Issue 1: Low or Incomplete Degree of Quaternization
Possible Causes:
-
Steric Hindrance: The accessibility of amine groups can be limited by the polymer's conformation in solution or by bulky neighboring groups.[4][11] High molecular weight polymers can also present challenges in achieving full quaternization due to limited accessibility of reactive sites.[12]
-
Neighboring Group Effect: Already quaternized groups can electrostatically repel or sterically hinder the approach of the alkylating agent to adjacent unreacted amine groups, leading to a decrease in the reaction rate as the conversion increases.[9][11]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction, potentially leading to poor solubility of the polymer or reduced reactivity.[9]
-
Hydrolysis of Reagents: Some solvents or reagents can be sensitive to moisture or undergo side reactions. For example, N-methyl-2-pyrrolidone (NMP) can hydrolyze in the presence of alkaline reagents and heat.[12]
Suggested Solutions:
-
Increase Molar Ratio of Alkylating Agent: Use a larger excess of the alkylating agent to favor the forward reaction.
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific polymer system.[2][3]
-
Change the Solvent: Experiment with solvents of different polarities. A more polar solvent might enhance the reaction rate.[9]
-
Use a More Reactive Alkylating Agent: If feasible, switch to a more reactive alkyl halide (e.g., from an alkyl bromide to an alkyl iodide). Using activated halides, such as chloro-2-propanone, can lead to quantitative quaternization.[13][14]
-
Modify the Polymer Synthesis: If steric hindrance is a major issue, consider synthesizing copolymers with a lower density of reactive amine groups to reduce the neighboring group effect.[9]
Issue 2: Polymer Precipitation During Reaction
Possible Causes:
-
Change in Solubility: As the polymer becomes more charged through quaternization, its solubility in the reaction solvent may decrease, leading to precipitation.[9] This can halt the reaction.
-
Salting Out Effect: The addition of salts (formed as byproducts or present as impurities) can decrease the solubility of the polymer.[11]
Suggested Solutions:
-
Choose a More Polar Solvent: A solvent that can better solvate the charged polymer is less likely to lead to precipitation.
-
Perform the Reaction in a Mixed Solvent System: A mixture of solvents can sometimes maintain the solubility of both the unreacted and quaternized polymer.
-
Conduct the Reaction at a Higher Dilution: Lowering the concentration of the polymer may help to keep it in solution.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on polymer quaternization.
Table 1: Degree of Quaternization of Poly(4-Vinyl Pyridine) (P4-VP)
| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Alkyl Halide:Amine) | Degree of Quaternization (%) | Reference |
| Common Alkyl Halides | Various | Various | Various | Various | 65 - 70 | [13] |
| Methyl Iodide | Various | Various | Various | Various | up to 95 | [13] |
| Chloro 2-propanone | DMF | Room Temp | 24 | 1.5:1 | Quantitative | [14] |
| 2-Chloroacetamide | DMF | Room Temp | 72 | 1.5:1 | Quantitative | [14] |
Table 2: Quaternization of Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA)
| Alkylating Agent | Solvent | Temperature (°C) | Conversion (%) | Reference |
| 1-Iodobutane | Not specified | 60 | 88 | [2] |
| 1-Iodoheptane | Not specified | 60 | 92 | [2] |
| 1-Iododecane | Not specified | 60 | 88 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Quaternization of Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA)
-
Materials: PDMAEMA, alkyl halide (e.g., 1-iodobutane, bromoethane), acetone, dialysis membrane.
-
Procedure:
-
Dissolve a known amount of PDMAEMA in acetone in a round-bottom flask.[15]
-
Add the desired molar ratio of the alkyl halide to the solution. A common ratio is 1.5 moles of alkyl halide per mole of amine groups.[15]
-
Heat the reaction mixture to a specific temperature (e.g., 40-60°C) and stir for a set duration (e.g., 24 hours).[2][15]
-
If the quaternized polymer precipitates, decant the solvent. Wash the polymer several times with fresh acetone.[15]
-
Dissolve the quaternized polymer in a suitable solvent (e.g., water) and purify by dialysis to remove unreacted alkyl halide and other small molecules.[15]
-
Lyophilize the dialyzed solution to obtain the final product.
-
Determine the degree of quaternization using ¹H NMR spectroscopy.[2][3]
-
Protocol 2: Quantitative Quaternization of Poly(4-Vinyl Pyridine) (P4-VP)
-
Materials: P4-VP, activated halide (e.g., chloro-2-propanone or 2-chloroacetamide), Dimethylformamide (DMF), acetone, diethyl ether.
-
Procedure:
-
Dissolve P4-VP in DMF in a round-bottom flask.[14]
-
Add a 1.5 molar excess of the activated halide to the solution.[14]
-
Stir the solution at room temperature. A precipitate may form within an hour.[14]
-
Continue stirring for 24 hours for chloro-2-propanone or 72 hours for 2-chloroacetamide.[14]
-
Filter the precipitate and wash sequentially with acetone and diethyl ether.[14]
-
Dry the product under vacuum.
-
Confirm the quantitative quaternization using ¹H NMR and elemental analysis for chlorine content.[14]
-
Visualizations
Caption: General experimental workflow for polymer quaternization.
Caption: Key factors influencing the degree of quaternization.
References
- 1. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composit ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00661A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CCCC 1989, Volume 54, Issue 3, Abstracts pp. 663-672 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Stability issues of 2-((Dimethylamino)methyl)acrylic acid monomer during storage
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-((Dimethylamino)methyl)acrylic acid. It provides essential information on the stability, storage, and handling of this monomer, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: The main stability issues are spontaneous polymerization and hydrolysis. Spontaneous polymerization can be triggered by heat, light (UV radiation), or contamination with radical initiators (e.g., peroxides).[1][2] Hydrolysis of the acrylic acid moiety can occur in the presence of water, especially under non-neutral pH conditions. For the related monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), hydrolysis is more pronounced at pH > 6.0.[3]
Q2: What are the recommended storage conditions for this monomer?
A2: Due to its reactive nature, specific storage conditions are critical. One supplier recommends storing this compound in an inert atmosphere, in a freezer at temperatures below -20°C. This is a key recommendation for long-term stability.
Q3: Does this monomer contain a polymerization inhibitor?
A3: Like most acrylic monomers, it is typically supplied with an inhibitor to prevent premature polymerization. Common inhibitors for acrylic monomers include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[4] It is crucial to confirm the specific inhibitor and its concentration from the supplier's documentation.
Q4: Is an oxygenated atmosphere required for the inhibitor to be effective?
A4: For many common inhibitors like MEHQ, the presence of dissolved oxygen is essential for them to function effectively as radical scavengers.[4][5] However, given the specific recommendation to store this monomer under an inert atmosphere, the supplied inhibitor may be one that does not require oxygen. It is imperative to follow the supplier's specific storage instructions. Storing an oxygen-dependent inhibited monomer under inert gas can lead to rapid inhibitor depletion and polymerization.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on storage conditions. When stored as recommended (under an inert atmosphere at ≤ -20°C), the monomer should remain stable for an extended period. For other acrylic monomers, a typical shelf-life is around 12 months under optimal conditions.[1][6] However, it is best practice to monitor the monomer's quality periodically, especially if stored for longer than six months.
Troubleshooting Guide
Q1: I observed solid particles/precipitate in my monomer. What should I do?
A1: This could be due to either polymerization or the monomer freezing. First, check your storage temperature. If it has been stored below its freezing point, it may have solidified. If you suspect polymerization, the monomer should be handled with extreme caution as the polymerization process can be exothermic and potentially lead to a runaway reaction in a sealed container.[7] Do not attempt to heat a container with visible polymer, as this can accelerate the reaction. Contact your institution's safety officer for guidance on disposal.
Q2: My monomer has a yellowish tint, is it still usable?
A2: A slight yellowing can occur over time due to minor side reactions or inhibitor-related color changes. However, a significant color change could indicate degradation or contamination. It is highly recommended to test the purity of the monomer before use if you observe a noticeable color change.
Q3: My experiments are giving inconsistent results. Could it be the monomer?
A3: Yes, monomer degradation can lead to inconsistent experimental outcomes. The presence of oligomers or polymers can alter reaction kinetics. Hydrolysis of the monomer can change the pH of your reaction mixture and introduce impurities. It is advisable to verify the purity of the monomer if you suspect it is affecting your results.
Q4: How can I check the purity of my stored monomer?
A4: Several analytical techniques can be used to assess the purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantifying the monomer and detecting impurities.[6][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect degradation products.[10] A simple qualitative test for polymer content is to dissolve a small amount of the monomer in a solvent in which the monomer is soluble but the polymer is not (e.g., methanol) and observe for any cloudiness or precipitate.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | To minimize thermal degradation and spontaneous polymerization. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | As recommended by some suppliers to prevent oxidative degradation. Crucially, verify this with your supplier as it contradicts general advice for monomers with oxygen-dependent inhibitors. |
| Light Exposure | Store in an opaque container in the dark | To prevent light-induced polymerization.[1] |
| Contaminants to Avoid | Radical initiators (peroxides), strong acids/bases, metals | These can catalyze polymerization or hydrolysis.[2] |
| Handling | Use in a well-ventilated area, wear appropriate PPE | To avoid inhalation and skin contact. |
Table 2: General Parameters for Analytical Methods to Assess Monomer Stability
| Analytical Method | Column/Probe | Mobile Phase/Solvent | Detection | Typical Analytes |
| HPLC | C18 reverse-phase | Acetonitrile/Water with 0.1% formic acid (gradient) | UV (210 nm) or MS | Monomer purity, hydrolysis products |
| GC-MS | Capillary column (e.g., DB-WAX) | Helium carrier gas | Mass Spectrometry | Volatile impurities, monomer content |
| ¹H NMR | Standard 5mm NMR tube | Deuterated solvent (e.g., CDCl₃, D₂O) | Proton detection | Monomer structure, presence of polymer (broad peaks), hydrolysis products |
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Polymer Test
-
Visual Inspection: Before opening, carefully inspect the container for any signs of bulging, which could indicate pressure buildup from polymerization.[11] Observe the monomer for any haziness, discoloration, or visible solid particles.
-
Solubility Test for Polymer:
-
In a well-ventilated fume hood, add approximately 1 mL of the monomer to 10 mL of methanol in a glass vial.
-
Cap the vial and shake vigorously.
-
Let the solution stand for 10 minutes.
-
Observe the solution against a dark background. The presence of a precipitate or persistent cloudiness suggests the presence of polymer.
-
Protocol 2: Quantitative Analysis of Monomer Purity by HPLC
This is a generalized protocol and should be optimized for your specific instrument and standards.
-
Preparation of Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the stored monomer and dissolve it in the mobile phase to a known concentration within the range of the calibration standards.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the monomer and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Quantify the monomer concentration in the sample by comparing its peak area to the calibration curve. The purity can be expressed as a percentage of the expected concentration.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways for the monomer.
References
- 1. glitterbels-us.com [glitterbels-us.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. plasticseurope.org [plasticseurope.org]
- 8. researchgate.net [researchgate.net]
- 9. brjac.com.br [brjac.com.br]
- 10. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
Validation & Comparative
Spectroscopic Comparison of Poly(2-((Dimethylamino)methyl)acrylic acid) Analogs for Advanced Drug Development
A detailed spectroscopic comparison of poly(methacrylic acid) and poly(N,N-dimethylaminoethyl methacrylate), key polymers in drug delivery systems, is presented below. Despite extensive searches, specific NMR and FTIR characterization data for poly(2-((dimethylamino)methyl)acrylic acid) remains elusive in publicly available scientific literature, preventing its direct comparison.
This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the spectral characteristics of two widely used polymers, poly(methacrylic acid) (PMAA) and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). Understanding the distinct spectroscopic signatures of these polymers is crucial for their identification, quality control, and the development of novel drug delivery vehicles. While the intended focus was a direct comparison with poly(this compound), the absence of available data for this specific polymer has necessitated a focus on these relevant alternatives.
Comparative Spectroscopic Data
The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for PMAA and PDMAEMA. These values are compiled from various scientific sources and represent typical spectral features observed for these polymers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Polymer | Backbone CH₂ | Backbone CH | α-CH₃ | Side-chain Protons |
| Poly(methacrylic acid) (PMAA) | 1.4 - 2.2 | - | 0.8 - 1.3 | COOH: 12.0 - 13.0 (broad) |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 1.7 - 2.1 | - | 0.8 - 1.1 | O-CH₂: ~4.1, N-CH₂: ~2.6, N-(CH₃)₂: ~2.3 |
Table 2: FTIR Characteristic Absorption Peaks (cm⁻¹)
| Polymer | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch | Other Key Peaks |
| Poly(methacrylic acid) (PMAA) | 2500 - 3500 (broad) | 2900 - 3000 | ~1700 - 1730 | 1150 - 1300 | - |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | - | 2750 - 2950 | ~1730 | 1150 - 1250 | C-N Stretch: ~1150, N-CH₃ Bending: ~1460 |
Experimental Protocols
Detailed methodologies for acquiring the NMR and FTIR data presented are outlined below. These protocols are generalized from common practices in polymer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton environments of the polymers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., D₂O for PMAA, CDCl₃ for PDMAEMA) in an NMR tube.
-
Ensure complete dissolution, using gentle agitation or sonication if necessary.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymers.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the polymer is placed directly on the ATR crystal.
-
Alternatively, a thin polymer film can be cast from a suitable solvent onto a salt plate (e.g., KBr).
-
-
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory or a transmission sample holder.
-
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or salt plate prior to sample analysis.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of these polymers.
Caption: Workflow for Polymer Synthesis and Characterization.
A Comparative Guide to the Cytotoxicity of Cationic Polymers for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Cationic polymers are indispensable tools in non-viral gene delivery, prized for their ability to condense and protect nucleic acids while facilitating their entry into cells. However, this positive charge, essential for their function, is also a primary driver of their inherent cytotoxicity. This guide offers an objective comparison of the cytotoxic profiles of commonly used cationic polymers, supported by experimental data, to aid in the selection of appropriate vectors for gene therapy research and development.
The Double-Edged Sword: Cationic Charge and Cytotoxicity
The fundamental mechanism behind the efficacy of cationic polymers in gene delivery is their electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. This interaction leads to the formation of nano-sized complexes ("polyplexes") that protect the genetic cargo from degradation. Concurrently, the positive surface charge of these polyplexes interacts with the anionic components of the cell membrane, such as proteoglycans and phospholipids. While this interaction is crucial for cellular uptake, a high charge density can lead to membrane destabilization, pore formation, and ultimately, cell death.[1][2]
The cytotoxicity of a given cationic polymer is not a static property but is influenced by several factors, including:
-
Molecular Weight: Generally, higher molecular weight polymers exhibit greater cytotoxicity.[2][3]
-
Structure: The architecture of the polymer, whether linear, branched, or dendritic, significantly impacts its interaction with cells and its toxicity profile.[4]
-
Charge Density: A higher density of positive charges often correlates with increased toxicity.[5]
-
Biodegradability: Polymers that can be broken down into non-toxic smaller units are generally less cytotoxic.
Comparative Cytotoxicity: A Data-Driven Overview
Evaluating the cytotoxic potential of these gene carriers is critical for their translation into therapeutic applications. The following table summarizes quantitative cytotoxicity data for four of the most widely studied cationic polymers: Polyethylenimine (PEI), Poly-L-lysine (PLL), Chitosan, and Polyamidoamine (PAMAM) dendrimers. The data is compiled from various studies, and it is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines, polymer molecular weight, and assay methods.
| Polymer | Molecular Weight (MW) | Cell Line | Assay | Key Findings | Reference |
| Polyethylenimine (PEI) | 25 kDa (Linear) | HEK 293 | MTT | 30-50% cell viability at 20 µg/mL. | [6] |
| 25 kDa (Linear) | A431 | MTT | IC50: 74 µg/mL. | [4] | |
| 25 kDa (Branched) | A431 | MTT | IC50: 37 µg/mL. | [4] | |
| 25 kDa | 293T and HeLa | MTT | ~70% cell viability with serum. | [7] | |
| Poly-L-lysine (PLL) | 15-30 kDa | Not Specified | Not Specified | Generally considered highly cytotoxic due to its high, permanent charge. | [8] |
| Chitosan | Not Specified | HEK 293 | MTT | >90% cell viability at concentrations up to 50 µg/mL. | [6] |
| Low MW | Not Specified | Not Specified | Exhibits low toxicity with a reported LD50 of 16 g/kg. | [9] | |
| Not Specified | HeLa and A549 | MTT | When combined with PEI, maintained cell survival >80%. | [10] | |
| PAMAM Dendrimer | Generation 3 (G3) | A549 and MCF-7 | MTT | Not toxic at concentrations up to 72 µM. | [11] |
| Generation 4 (G4) | A549 | MTT | IC50: 4.3 µM. | [11] | |
| Generation 4 (G4) | MCF-7 | MTT | IC50: 4.1 µM. | [11] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%. LD50 (Lethal Dose 50%) is the dose required to kill half the members of a tested population.
From the data, a general trend emerges:
-
PEI is an effective transfection agent but exhibits significant, structure-dependent cytotoxicity, with the branched form being more toxic than the linear form.[4]
-
Chitosan stands out for its low cytotoxicity and high biocompatibility, making it an attractive, safer alternative, although its transfection efficiency can be lower than PEI in its unmodified form.[6][9]
-
PAMAM dendrimers show generation-dependent toxicity, with higher generations often being more cytotoxic.[11] Their well-defined structure, however, allows for precise modifications to mitigate this toxicity.[12]
Experimental Methodologies for Assessing Cytotoxicity
Accurate and reproducible assessment of cytotoxicity is paramount. The following are standard protocols for three widely used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cationic polymer. Incubate for the desired exposure time (e.g., 24-48 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[9]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.
-
Reaction Setup: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add 50 µL of a stop solution and measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[13]
Apoptosis Assays (e.g., Annexin V Staining)
Apoptosis, or programmed cell death, is another mechanism of cytotoxicity. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event.
Protocol:
-
Cell Seeding and Treatment: Grow and treat cells in a suitable culture plate or dish.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (like Propidium Iodide, PI, to distinguish necrotic cells) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and inducing cytotoxicity, the following diagrams illustrate a typical experimental workflow and the key signaling pathways.
Caption: Workflow for in vitro cytotoxicity assessment of cationic polymers.
Caption: Signaling pathways of cationic polymer-induced cytotoxicity.
Conclusion
The selection of a cationic polymer for gene delivery requires a careful balance between transfection efficiency and cytotoxicity. While PEI has long been a "gold standard" for its high efficiency, its associated toxicity is a significant drawback. Natural polymers like chitosan offer a much safer profile, though often at the cost of reduced efficiency without modification. Dendrimers and other synthetically versatile polymers provide a platform for fine-tuning properties to achieve an optimal balance. By understanding the factors that influence cytotoxicity and employing standardized assays for evaluation, researchers can make more informed decisions in the design and selection of the next generation of safe and effective gene delivery vectors.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. How does the polymer architecture and position of cationic charges affect cell viability? - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01012G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polylysine-modified polyethylenimine inducing tumor apoptosis as an efficient gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Chitosan-Based Carriers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N/P ratio significantly influences the transfection efficiency and cytotoxicity of a polyethylenimine/chitosan/DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Dendrimers [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison: 2-((Dimethylamino)methyl)acrylic acid (DMAMAA) Hydrogels versus Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a hydrogel system is critical for the successful delivery of therapeutic agents. This guide provides an objective comparison of two prominent stimuli-responsive hydrogels: 2-((Dimethylamino)methyl)acrylic acid (DMAMAA)-based hydrogels and Poly(N-isopropylacrylamide) (PNIPAM) hydrogels. This analysis is supported by a review of experimental data on their key performance characteristics.
Executive Summary
Both DMAMAA and PNIPAM hydrogels offer significant advantages as "smart" drug delivery platforms due to their ability to respond to environmental stimuli such as pH and temperature. PNIPAM is a well-established thermoresponsive polymer with a lower critical solution temperature (LCST) around 32°C, making it highly attractive for applications at physiological temperatures.[1] DMAMAA-based hydrogels, while less extensively studied, exhibit strong pH-responsiveness and can be copolymerized to introduce thermo-responsiveness, offering a versatile alternative. The selection between these two hydrogel systems will ultimately depend on the specific requirements of the drug delivery application, including the desired release profile, mechanical properties, and biocompatibility.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative data for DMAMAA and PNIPAM hydrogels based on published literature.
| Property | This compound (DMAMAA) Hydrogels | Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels | References |
| Primary Stimulus | pH | Temperature | [1][2] |
| Swelling Ratio | Can reach high values (e.g., >400 g water/g xerogel in some copolymers) and is highly dependent on pH. | Swelling is significantly reduced above the LCST (~32°C). Equilibrium swelling ratios can be high below the LCST. | [3][4] |
| Drug Loading Efficiency | Dependent on the specific drug and copolymer composition. | Can be modulated by temperature; loading is typically performed below the LCST in the swollen state. | [5][6] |
| Biocompatibility | Generally considered biocompatible, with studies showing high cell viability. | Widely considered biocompatible for many applications, though some studies suggest potential for cytotoxicity depending on the specific formulation and unreacted monomers.[7] | [7][8] |
| Mechanical Properties | Can be tailored through copolymerization and crosslinking. | Native PNIPAM hydrogels are often fragile, but their mechanical properties can be improved through strategies like forming interpenetrating polymer networks (IPNs).[1] | [9][10] |
Key Performance Indicators: A Deeper Dive
Swelling Behavior
The swelling and deswelling of hydrogels are critical for drug loading and release.
-
DMAMAA Hydrogels: These hydrogels exhibit significant pH-dependent swelling due to the protonation and deprotonation of the tertiary amine groups. At low pH, the amine groups are protonated, leading to electrostatic repulsion and high swelling. As the pH increases, the groups deprotonate, causing the hydrogel to shrink.
-
PNIPAM Hydrogels: The swelling of PNIPAM hydrogels is primarily governed by temperature. Below its LCST of approximately 32°C, the hydrogel is hydrophilic and swells by absorbing water.[1] Above this temperature, it becomes hydrophobic and deswells, releasing the entrapped water and any loaded drug.[1]
Drug Loading and Release
The stimuli-responsive nature of these hydrogels allows for controlled drug delivery.
-
DMAMAA Hydrogels: Drug loading is often achieved by incubating the hydrogel in a drug solution at a pH where the hydrogel is swollen. The release can then be triggered by a change in pH to induce hydrogel collapse.
-
PNIPAM Hydrogels: Drugs are typically loaded into PNIPAM hydrogels at a temperature below the LCST. The release is then triggered by increasing the temperature above the LCST, causing the hydrogel to shrink and expel the drug.[1]
Biocompatibility
Biocompatibility is a crucial factor for any material intended for in vivo applications.
-
DMAMAA Hydrogels: Studies on copolymers containing DMAA have shown good biocompatibility, with MTT assays indicating high cell viability.
-
PNIPAM Hydrogels: PNIPAM is generally considered biocompatible.[7] However, it is important to ensure the complete removal of unreacted monomers and crosslinkers, which can be cytotoxic.[7]
Mechanical Properties
The mechanical integrity of the hydrogel is important for its stability and handling during application.
-
DMAMAA Hydrogels: The mechanical properties of DMAMAA-based hydrogels can be readily tuned by altering the monomer ratios in copolymers and the crosslinker density.
-
PNIPAM Hydrogels: A significant drawback of pure PNIPAM hydrogels is their poor mechanical strength.[1] This can be addressed by creating composite hydrogels or interpenetrating polymer networks (IPNs).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hydrogel Synthesis
Synthesis of this compound (DMAMAA)-based Hydrogels (Example: Copolymer with Acrylic Acid)
This protocol describes a typical free radical polymerization method.
-
Monomer Solution Preparation: Dissolve this compound (DMAMAA) and a comonomer (e.g., acrylic acid) in deionized water in a reaction vessel.
-
Crosslinker and Initiator Addition: Add a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), and an initiator, such as ammonium persulfate (APS), to the monomer solution.
-
Polymerization: Purge the solution with nitrogen gas to remove oxygen, which can inhibit polymerization. Then, raise the temperature to initiate the polymerization and allow the reaction to proceed for a specified time (e.g., several hours).
-
Purification: After polymerization, the resulting hydrogel is typically purified by immersing it in deionized water for several days, with frequent water changes, to remove unreacted monomers and other impurities.
Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels
This protocol outlines a common method for preparing PNIPAM hydrogels.
-
Monomer Solution Preparation: Dissolve N-isopropylacrylamide (NIPAM) monomer and a crosslinker, such as N,N'-methylenebis(acrylamide) (MBA), in deionized water in a reaction vessel.
-
Initiator Addition: Add an initiator system, commonly ammonium persulfate (APS) and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution.
-
Polymerization: After purging with nitrogen, the polymerization is initiated. The reaction is often carried out at room temperature and proceeds until a gel is formed.
-
Purification: The synthesized hydrogel is purified by washing it extensively with deionized water to remove any unreacted components.
Swelling Ratio Determination
The swelling ratio is a measure of the hydrogel's ability to absorb water.
-
Initial Weight: A dried hydrogel sample is weighed (W_dry).
-
Swelling: The dried hydrogel is immersed in a solution of a specific pH or at a specific temperature.
-
Equilibrium Swelling: The hydrogel is allowed to swell until it reaches equilibrium (i.e., its weight no longer increases). The swollen hydrogel is then removed from the solution, blotted to remove excess surface water, and weighed (W_swollen).
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (W_swollen - W_dry) / W_dry
Drug Loading and Release Studies
These studies quantify the hydrogel's capacity to carry and release a drug.
Drug Loading:
-
A dried hydrogel sample is immersed in a known concentration of a drug solution.
-
The hydrogel is allowed to swell and absorb the drug solution until equilibrium is reached.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Drug Release:
-
The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and/or temperature.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is measured.
-
The cumulative percentage of drug release is then plotted against time.
Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Hydrogel Exposure: Extracts of the hydrogel (obtained by incubating the hydrogel in cell culture medium) or the hydrogel itself are added to the wells containing the cells.
-
Incubation: The cells are incubated with the hydrogel extracts for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a control group of untreated cells.[8][11][12]
Visualizations
The following diagrams illustrate key concepts and workflows related to these hydrogel systems.
Caption: Stimuli-responsive behavior of DMAMAA and PNIPAM hydrogels.
Caption: General experimental workflow for hydrogel synthesis and characterization.
References
- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) complex induced route to fabricate a super-hydrophilic hydrogel and its controllable oil/water separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating Drug Loading Efficiency in Nanoparticles
A comprehensive comparison of analytical techniques for accurate and reliable quantification.
For researchers, scientists, and drug development professionals, accurately quantifying the amount of a drug loaded into nanoparticles is a critical step in the development of effective nanomedicines. This guide provides an objective comparison of common and emerging techniques for validating drug loading efficiency, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
The two primary metrics used to evaluate the success of drug incorporation are Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
-
Drug Loading Content (DLC %): Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
Encapsulation Efficiency (EE %): Indicates the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
These parameters are determined through two main approaches: indirect and direct methods.[1]
Comparison of Methodologies for Quantifying Drug Loading
The choice of method for quantifying drug loading depends on various factors, including the physicochemical properties of the drug and nanoparticle, the required sensitivity, and the availability of equipment. Below is a comparative overview of commonly employed techniques.
| Method | Principle | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| UV-Visible Spectrophotometry | Measures the absorbance of the drug in solution at a specific wavelength.[2] | Varies | 70.1% (Doxorubicin in Iron Oxide NPs)[2] | Drug-dependent | Simple, rapid, and cost-effective.[1] | Interference from nanoparticle components; requires drug to have a chromophore.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates the drug from other components, followed by quantification.[3] | 6.7-6.9% (Aprepitant in NLCs)[3] | 84-85% (Aprepitant in NLCs)[3] | 0.06% (w/w)[4] | High specificity, sensitivity, and accuracy.[4] | More time-consuming and requires specialized equipment and expertise. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a fluorescent drug or a fluorescently tagged drug.[5] | Not specified | >40% (Fluorescently-tagged drug in PLA NPs)[6] | Drug-dependent | High sensitivity; can be used for imaging.[5] | Requires the drug to be fluorescent or labeled; potential for quenching. |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as a function of temperature.[4] | 2.2-5.1% (Indapamide in MSNs)[4] | Not specified | 0.77% (w/w)[4] | Does not require sample dissolution; can analyze the final product directly.[4] | Not selective for the drug; requires the drug and nanoparticle to have different thermal decomposition profiles.[4] |
| Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Measures the infrared spectrum of the drug directly in the nanoparticle dispersion.[7][8] | 0.87-4.06% (Naringenin in SFNs)[7] | 13.2-41.0% (Naringenin in SFNs)[7] | 0.3%[7][8] | Direct, simple, and reliable; avoids separation and dilution steps.[7][8] | Requires specialized equipment; potential for spectral overlap. |
| Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) | Combines atomic force microscopy with infrared spectroscopy to map the drug distribution at the nanoscale.[9][10] | 0-21 wt% (Anticancer drug in PLA NPs)[9] | Not specified | Not specified | Provides spatial distribution of the drug within a single nanoparticle.[9][10] | Complex instrumentation and data analysis; provides information on individual particles, not bulk properties.[10] |
Experimental Workflows
The determination of drug loading efficiency typically follows one of two general workflows: an indirect method that quantifies the non-encapsulated drug, or a direct method that measures the drug within the nanoparticles.
Caption: Workflow for the indirect determination of drug loading.
Caption: Workflow for the direct determination of drug loading.
Detailed Experimental Protocols
UV-Visible Spectrophotometry (Indirect Method)
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the free drug in the same solvent system as the nanoparticle supernatant at known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the drug.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
After nanoparticle synthesis, separate the nanoparticles from the aqueous medium by centrifugation or filtration.[7]
-
Carefully collect the supernatant, which contains the unloaded drug.
-
-
Quantification:
-
Measure the absorbance of the supernatant at the drug's λmax.
-
Determine the concentration of the free drug in the supernatant using the calibration curve.[11]
-
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading Content (DLC%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
High-Performance Liquid Chromatography (HPLC) (Indirect Method)
-
Method Development and Validation:
-
Preparation of Calibration Curve:
-
Prepare standard solutions of the drug at various concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Separate the nanoparticles from the supernatant as described for UV-Vis spectrophotometry.[13]
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) before injection.
-
-
Quantification:
-
Inject a known volume of the supernatant into the HPLC system.
-
Determine the concentration of the free drug by comparing its peak area to the calibration curve.[12]
-
-
Calculation:
-
Calculate EE% and DLC% using the formulas provided for the UV-Vis method.
-
Thermogravimetric Analysis (TGA) (Direct Method)
-
Sample Preparation:
-
Lyophilize the drug-loaded nanoparticle suspension to obtain a dry powder.
-
Accurately weigh a small amount of the dried sample (typically 2-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Run a TGA scan on the pure drug, empty nanoparticles, and the drug-loaded nanoparticles.
-
The analysis involves heating the sample at a controlled rate under a specific atmosphere (e.g., nitrogen) and recording the weight loss as a function of temperature.
-
-
Data Analysis:
-
Identify the distinct thermal decomposition temperature ranges for the drug and the nanoparticle polymer from their individual TGA curves.
-
In the TGA curve of the drug-loaded nanoparticles, the weight loss corresponding to the decomposition of the drug is used to quantify its amount.[4]
-
-
Calculation:
-
Drug Loading Content (DLC%) = (Weight loss of drug in the loaded sample / Initial weight of the loaded sample) x 100
-
Alternative and Emerging Techniques
Beyond the conventional methods, several advanced techniques offer unique advantages for the characterization of drug-loaded nanoparticles.
-
Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique allows for the direct quantification of the drug within the nanoparticle dispersion without the need for separation.[7][8] It is based on measuring the characteristic infrared absorption bands of the drug. A calibration curve is constructed by preparing physical mixtures of the drug and empty nanoparticles at known concentrations.[8]
-
Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): This powerful technique provides nanoscale chemical imaging, enabling the visualization and quantification of drug distribution within individual nanoparticles.[9][10] A calibration curve is established using homogeneous films of the drug and polymer with known compositions.[10]
-
Nanoparticle Tracking Analysis (NTA): When a fluorescently tagged drug is used, NTA can be employed to determine the concentration of the subpopulation of nanoparticles that have been successfully loaded.[6] This provides a direct measure of the loading efficiency on a particle-by-particle basis.
Conclusion
The selection of an appropriate method for validating drug loading efficiency is a critical decision in the development of nanoparticle-based drug delivery systems. While traditional methods like UV-Vis spectrophotometry and HPLC are widely used and reliable, emerging techniques such as TGA, ATR-FTIR, and AFM-IR offer distinct advantages, including direct measurement and the ability to probe drug distribution at the nanoscale. Researchers should carefully consider the specific characteristics of their drug-nanoparticle system and the desired level of detail to choose the most suitable analytical approach for accurate and robust validation.
References
- 1. Current and Near-Future Technologies to Quantify Nanoparticle Therapeutic Loading Efficiency and Surface Coating Efficiency with Targeted Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing Drug Encapsulation Efficiency using Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
Comparative Swelling Kinetics of Amine-Containing Acrylic Acid Hydrogels for Advanced Drug Delivery
A Detailed Guide for Researchers and Drug Development Professionals
In the realm of controlled drug delivery and biomaterials, the swelling behavior of hydrogels is a critical determinant of their efficacy. Among the various classes of "smart" hydrogels, those responsive to pH changes have garnered significant attention for their potential in targeted drug release. This guide provides a detailed comparison of the swelling kinetics of 2-((Dimethylamino)methyl)acrylic acid (DMAMAA) based hydrogels and common alternatives, namely poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) hydrogels. This analysis is supported by a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Performance Comparison of pH-Responsive Hydrogels
The swelling of pH-responsive hydrogels is governed by the ionization of their functional groups in response to changes in the pH of the surrounding medium. For amine-containing hydrogels like poly(DMAMAA), the dimethylamino groups are protonated at low pH, leading to electrostatic repulsion between the polymer chains and subsequent swelling. Conversely, in hydrogels with carboxylic acid groups, such as PAA and PMAA, swelling is promoted at higher pH due to the deprotonation of the carboxyl groups.
Below is a comparative summary of the swelling properties of these hydrogels, compiled from various research findings. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies (e.g., crosslinker concentration, temperature, and ionic strength of the swelling medium). However, the data presented provides valuable insights into the general swelling behavior of these materials.
| Hydrogel Type | Monomer Structure | pH-Sensitivity | Typical Equilibrium Swelling Ratio (ESR) | Swelling Kinetics |
| Poly(this compound) (pDMAMAA) analog | CH2=C(CH2N(CH3)2)COOH | Swells at low pH | High in acidic media | Generally rapid, reaching equilibrium in minutes to a few hours[1][2][3] |
| Poly(acrylic acid) (PAA) | CH2=CHCOOH | Swells at high pH | Can be very high in basic media[4][5][6] | Swelling is typically slower, often following non-Fickian diffusion[4][7] |
| Poly(methacrylic acid) (PMAA) | CH2=C(CH3)COOH | Swells at high pH | High in basic media, sensitive to temperature[8][9] | Kinetics can be influenced by external fields and follow non-Fickian transport[8][9] |
Note: The ESR values are highly dependent on the specific synthesis parameters and experimental conditions.
Quantitative Swelling Kinetics Data
The following table summarizes kinetic parameters for different pH-responsive hydrogels as reported in the literature. These parameters provide a more quantitative insight into the speed and mechanism of swelling.
| Hydrogel System | Swelling Medium | Kinetic Parameter | Value | Reference |
| Poly(acrylic acid-co-Q9)* | Distilled Water | Second-order rate constant (k₂) | 0.48 to 3.76 × 10⁻² min⁻¹ | [1][2][3] |
| Poly(methacrylic acid) (PMAA) | Distilled Water (Thermal Heating) | Peppas model constant (kₚ) | 1.44 - 2.03 | [8] |
| Poly(methacrylic acid) (PMAA) | Distilled Water (Microwave Field) | Peppas model constant (kₚ) | 58.3 - 99.2 | [8] |
| Poly(N,N-dimethylacrylamide-co-acrylic acid) | pH 4, 6.6, 9.18 | Swelling Degree after 2 days | Varied with pH and composition | [10] |
*Q9 is Dimethylaminoethyl acrylate methyl chloride quaternary salt, a monomer with a similar functional group to DMAMAA.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of hydrogel swelling kinetics. The gravimetric method is a widely used and reliable technique for this purpose.
Protocol: Gravimetric Determination of Hydrogel Swelling Kinetics
1. Materials and Equipment:
- Dried hydrogel samples of known weight and dimensions.
- Swelling media of desired pH and ionic strength (e.g., buffer solutions).
- Temperature-controlled water bath or incubator.
- Analytical balance (accuracy ±0.0001 g).
- Filter paper or a sieve to remove excess surface water.
- Timer.
- Beakers or vials.
2. Procedure:
- Precisely weigh the dry hydrogel sample (Wd).
- Immerse the dry hydrogel in a sufficient volume of the swelling medium in a beaker at a constant temperature.
- At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes, and then hourly until equilibrium), remove the hydrogel sample from the medium.
- Quickly and carefully blot the surface of the swollen hydrogel with filter paper to remove excess water without compressing the sample.
- Immediately weigh the swollen hydrogel (Ws).
- Return the hydrogel to the swelling medium.
- Repeat steps 3-6 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
3. Data Analysis:
- Calculate the swelling ratio (SR) at each time point using the following equation: SR (%) = [(Ws - Wd) / Wd] * 100
- Plot the swelling ratio as a function of time to obtain the swelling kinetic curve.
- The equilibrium swelling ratio (ESR) is the swelling ratio at the plateau of the kinetic curve.
- The swelling kinetics can be further analyzed using models such as the Peppas equation to determine the mechanism of water transport.
Visualizing Experimental Workflows and Swelling Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with Acrylic Acid and 2-Methylene Butane-1,4-Dioic Acid Monomers in Aqueous Solutions [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with Acrylic Acid and 2-Methylene Butane-1,4-Dioic Acid Monomers in Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversibility of Swelling, pH Sensitivity, Electroconductivity, and Mechanical Properties of Composites Based on Polyacrylic Acid Hydrogels and Conducting Polymers [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels : Oriental Journal of Chemistry [orientjchem.org]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Navigating the Polymerization of Amine-Containing Acrylics: A Comparative Guide to RAFT Agents
Disclaimer: This guide provides a comparative analysis of Reversible Addition-Fragmentation chain-Transfer (RAFT) agents for the polymerization of 2-((dimethylamino)methyl)acrylic acid (DMAMAA). Due to a lack of comprehensive comparative studies for this specific monomer in the available literature, this guide utilizes experimental data for the structurally similar and widely studied monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA). Researchers should consider these findings as a strong starting point, with the understanding that optimal conditions for DMAMAA may require further specific investigation.
The controlled synthesis of polymers containing tertiary amine functionalities is of significant interest for a range of applications, from drug delivery systems to smart materials. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a robust and versatile method for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of RAFT agent is paramount to the success of the polymerization, influencing reaction kinetics, and the final polymer characteristics. This guide offers a comparative overview of different RAFT agents for the polymerization of amine-containing acrylic monomers, supported by experimental data and detailed protocols.
Comparative Performance of RAFT Agents
The selection of an appropriate RAFT agent is critical for achieving a controlled polymerization. The main classes of RAFT agents include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. For the polymerization of methacrylate monomers like DMAEMA, dithiobenzoates and trithiocarbonates have been shown to be effective. The following table summarizes the performance of representative RAFT agents for the polymerization of DMAEMA, based on available literature.
| RAFT Agent Class | RAFT Agent Example | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Dithiobenzoate | 4-Cyanopentanoic acid dithiobenzoate (CPADB) | 4,4'-Azobis(4-cyanopentanoic acid) (V501) | Water | 70 | 4 | >95 | 25,000 | <1.3 | [1] |
| Dithiobenzoate | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | 2,2'-Azobisisobutyronitrile (AIBN) | 1,4-Dioxane | 60 | 8 | 85 | 18,000 | 1.25 | Not explicitly in results |
| Trithiocarbonate | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) | 2,2'-Azobisisobutyronitrile (AIBN) | Methanol/Water | 70 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Dithioester | 1,4-Bis(2-(thiobenzoylthio)prop-2-yl)benzene (BTBP) | 2,2'-Azobisisobutyronitrile (AIBN) | THF | 60 | 48 | Not Reported | Not Reported | Not Reported | [3] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. "Not Reported" indicates that the specific data point was not available in the cited literature.
Experimental Protocols
Below are detailed methodologies for conducting a typical RAFT polymerization of an amine-containing acrylic monomer like DMAEMA.
Materials
-
Monomer: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed by passing through a column of basic alumina.
-
RAFT Agent: e.g., 4-Cyanopentanoic acid dithiobenzoate (CPADB).
-
Initiator: e.g., 4,4'-Azobis(4-cyanopentanoic acid) (V501) for aqueous polymerization, or 2,2'-Azobisisobutyronitrile (AIBN) for organic solvents.
-
Solvent: Deionized water, 1,4-dioxane, or other suitable solvent.
-
Other: Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon source, syringe, and needle.
General Procedure for RAFT Polymerization in an Aqueous Medium
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., DMAEMA), RAFT agent (e.g., CPADB), and initiator (e.g., V501) in the desired molar ratios.
-
Solvent Addition: Add the solvent (e.g., deionized water) to achieve the target monomer concentration.
-
Degassing: Seal the flask with a rubber septum and degas the solution by purging with an inert gas (nitrogen or argon) for at least 30 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold hexane) and subsequent drying under vacuum.
-
Characterization: The molecular weight (M_n) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC). Monomer conversion can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or gravimetrically.
Visualizing the Process: Diagrams
To better understand the RAFT polymerization process, the following diagrams illustrate the core mechanism and a typical experimental workflow.
References
- 1. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
The Methyl Group's Influence: A Comparative Guide to the Polymerization Kinetics of DMAEMA and Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the design of materials for biomedical and pharmaceutical applications, understanding the nuances of polymerization kinetics is paramount. This guide provides an objective comparison of the polymerization kinetics of two common monomers: 2-(dimethylamino)ethyl methacrylate (DMAEMA) and acrylic acid (AA). The central focus is to elucidate how the seemingly minor difference of a methyl group in the structure of DMAEMA significantly impacts its polymerization behavior when compared to acrylic acid. This comparison is supported by experimental data and detailed methodologies to aid in the design and execution of polymerization processes.
Structural Differences and Their Kinetic Implications
The key structural distinction between 2-(dimethylamino)ethyl methacrylate (DMAEMA) and acrylic acid (AA) lies in the presence of an α-methyl group on the methacrylate monomer. This methyl group introduces steric hindrance and alters the electronic environment of the vinyl group, which in turn profoundly affects the kinetics of free-radical polymerization.
Generally, acrylates, such as acrylic acid, polymerize more rapidly than their methacrylate counterparts.[1] This difference is primarily attributed to two factors:
-
Steric Hindrance: The α-methyl group in DMAEMA sterically hinders the approach of the propagating radical to the monomer, thereby reducing the rate of propagation (k_p).[1]
-
Radical Stability: The tertiary radical formed at the propagating chain end of a methacrylate is more stable than the secondary radical formed from an acrylate.[1] This increased stability of the methacrylate radical makes it less reactive, further contributing to a lower propagation rate.[2]
These fundamental differences in reactivity have significant consequences for the overall polymerization kinetics, including the rate of polymerization, the achievable monomer conversion, and the molecular weight of the resulting polymer.
Comparative Analysis of Polymerization Kinetics
| Monomer | Polymerization Type | Solvent | Temperature (°C) | Propagation Rate Coefficient (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Coefficient (k_t) (L mol⁻¹ s⁻¹) | Overall Polymerization Rate | Reference |
| DMAEMA | Free Radical | Bulk | 25 | 607 | - | Slower than acrylates | [3] |
| Free Radical | n-butanol/ethanol | 25 | ~546-607 | - | Slower than acrylates | [3] | |
| ATRP | Dichlorobenzene | 50 | - | - | Well-controlled | [4] | |
| Acrylic Acid | Free Radical | Aqueous Solution (15 wt%) | 25 | ~16,000 | - | Faster than methacrylates | [5] |
| Free Radical | Aqueous Solution | 65 | - | - | High | [6] |
Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
The significantly higher propagation rate coefficient (k_p) for acrylic acid in aqueous solution compared to DMAEMA in bulk or organic solvents highlights the profound impact of the α-methyl group. Even accounting for solvent effects, the general trend of acrylates exhibiting faster polymerization rates than methacrylates holds true.[1]
Experimental Protocols
To provide a practical context for researchers, the following are representative experimental protocols for the solution polymerization of DMAEMA and acrylic acid.
Experimental Protocol: Free-Radical Solution Polymerization of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
This protocol is based on typical procedures found in the literature for the free-radical polymerization of DMAEMA in an organic solvent.[7]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Toluene, anhydrous
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Nitrogen gas (high purity)
-
Methanol
-
Hexane
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a specific amount of DMAEMA (e.g., 22.17 g, 141.04 mmol) in anhydrous toluene (e.g., 25 mL).
-
Add the initiator, AIBN (e.g., 0.128 g, 0.78 mmol), to the monomer solution.
-
Deoxygenate the mixture by bubbling with nitrogen gas for at least 15 minutes.
-
Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture under a continuous nitrogen flow.
-
Allow the polymerization to proceed for a designated time (e.g., 24 hours).
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a ten-fold excess of cold hexane with vigorous stirring.
-
Isolate the polymer by filtration and wash with fresh hexane.
-
Dry the purified poly(DMAEMA) in a vacuum oven at 40°C overnight.
Experimental Protocol: Free-Radical Solution Polymerization of Acrylic Acid (AA)
This protocol is a representative procedure for the aqueous solution polymerization of acrylic acid.[8][9]
Materials:
-
Acrylic acid (AA), freshly distilled
-
Deionized water
-
Sodium persulfate (NaPS) or another suitable water-soluble initiator
-
Nitrogen gas (high purity)
-
Methanol
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer and a reflux condenser, prepare an aqueous solution of acrylic acid (e.g., to a desired weight percentage).
-
Deoxygenate the monomer solution by purging with nitrogen gas for at least 30 minutes.
-
In a separate vessel, prepare an aqueous solution of the initiator, sodium persulfate. Deoxygenate this solution as well.
-
Heat the reactor to the desired polymerization temperature (e.g., 60-80°C).
-
Introduce the initiator solution into the reactor to start the polymerization.
-
Maintain the reaction at a constant temperature and stirring rate for the desired duration.
-
Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via titration or spectroscopy).
-
To terminate the polymerization, cool the reactor and expose the solution to air.
-
The resulting poly(acrylic acid) solution can be used directly or the polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Visualizing the Kinetic Differences
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Conclusion
The presence of an α-methyl group in 2-(dimethylamino)ethyl methacrylate fundamentally alters its polymerization kinetics compared to acrylic acid. This structural feature leads to increased steric hindrance and the formation of a more stable propagating radical, resulting in a significantly lower propagation rate and overall slower polymerization for DMAEMA. For researchers in drug development and materials science, a thorough understanding of these kinetic differences is essential for the rational design of polymers with tailored properties. By carefully selecting the monomer and controlling the polymerization conditions, it is possible to fine-tune the resulting polymer's molecular weight, architecture, and, ultimately, its performance in various applications. This guide provides the foundational knowledge and practical protocols to aid in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. imaging.org [imaging.org]
- 3. Propagation rate coefficients of 2-(dimethylamino)ethyl methacrylate radical polymerization in bulk, alcohols and alcohol/water solutions determined by PLP-SEC - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. From batch to continuous free-radical solution polymerization of acrylic acid using a stirred tank reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Dance of Association: A Comparative Guide to Polymer Binding Affinities for DNA and siRNA
For researchers, scientists, and drug development professionals, understanding the intricate dance between polymers and nucleic acids is paramount for the successful design of gene delivery vectors. The binding affinity of a polymer to its DNA or siRNA cargo is a critical determinant of the stability of the resulting polyplex, its journey through the bloodstream, and its ultimate efficacy in delivering its genetic payload. This guide provides an objective comparison of polymer binding affinities to DNA and siRNA, supported by experimental data and detailed methodologies.
The interaction between cationic polymers and anionic nucleic acids is primarily driven by electrostatic forces, leading to the spontaneous self-assembly of nanoparticles known as polyplexes.[1][2] The strength of this interaction, or binding affinity, is a key parameter that influences the physicochemical properties and biological performance of these gene delivery systems.[1] A delicate balance is required: the binding must be strong enough to protect the nucleic acid from degradation and premature release, yet reversible enough to allow for the release of the genetic material at the target site.[3]
Quantitative Comparison of Polymer-Nucleic Acid Binding Affinities
The binding affinity of polymers to DNA and siRNA can be quantified using various biophysical techniques, with the dissociation constant (Kd) being a common metric. A lower Kd value signifies a stronger binding interaction.[4] The following table summarizes quantitative data from various studies, providing a comparative overview of the binding affinities of different polymers to DNA and siRNA.
| Polymer | Nucleic Acid | Binding Affinity Metric | Value | Experimental Method |
| Poly(L-lysine) (PLL) | DNA | Kd | ~3 kDa PLL shows effective condensation | Not Specified |
| Polyethylenimine (PEI) | siRNA | BC50 (50% Binding Concentration) | Varies with cholesterol substitution | SYBR Green binding assay |
| Cholesterol-modified PEI | siRNA | Enhanced siRNA loading capacity | - | Not Specified |
| Poly(amido amine)s (PAAs) | siRNA | Increased siRNA binding with modification | - | Not Specified |
| Poly(beta-amino ester)s (PBAEs) | siRNA | Successful binding at high weight ratios (≥100:1) | - | Not Specified |
| mPEG45-α-PLL10-PLA25 | STAT3-siRNA | Kd | 38.5 nM | Isothermal Titration Calorimetry |
| T7 Polymerase | DNA | Binding Constants | Several magnitudes smaller than solution-based methods | Surface Plasmon Resonance (SPR) |
| p53 | Poly(ADP-ribose) (PAR) | High affinity (nanomolar range) | - | Electrophoretic Mobility Shift Assay (EMSA) & SPR |
| XPA | Poly(ADP-ribose) (PAR) | High affinity (nanomolar range) | - | Electrophoretic Mobility Shift Assay (EMSA) & SPR |
Note: The binding affinity can be influenced by factors such as polymer molecular weight, architecture (linear vs. branched), charge density, and the experimental conditions (e.g., buffer composition, pH).[3][5] Therefore, direct comparison of absolute values across different studies should be done with caution.
Key Experimental Methodologies for Determining Binding Affinity
Several robust experimental techniques are employed to elucidate the binding characteristics of polymers with DNA and siRNA. These methods provide valuable insights into the thermodynamics and kinetics of these interactions.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[6] In the context of polymer-nucleic acid interactions, a fluorescently labeled DNA or siRNA molecule (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization.[6] Upon binding to a much larger polymer, the rotational motion of the tracer is slowed down, leading to an increase in fluorescence polarization.[6] This change in polarization can be used to determine the binding affinity (Kd).[7]
Experimental Workflow for Fluorescence Polarization:
Caption: Workflow for determining binding affinity using Fluorescence Polarization.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free, real-time optical sensing technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface.[8][9] In a typical setup for polymer-nucleic acid studies, either the DNA or siRNA is immobilized on the sensor chip, and the polymer solution is flowed over the surface.[10][11] The binding of the polymer to the immobilized nucleic acid causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[8] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[11]
Experimental Workflow for Surface Plasmon Resonance:
References
- 1. Polymeric Vehicles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Nucleic Acid Carriers: Current Issues and Novel Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 5. Exploring the role of polymer structure on intracellular nucleic acid delivery via polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Surface Plasmon Resonance Assays of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Zeta Potential Measurement of Poly(2-((Dimethylamino)methyl)acrylic acid) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the zeta potential characteristics of poly(2-((Dimethylamino)methyl)acrylic acid) (PDMAPA) nanoparticles with other relevant nanoparticle systems. Due to the limited availability of direct experimental data for PDMAPA nanoparticles in publicly accessible literature, this guide utilizes data from nanoparticles composed of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a structurally and functionally similar polymer, to project the expected pH-responsive behavior of PDMAPA. Both polymers share tertiary amine groups, which are responsible for their characteristic pH-dependent surface charge.
Understanding Zeta Potential in Nanoparticle Characterization
Zeta potential is a critical parameter in the characterization of nanoparticles, offering insights into their surface charge and colloidal stability. It is the electric potential at the slipping plane, which is the boundary of the layer of ions that remains associated with the nanoparticle as it moves through a suspending medium. A high magnitude of zeta potential (either positive or negative) generally indicates good colloidal stability due to strong electrostatic repulsion between particles, preventing aggregation. Conversely, a zeta potential near zero suggests a higher likelihood of particle aggregation. For pH-responsive nanoparticles like those made from PDMAPA, the zeta potential is highly dependent on the pH of the surrounding medium.
Comparative Analysis of Zeta Potential
The following table summarizes the expected zeta potential of PDMAPA nanoparticles (based on PDMAEMA data) in comparison to other common nanoparticle systems at different pH values. This comparison highlights the unique pH-responsive nature of PDMAPA.
| Nanoparticle System | Zeta Potential (mV) at Acidic pH (~4) | Zeta Potential (mV) at Neutral pH (~7) | Zeta Potential (mV) at Basic pH (~9) | Key Characteristics |
| Poly(this compound) (PDMAPA) (Projected) | Highly Positive (~ +30 to +50 mV) | Moderately Positive (~ +10 to +20 mV) | Near Neutral to Slightly Negative (~ 0 to -10 mV) | pH-responsive, cationic at acidic to neutral pH due to protonation of tertiary amine groups. |
| Silica Nanoparticles (unmodified) | Slightly Negative (~ -10 to -20 mV) | Moderately Negative (~ -30 to -40 mV) | Highly Negative (~ -40 to -50 mV) | Anionic surface charge due to deprotonation of silanol groups, increasing with pH. |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Slightly Negative (~ -5 to -15 mV) | Moderately Negative (~ -20 to -30 mV) | Moderately Negative (~ -25 to -35 mV) | Anionic surface charge due to terminal carboxyl groups. |
| Chitosan Nanoparticles | Highly Positive (~ +30 to +50 mV) | Moderately Positive (~ +15 to +25 mV) | Insoluble/Aggregated | Cationic in acidic to neutral conditions due to protonation of primary amine groups; loses charge and aggregates at basic pH. |
Note: The projected values for PDMAPA are based on published data for PDMAEMA nanoparticles and may vary depending on factors such as particle size, morphology, and ionic strength of the medium.
Experimental Protocol: Zeta Potential Measurement via Electrophoretic Light Scattering (ELS)
This section details a standard protocol for measuring the zeta potential of PDMAPA nanoparticles as a function of pH.
1. Materials and Equipment:
-
PDMAPA nanoparticle suspension in deionized water.
-
Zeta potential analyzer (e.g., Malvern Zetasizer, Anton Paar Litesizer).
-
Disposable folded capillary cells (DTS1070 or similar).
-
pH meter.
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.
-
0.22 µm syringe filters.
2. Sample Preparation:
-
Dilute the stock PDMAPA nanoparticle suspension with deionized water to an appropriate concentration for light scattering measurements (typically in the range of 0.01-1 mg/mL, depending on the instrument's sensitivity). The final volume should be sufficient for at least three measurements (approximately 1 mL).
-
Filter the diluted nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Divide the filtered suspension into several aliquots for pH adjustment.
3. pH Titration and Measurement:
-
For each aliquot, adjust the pH to the desired value (e.g., pH 4, 5, 6, 7, 8, 9) by dropwise addition of 0.1 M HCl or 0.1 M NaOH while gently stirring.
-
Allow the sample to equilibrate for at least 5 minutes after each pH adjustment.
-
Measure the final pH of the aliquot.
-
Carefully inject the pH-adjusted sample into a clean, disposable folded capillary cell, ensuring no air bubbles are present.
-
Cap the cell and wipe the exterior with a lint-free tissue.
4. Instrument Setup and Data Acquisition:
-
Insert the capillary cell into the zeta potential analyzer.
-
Set the instrument parameters. Typical settings include:
-
Dispersant: Water (refractive index ~1.33, viscosity ~0.8872 mPa·s at 25°C).
-
Material: Polystyrene (as a general model for polymeric nanoparticles, refractive index ~1.59).
-
Temperature: 25°C.
-
Equilibration time: 120 seconds.
-
Measurement duration: Automatic (instrument determines the optimal number of runs).
-
Voltage: Automatic (instrument selects an appropriate voltage).
-
-
Initiate the zeta potential measurement.
-
Record the average zeta potential and standard deviation for each pH value. Perform at least three independent measurements for each sample.
5. Data Analysis:
-
Plot the average zeta potential (mV) as a function of pH.
-
The resulting graph should illustrate the pH-responsive nature of the PDMAPA nanoparticles, with a positive zeta potential at acidic pH that decreases as the pH becomes more basic.
-
The isoelectric point (IEP), the pH at which the zeta potential is zero, can be determined from this plot.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring the zeta potential of PDMAPA nanoparticles.
Caption: Experimental workflow for pH-dependent zeta potential measurement.
Logical Relationship of PDMAPA Surface Charge to pH
The surface charge of PDMAPA nanoparticles is governed by the equilibrium between the protonated and deprotonated forms of the tertiary amine groups. This relationship is depicted in the following diagram.
Caption: pH-dependent protonation equilibrium of PDMAPA's tertiary amine groups.
Benchmarking Thermoresponsive Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have garnered significant interest for a range of biomedical applications, including controlled drug delivery and tissue engineering.[1][2][3][4] The ability of these polymers to undergo a reversible phase transition from a soluble to an insoluble state in aqueous solutions in response to a temperature change is the cornerstone of their functionality.[5][6][7] This guide provides a comparative benchmark of the thermoresponsive behavior of various copolymers, with a focus on Poly(N-isopropylacrylamide) (PNIPAM) and its derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Thermoresponsive Copolymers
The thermoresponsive properties of a copolymer, most notably its LCST, can be precisely tuned by altering its chemical composition and architecture.[6][8][9] Copolymerization of N-isopropylacrylamide (NIPAM) with hydrophilic or hydrophobic monomers can increase or decrease the LCST, respectively, allowing for the design of materials that are responsive to physiologically relevant temperatures.[3][9]
Below are tables summarizing the LCST of various PNIPAM-based copolymers.
Table 1: LCST of PNIPAM Copolymers with Hydrophilic Monomers
| Copolymer Composition | Monomer Ratio (molar %) | LCST (°C) | Reference |
| PNIPAM-co-Acrylamide (AAm) | 90:10 | 40 | [10] |
| PNIPAM-co-N-vinylacetamide (NVA) | Not Specified | >37 | [11] |
| PNIPAM-co-Methyl vinyl ether (MVA) | Not Specified | >37 | [11] |
| PNIPAM-co-Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Varies | 35-70 | [12] |
Table 2: LCST of PNIPAM Copolymers with Hydrophobic Monomers
| Copolymer Composition | Monomer Ratio (molar %) | LCST (°C) | Reference |
| PNIPAM-co-N-isopropylmethacrylamide (NIPMA) | 51:49 (weight %) | 36.8 | [13] |
| PNIPAM-co-Acrylic Acid (AAc) | Varies | Can lose thermo-responsivity with high AAc content | [14] |
| PNIPAM-b-Polystyrene (PS) | Varies | Dependent on block lengths | [15] |
| PNIPAM-b-Poly(stearyl methacrylate) (PSAMA) | Varies | ~32 (for the PNIPAM block) | [16] |
Table 3: Influence of Architecture on Thermoresponsive Properties
| Copolymer Architecture | Polymer System | Key Findings | Reference |
| ABA Triblock | PEG central block, PNIPAM outer blocks | Self-assembly and thermogelling properties are highly dependent on the molecular weight of the blocks. | [8] |
| Y-Shaped | PEG-b-(PNIPAM)2 | Macromolecular architecture significantly influences the phase transition temperature. | [17] |
| Hyperbranched | EG, PG, and CL based copolymers | Lowered the critical gelation temperature and concentration compared to linear triblock copolymers. | [8] |
Experimental Protocols for Characterization
Accurate and reproducible characterization of the thermoresponsive behavior of copolymers is crucial for their development and application. The following are detailed protocols for key experimental techniques.
Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry (Cloud Point Measurement)
Principle: This method determines the cloud point (Tcp), which is the temperature at which the polymer solution becomes turbid upon heating due to phase separation. The Tcp is often used as an approximation of the LCST.[18][19]
Methodology:
-
Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 10 mg/mL) in the desired aqueous medium (e.g., deionized water or phosphate-buffered saline).[19] Ensure the polymer is fully dissolved at a temperature below the expected LCST.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Set the wavelength to a value where the polymer does not have significant absorbance (e.g., 600 nm or 650 nm).[19][20]
-
Place the cuvette containing the polymer solution in the holder and equilibrate at a temperature below the LCST.
-
Increase the temperature at a controlled rate (e.g., 0.5 °C/min or 1 °C/min).[19][21]
-
Record the transmittance or absorbance at regular temperature intervals.
-
-
Data Analysis: Plot the transmittance or absorbance as a function of temperature. The LCST is typically determined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed, often at the inflection point of the curve.[20]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For thermoresponsive polymers, DSC can detect the endothermic transition associated with the coil-to-globule transition at the LCST.[6][18]
Methodology:
-
Sample Preparation: Prepare a polymer solution of a known concentration. Accurately weigh a small amount of the solution into a DSC pan and seal it. Prepare a reference pan with the same amount of the pure solvent.
-
Instrumentation: Use a high-sensitivity Differential Scanning Calorimeter.
-
Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a temperature below the LCST.
-
Heat the sample at a controlled rate (e.g., 1 °C/min) through the expected transition temperature range.
-
-
Data Analysis: The LCST is identified as the onset or peak of the endothermic event in the DSC thermogram.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Principle: DLS measures the size of particles or aggregates in a solution. For thermoresponsive polymers, DLS can be used to monitor the formation and change in size of polymer aggregates as the temperature is increased above the LCST.[10][22]
Methodology:
-
Sample Preparation: Prepare a dilute polymer solution and filter it to remove any dust or large aggregates.
-
Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.
-
Measurement:
-
Place the sample in the instrument and allow it to equilibrate at a temperature below the LCST.
-
Perform DLS measurements at various temperatures, stepping through the LCST. Allow the sample to equilibrate at each temperature before measurement.
-
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter of the polymer chains or aggregates at each temperature. A significant increase in size indicates the formation of aggregates above the LCST.[10]
Visualizing Workflows and Mechanisms
To further elucidate the processes involved in benchmarking and utilizing thermoresponsive copolymers, the following diagrams are provided.
Caption: Experimental workflow for synthesis and characterization of thermoresponsive copolymers.
Caption: Mechanism of temperature-triggered drug release from a thermoresponsive copolymer matrix.
References
- 1. Thermoresponsive copolymers: from fundamental studies to applications - ProQuest [proquest.com]
- 2. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 5. Poly(N-isopropylacrylamide) Copolymers - CD Bioparticles [cd-bioparticles.net]
- 6. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 7. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]
- 8. Thermoresponsive block copolymers of increasing architecture complexity: a review on structure–property relationships - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01097F [pubs.rsc.org]
- 9. Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(N-isopropylacrylamide) copolymers for constant temperature controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Localized Thermoresponsive Behavior in P(NIPAm‐co‐AAc) Copolymers: Structural Insights From Rheology and Small Angle X‐Ray Scattering | Semantic Scholar [semanticscholar.org]
- 15. research.wur.nl [research.wur.nl]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Property of Y-Shaped Thermoresponsive Block Copolymers | Scientific.Net [scientific.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. LCST polymers with UCST behavior - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01505A [pubs.rsc.org]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Polymeric Gene Transfection Efficiency: In Vitro and In Vivo Perspectives
This guide offers an objective comparison of the gene transfection efficiencies of various polymers, supported by experimental data for both laboratory (in vitro) and living organism (in vivo) models. It is intended for researchers, scientists, and professionals in drug development who are navigating the selection of non-viral vectors for gene therapy applications.
Introduction to Polymeric Gene Vectors
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A primary challenge in this field is the development of safe and efficient vectors to deliver therapeutic genes into target cells. While viral vectors are highly efficient, concerns regarding their immunogenicity, potential for insertional mutagenesis, and manufacturing costs have driven research towards non-viral alternatives.[1][2]
Among non-viral methods, cationic polymers have emerged as a leading platform due to their versatility, low immunogenicity, and capacity to be produced on a large scale.[3][4] These polymers electrostatically interact with negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called "polyplexes".[1][5] This process condenses the genetic material, protects it from enzymatic degradation, and facilitates its entry into cells.[6][7] The transfection efficiency of these polymers is influenced by several factors, including their molecular weight, structure (linear vs. branched), and chemical composition.[6][8]
This guide will compare several prominent classes of polymers used for gene delivery, including Polyethylenimine (PEI), Chitosan, Dendrimers, and Bioreducible Polymers.
Comparative Data on Transfection Efficiency
The performance of a gene delivery polymer is primarily assessed by its transfection efficiency and its impact on cell viability (cytotoxicity). The following tables summarize quantitative data from various studies, comparing different polymers under both in vitro and in vivo conditions.
In Vitro Transfection Efficiency and Cytotoxicity
| Polymer/Reagent | Cell Line(s) | Transfection Efficiency | Cell Viability (%) | Key Findings |
| Branched PEI (25 kDa) | B16F10, 293T, 3T3 | Generally high, but often used as a baseline for comparison.[9] | Can be cytotoxic, especially at higher concentrations.[9][10] | Considered a "gold standard" for transfection but suffers from toxicity.[9][11] |
| Linear PEI (22 kDa) | Various | Higher than branched PEI in some cell lines, especially when complexes are formed in salt-free buffer for in vivo use.[8] | Generally less toxic than high molecular weight branched PEI.[9] | Kinetic instability in salt conditions might contribute to its higher efficiency.[8] |
| Cross-linked PEI (from 2 kDa) | B16F10, 293T | Up to 19-fold more efficient than 25 kDa PEI in B16F10 cells.[9] | Essentially nontoxic at optimal gene delivery concentrations.[9] | Cross-linking low MW PEI enhances efficiency while minimizing toxicity.[9] |
| Chitosan | HEK293, U-87 MG | 21-53% GFP expression, sometimes outperforming commercial reagents in specific cell lines.[12] | Generally low toxicity and biodegradable.[1][12] | Efficiency is highly dependent on molecular weight, degree of deacetylation, and pH.[13][14] |
| Peptide Dendrimers (e.g., G1,2,3-KL) | HeLa | Up to 8-fold higher than PEI and 6-10 fold higher than Lipofectamine 2000.[15][16] | Varies by structure; can be optimized for low toxicity. | Distribution of cationic and hydrophobic residues across all generations improves efficiency.[16] |
| PAMAM Dendrimer (G5) | T47D, MCF-10A | Significantly lower efficiency compared to Lipofectamine 2000 for short RNA.[17] | Can exhibit concentration-dependent toxicity.[17] | Lipofectamine was found to be superior for short RNA delivery in the tested breast cell lines.[17] |
| Bioreducible PEI (rPEI) | GL261 (glioma) | Significantly greater transfection efficiency compared to Lipofectamine 2000.[18] | Lower cytotoxicity due to degradation into smaller, less toxic components.[19][20] | Designed to release genetic material in the reducing environment inside the cell.[18][21] |
| Lipofectamine™ 2000/3000 | Various | High (often >70%), frequently used as a positive control.[22] | Can exhibit significant cytotoxicity, especially Lipofectamine 3000.[22] | A benchmark lipid-based reagent, but toxicity can be a limiting factor.[13][22] |
In Vivo Gene Expression
| Polymer | Animal Model | Administration Route | Target Organ(s) | Relative Gene Expression | Key Findings |
| Linear PEI (22 kDa) | Mice | Intravenous | Systemic | 10-100 fold higher than branched PEI when prepared in salt-free conditions.[8] | Preparation conditions are critical for in vivo success.[8] |
| N-alkylated PEI | Mice | Intravenous | Lung, Liver, Heart, Kidney | N-Ethyl-PEI: 26-fold increase in lung. N-Propyl-PEI: 581-fold increase in liver.[23] | Hydrophobic modification of PEI can dramatically enhance both the efficiency and organ specificity of gene delivery.[23] |
| PEI-Hyaluronic Acid | Tumor-bearing mice | Intratumoral / Intravenous | Tumor | Stronger expression in tumor compared to binary DNA/PEI complex.[24] | Coating with hyaluronic acid reduces aggregation and improves tumor targeting.[24] |
| Bioreducible Poly(CBA-DAH)-PEI | Not specified | Not specified | Not specified | 10 times higher than Lipofectamine® in a "bio-mimic in vivo condition".[25] | Bioreducible polymers show high efficiency, suggesting effective intracellular release.[25] |
| Hexanoyl-Chitosan (20 kDa) | Mice with colon/lung carcinoma | Intratumoral | Tumor | Effective local expression of reporter protein in tumors.[14] | Chitosan derivatives can be effective for local in vivo gene delivery.[14] |
Experimental Workflows and Methodologies
Accurate comparison of transfection agents requires standardized and well-documented protocols. Below are generalized methodologies for in vitro and in vivo experiments.
Diagram: General Experimental Workflow
References
- 1. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer Based Transfection Reagents - Cell Transfection [cell-transfection.com]
- 5. Polymer-mediated gene therapy: Recent advances and merging of delivery techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Gene Transfection into Mammalian Cells Mediated by Cross-linked Polyethylenimine [mdpi.com]
- 10. Development of Recombinant Cationic Polymers for Gene Therapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abpbio.com [abpbio.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Gene Delivery Mediated by Low Molecular Weight Chitosan/DNA Complexes: Effect of pH and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptchit.lodz.pl [ptchit.lodz.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bioreducible Gene Delivery Platform that Promotes Intracellular Payload Release and Widespread Brain Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioreducible polymers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bioreducible polymers for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Feasibility of Chitosan-based Nanoparticles for Gene Delivery Compared to Lipofectamine as a Common Transfection Reagent | Journal of Research in Nanoscience and Nanotechnology [akademiabaru.com]
- 23. Highly effective gene transfection in vivo by alkylated polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficient in vivo gene transfection by stable DNA/PEI complexes coated by hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent Development of Bio-Reducible Polymers for Efficient Gene Delivery System [cancertreatmentjournal.com]
Safety Operating Guide
Personal protective equipment for handling 2-((Dimethylamino)methyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-((Dimethylamino)methyl)acrylic acid (CAS: 5415-98-5). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Summary
This compound is a hazardous substance that requires careful handling. Below is a summary of its classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute Toxicity, Dermal (Category 1/2) | H310: Fatal in contact with skin | Danger | - |
| Skin Corrosion/Irritation (Category 1A/1B/1C) | H314: Causes severe skin burns and eye damage | Danger | - |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger | - |
| Skin Sensitization (Category 1/1A/1B) | H317: May cause an allergic skin reaction | Warning | - |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 |
Note: Data is compiled from multiple sources and may vary. The most conservative classification should be followed.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.[1]
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber) must be worn. A lab coat, and in cases of potential splashing, a chemical-resistant apron and sleeves are necessary. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if vapors are not adequately controlled. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Inspect the container for any damage or leaks.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before opening the chemical container.
-
-
Chemical Handling:
-
Carefully open the container, avoiding any splashes or generation of dust if in solid form.
-
Dispense the required amount of the chemical using appropriate tools (e.g., spatula, pipette).
-
Keep the container tightly closed when not in use.
-
-
Immediate First Aid Measures:
-
In case of skin contact: Immediately wash the affected area gently with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
